Thieno[3,2-b]thiophene-2-carbohydrazide
Description
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c8-9-7(10)6-3-5-4(12-6)1-2-11-5/h1-3H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEYHEKHGPYQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372341 | |
| Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685114-87-8 | |
| Record name | thieno[3,2-b]thiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thieno[3,2-b]thiophene-2-carbohydrazide: A Technical Guide for Advanced Research
This document provides an in-depth technical guide on Thieno[3,2-b]thiophene-2-carbohydrazide (CAS No. 685114-87-8), a heterocyclic compound of significant interest in materials science and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and promising applications.
Introduction: The Strategic Importance of the Thieno[3,2-b]thiophene Scaffold and the Carbohydrazide Moiety
The thieno[3,2-b]thiophene core is a fused heterocyclic system that has garnered substantial attention due to its rigid, planar structure and electron-rich nature. These characteristics make it an exceptional building block for organic electronic materials, where it facilitates efficient charge transport. Thieno[3,2-b]thiophene derivatives are increasingly utilized in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1][2].
The incorporation of a carbohydrazide functional group (-CONHNH₂) introduces a versatile reactive handle onto the thieno[3,2-b]thiophene scaffold. Hydrazides are valuable intermediates in organic synthesis, enabling the construction of a wide array of more complex heterocyclic systems known to possess diverse biological activities[3]. This functional group also presents opportunities for further molecular engineering in materials science, allowing for the tuning of electronic properties and morphology of the resulting materials.
This guide will navigate through the essential technical aspects of this compound, from its synthesis to its potential in cutting-edge applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 685114-87-8 | [4] |
| Molecular Formula | C₇H₆N₂OS₂ | [4][5] |
| Molecular Weight | 198.27 g/mol | [4] |
| Melting Point | 188-190 °C | [6] |
| Appearance | Not specified, likely a solid | - |
| Solubility | Limited solubility in common organic solvents is expected for the parent scaffold. | [7] |
Synthesis of this compound
Synthesis of the Precursor: Thieno[3,2-b]thiophene-2-carboxylic acid
The synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid has been reported, starting from commercially available 3-bromothiophene. The general approach involves a series of reactions to construct the fused ring system and introduce the carboxylic acid functionality[7].
A generalized workflow for the synthesis of the precursor is outlined below:
Caption: Generalized synthetic pathway to Thieno[3,2-b]thiophene-2-carboxylic acid.
Proposed Synthesis of this compound
The conversion of a carboxylic acid to a carbohydrazide is a standard and reliable transformation in organic synthesis. A two-step, one-pot procedure is generally employed.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first converted to a more reactive intermediate, typically an ester or an acid chloride. The formation of a methyl or ethyl ester is a common and effective strategy.
Step 2: Reaction with Hydrazine Hydrate
The activated carboxylic acid derivative is then reacted with hydrazine hydrate (N₂H₄·H₂O) to yield the final carbohydrazide product.
Below is a detailed, generalized experimental protocol for this conversion.
Experimental Protocol: Synthesis of this compound from Thieno[3,2-b]thiophene-2-carboxylic acid
Materials:
-
Thieno[3,2-b]thiophene-2-carboxylic acid
-
Methanol (or Ethanol), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Esterification:
-
To a solution of Thieno[3,2-b]thiophene-2-carboxylic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl ester in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Caption: Proposed two-step synthesis of the target compound from its carboxylic acid precursor.
Applications in Organic Electronics
The thieno[3,2-b]thiophene core is a cornerstone in the design of high-performance organic semiconductors. Its rigid and planar structure promotes strong π-π stacking, which is crucial for efficient charge transport. Thieno[3,2-b]thiophene-based materials typically exhibit p-type semiconducting behavior, making them suitable for the hole-transporting layer in various organic electronic devices[1][7][8][9].
While this compound itself has not been extensively studied as an active semiconductor, its strategic design opens up several possibilities:
-
A Building Block for Advanced Materials: The carbohydrazide group serves as a versatile synthetic handle. It can be readily reacted with aldehydes and ketones to form hydrazones, or with other carbonyl compounds to create a variety of heterocyclic structures. This allows for the systematic modification of the electronic properties of the thieno[3,2-b]thiophene core, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such tuning is critical for optimizing the performance of organic electronic devices.
-
Interfacial Modification: The polar carbohydrazide group could be utilized for interfacial engineering in multilayered organic electronic devices. It may promote favorable interactions with adjacent layers, such as the dielectric in an OFET or the electron-accepting material in an OPV, potentially improving device efficiency and stability.
The table below summarizes the performance of some thieno[3,2-b]thiophene-based materials in OFETs, illustrating the potential of this core structure.
| Thieno[3,2-b]thiophene Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Copolymers with Benzothiadiazole | up to 0.1 | ~3.5 x 10³ | [8][9] |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene | up to 1.26 | 10⁶ - 10⁸ | [10] |
This data underscores the high-performance potential of the thieno[3,2-b]thiophene scaffold, a potential that can be further explored through functionalization via the carbohydrazide group.
Potential in Medicinal Chemistry and Drug Discovery
Thiophene and its fused derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs[11]. The thieno[3,2-b]thiophene scaffold is no exception.
The carbohydrazide moiety is also of significant interest in drug design. It can act as a bioisostere for carboxylic acids, potentially improving pharmacokinetic properties. Furthermore, carbohydrazides are key precursors for the synthesis of various five- and six-membered heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
-
As a Scaffold for Bioactive Molecules: Research has shown that derivatives of Thieno[3,2-b]thiophene-2-carboxylic acid can act as agonists for the GPR35 receptor, a target of interest for inflammatory diseases[12]. This suggests that this compound could serve as a valuable starting material for the development of novel GPR35 modulators.
-
Antimicrobial Potential: Studies on other thiophene carbohydrazide derivatives have demonstrated their potential as antimicrobial agents[13]. The unique electronic and steric properties of the thieno[3,2-b]thiophene core could lead to the discovery of novel antimicrobial compounds with improved efficacy or a different spectrum of activity.
The following diagram illustrates the central role of this compound as a versatile intermediate.
Caption: Potential applications stemming from the versatile core structure.
Safety and Handling
This compound is intended for research and development purposes only and is not for medicinal, household, or other uses[14]. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. For firefighting, a self-contained breathing apparatus may be necessary[14].
Conclusion and Future Outlook
This compound is a strategically important molecule that combines the favorable electronic properties of the thieno[3,2-b]thiophene core with the synthetic versatility of the carbohydrazide functional group. While direct applications of this specific compound are still emerging, its potential as a key building block in both materials science and medicinal chemistry is substantial.
Future research efforts should focus on the systematic exploration of derivatives synthesized from this compound. In the field of organic electronics, this will involve the synthesis and characterization of novel polymers and small molecules and the evaluation of their performance in electronic devices. In medicinal chemistry, the synthesis of compound libraries based on this scaffold for screening against various biological targets could lead to the discovery of new therapeutic agents. The foundation laid by this versatile molecule provides a fertile ground for innovation in both of these exciting fields.
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Al-Yasari, A. Z., & Al-Karawi, A. J. M. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12174. [Link]
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Chen, Y., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 26(23), 7175. [Link]
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An In-Depth Technical Guide to Thieno[3,2-b]thiophene-2-carbohydrazide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on Thieno[3,2-b]thiophene-2-carbohydrazide, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, provide a detailed and validated synthesis protocol, and explore its applications as a crucial intermediate in the development of novel therapeutic agents and functional materials.
Core Physicochemical Properties
This compound is a stable, solid compound characterized by a fused bicyclic aromatic system containing two sulfur atoms. This core structure imparts specific electronic and steric properties that make it a valuable scaffold in chemical synthesis. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂OS₂ | [1][2][3] |
| Molecular Weight | 198.27 g/mol | [1][2][3] |
| CAS Number | 685114-87-8 | [1][2][3] |
| Canonical SMILES | C1=C(SC2=C1C=CS2)C(=O)NN | |
| Appearance | Solid powder | |
| Purity | Typically ≥95% | [4] |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is most commonly and efficiently achieved through the hydrazinolysis of its corresponding ester precursor, methyl thieno[3,2-b]thiophene-2-carboxylate. This two-step approach is reliable and scalable for laboratory settings.
Rationale of the Synthetic Approach
The chosen synthetic pathway leverages the well-established reactivity of esters with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group and the formation of the highly stable hydrazide functional group. The thieno[3,2-b]thiophene core is robust and remains inert under these reaction conditions.
Experimental Protocol
Materials:
-
Methyl thieno[3,2-b]thiophene-2-carboxylate
-
Hydrazine hydrate (80% solution or higher)
-
Ethanol (absolute)
-
Standard reflux apparatus
-
Filtration equipment (Büchner funnel)
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Reaction Setup: A mixture of methyl thieno[3,2-b]thiophene-2-carboxylate (1 equivalent) and an excess of hydrazine hydrate (10-15 equivalents) is suspended in absolute ethanol in a round-bottom flask equipped with a reflux condenser.[5]
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2 to 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Isolation: After completion, the reaction mixture is cooled to room temperature. The precipitated white solid product is collected by vacuum filtration.
-
Purification: The collected solid is washed thoroughly with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Drying: The purified this compound is dried under vacuum to yield the final product as a white or off-white solid.
Synthesis Workflow Diagram
Caption: Agonist binding to GPR35 receptor and subsequent β-arrestin recruitment.
Conclusion
This compound is a foundational building block with a defined molecular weight and clear synthetic accessibility. Its stable heterocyclic core and reactive hydrazide group make it an invaluable tool for medicinal chemists and material scientists. The protocols and data presented in this guide provide a solid framework for its synthesis, characterization, and strategic application in the development of next-generation therapeutics and functional materials.
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Wang, M., et al. (2022). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 27(23), 8206. [Link]
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An In-depth Technical Guide to the Synthesis of Thieno[3,2-b]thiophene-2-carbohydrazide from 3-Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature impart favorable electronic and biological properties to molecules containing this core. This guide provides a comprehensive, in-depth technical overview of a robust and well-documented synthetic route to thieno[3,2-b]thiophene-2-carbohydrazide, commencing from the readily available starting material, 3-bromothiophene. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of the Thieno[3,2-b]thiophene Core
Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention due to their versatile applications. In the realm of materials science, their unique optoelectronic properties have led to their use in organic solar cells, organic field-effect transistors (OFETs), and photovoltaic devices[1][2]. From a medicinal chemistry perspective, thieno[3,2-b]thiophene derivatives have emerged as promising scaffolds for the development of novel therapeutic agents. They have been investigated for a range of biological activities, including as anti-inflammatory agents, anticancer agents, and antivirals[3][4]. For instance, derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists for the G protein-coupled receptor 35 (GPR35), a target of interest for inflammatory diseases[5][6]. The carbohydrazide functional group, in particular, is a valuable synthon, often serving as a precursor for the synthesis of more complex heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.
This guide will delineate a multi-step synthetic pathway from 3-bromothiophene to this compound, focusing on providing a clear and logical progression of the synthesis with an emphasis on the practical aspects and the chemical principles that govern each transformation.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, reveals a straightforward synthetic strategy. The carbohydrazide can be readily prepared from the corresponding carboxylic acid, which in turn can be synthesized from the core thieno[3,2-b]thiophene ring system. The construction of the fused ring system itself can be achieved from 3-bromothiophene through a sequence of reactions that build the second thiophene ring onto the first.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid
This multi-step synthesis is a well-established method for constructing the thieno[3,2-b]thiophene core and introducing the carboxylic acid functionality.[1][7][8]
Step 1: In situ generation of 3-mercaptothiophene and subsequent S-alkylation
-
Reaction:
-
3-Bromothiophene is first converted to 3-thienyllithium via lithium-halogen exchange.
-
This organolithium species is then quenched with elemental sulfur to form a lithium thiolate.
-
The in situ generated thiolate is then alkylated with methyl bromoacetate.
-
-
Protocol:
-
To a solution of 3-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise. Stir the mixture for 1 hour at this temperature.
-
In a separate flask, a suspension of elemental sulfur (1.1 eq) in anhydrous diethyl ether or THF is prepared and cooled to -78 °C.
-
The freshly prepared 3-thienyllithium solution is then transferred via cannula to the sulfur suspension at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.
-
A solution of methyl bromoacetate (1.1 eq) in anhydrous diethyl ether or THF is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
-
Causality and Insights:
-
The use of low temperatures (-78 °C) is crucial for the stability of the organolithium intermediate and to prevent side reactions.
-
n-Butyllithium is a strong base and an excellent reagent for lithium-halogen exchange with aryl bromides.
-
The in situ generation and immediate use of the thiolate prevent its oxidation and other undesired reactions.
-
Step 2: Dieckmann-type cyclization and subsequent hydrolysis
-
Reaction:
-
The thiophene-3-thioacetate derivative undergoes an intramolecular cyclization to form the thieno[3,2-b]thiophene ring system.
-
The resulting ester is then hydrolyzed to the corresponding carboxylic acid.
-
-
Protocol:
-
The purified product from Step 1 is dissolved in a suitable solvent such as methanol.
-
A base, such as sodium methoxide (catalytic amount), is added, and the mixture is heated to reflux for several hours.
-
After the cyclization is complete (monitored by TLC), a solution of lithium hydroxide (excess) in water is added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis of the ester is complete.
-
The reaction mixture is then cooled, and the methanol is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford thieno[3,2-b]thiophene-2-carboxylic acid.
-
-
Causality and Insights:
-
The Dieckmann condensation is a classic method for the formation of five-membered rings. The use of a base like sodium methoxide facilitates the intramolecular cyclization.
-
Lithium hydroxide is a common and effective reagent for the saponification (hydrolysis) of esters to carboxylic acids.
-
Synthesis of this compound
The conversion of a carboxylic acid to a carbohydrazide is a standard transformation in organic synthesis.[9][10]
-
Reaction:
-
Thieno[3,2-b]thiophene-2-carboxylic acid is reacted with hydrazine hydrate to form the corresponding carbohydrazide.
-
-
Protocol:
-
Thieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq) is suspended in a suitable solvent such as ethanol or methanol.
-
Hydrazine hydrate (excess, typically 5-10 eq) is added to the suspension.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then cooled to room temperature, and the solvent is partially removed under reduced pressure.
-
The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
The product is dried under vacuum to yield this compound.
-
-
Causality and Insights:
-
Hydrazine is a strong nucleophile that readily attacks the carbonyl carbon of the carboxylic acid (or more likely, an in situ formed ester with the alcohol solvent), leading to the formation of the hydrazide.
-
Using an excess of hydrazine hydrate drives the reaction to completion.
-
Alternatively, the carboxylic acid can be first converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester, before reaction with hydrazine. This can often lead to higher yields and cleaner reactions, though it adds an extra step to the synthesis.[11]
-
Data Presentation: Expected Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |
| Thieno[3,2-b]thiophene-2-carboxylic acid | C₇H₄O₂S₂ | 184.24 | 60-70% (over 2 steps) | ¹H NMR, ¹³C NMR, MS, m.p. |
| This compound | C₇H₆N₂OS₂ | 200.27 | 80-90% | ¹H NMR, ¹³C NMR, MS, IR, m.p. |
Applications in Drug Development
The this compound is a valuable building block for the synthesis of a variety of biologically active molecules. The carbohydrazide moiety can be readily transformed into other heterocyclic systems, such as:
-
Pyrazoles: By reaction with 1,3-dicarbonyl compounds.
-
Oxadiazoles: Through cyclization reactions, for example, with carbon disulfide followed by alkylation and cyclization.
-
Triazoles: Via various multi-step procedures.
These resulting heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][12] The thieno[3,2-b]thiophene core itself has been shown to be a key component in molecules targeting enzymes and receptors involved in various disease pathways.[5][6][13] Therefore, the synthesis of this compound provides a gateway to a rich chemical space for drug discovery and development.
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound from 3-bromothiophene. By breaking down the synthesis into logical stages and providing insights into the rationale behind the experimental choices, this document aims to empower researchers to successfully and safely perform this synthesis. The versatility of the thieno[3,2-b]thiophene scaffold and the utility of the carbohydrazide functional group make this synthetic route a valuable tool for chemists working in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science.
References
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MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Available at: [Link]
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National Institutes of Health. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC. Available at: [Link]
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MDPI. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]
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PubMed. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophenes from bromothiophene. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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ResearchGate. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]
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Sci-Hub. (n.d.). Synthesis of theThieno[3,2-b]thiophene and Thieno[3,2-b]furan Bare Ring Systems. Available at: [Link]
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National Institutes of Health. (n.d.). Therapeutic importance of synthetic thiophene - PMC. Available at: [Link]
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National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]
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Taylor & Francis Online. (n.d.). SYNTHESIS OF 3-MERCAPTOTHIOPHENE-2-AND 4-CARBOXYLIC ACIDS. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF. Available at: [Link]
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OSTI.GOV. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene derivatives. Available at: [Link]
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Arkivoc. (2025). 4,5]thieno[3,2-b]indole-2-carboxylic acids using. Available at: [Link]
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PubMed. (n.d.). A new procedure for preparation of carboxylic acid hydrazides. Available at: [Link]
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MDPI. (2013). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
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ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF. Available at: [Link]
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Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
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PubMed Central. (n.d.). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Available at: [Link]
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ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods? Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Data of Thieno[3,2-b]thiophene-2-carbohydrazide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Thieno[3,2-b]thiophene-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thieno[3,2-b]thiophene core is an electron-rich, planar scaffold that has been extensively utilized in the development of organic semiconductors.[1][2] The incorporation of a carbohydrazide functional group introduces a versatile handle for synthesizing a wide array of derivatives, such as hydrazones and other heterocyclic systems, which are known to possess a broad spectrum of biological activities.[3] A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent derivatives.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are based on established principles and comparative analysis with closely related, well-characterized analogs found in the peer-reviewed literature. Furthermore, this guide outlines detailed, field-proven methodologies for acquiring these spectra, ensuring scientific integrity and reproducibility.
Molecular Structure and Key Functional Groups
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular architecture of this compound.
Caption: Molecular structure highlighting the thieno[3,2-b]thiophene core and the carbohydrazide functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation. The expected chemical shifts are discussed below, based on data from analogous compounds.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the aromatic protons of the thieno[3,2-b]thiophene core and the protons of the carbohydrazide group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic CH (H3) | ~7.30 - 7.50 | Doublet | ~5.0 - 5.5 | Coupled to H5. |
| Aromatic CH (H5) | ~7.80 - 8.00 | Doublet | ~5.0 - 5.5 | Coupled to H3. |
| Aromatic CH (H6) | ~7.60 - 7.80 | Singlet | - | The proton on the thiophene ring bearing the carbohydrazide. |
| -NH- | ~9.50 - 10.00 | Singlet (broad) | - | Exchangeable with D₂O. Chemical shift is solvent and concentration dependent. |
| -NH₂ | ~4.50 - 5.00 | Singlet (broad) | - | Exchangeable with D₂O. Chemical shift is solvent and concentration dependent. |
Causality Behind Expected Shifts: The aromatic protons on the thieno[3,2-b]thiophene ring system typically resonate between 7.0 and 8.0 ppm.[4][5] The electron-withdrawing nature of the carbonyl group in the carbohydrazide moiety will deshield the adjacent proton (H6), causing it to appear at a downfield chemical shift. The NH and NH₂ protons are expected to be broad due to quadrupole broadening and chemical exchange. Their downfield shifts are characteristic of hydrazides.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Carbonyl) | ~160 - 165 | The carbonyl carbon is significantly deshielded. |
| Aromatic C (quaternary) | ~130 - 150 | Includes the carbon atom attached to the carbohydrazide group and the bridgehead carbons. |
| Aromatic CH | ~120 - 130 | Aromatic carbons bearing a proton. |
Expertise in Interpretation: The chemical shift of the carbonyl carbon is a key diagnostic peak for the carbohydrazide functionality.[3] The aromatic region will show a number of signals corresponding to both protonated and quaternary carbons of the fused ring system. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial.
Caption: A standard workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C=O, and C-H bonds, as well as vibrations from the aromatic core.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (NH₂) | ~3300 - 3400 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |
| N-H stretch (NH) | ~3200 - 3300 | Medium | Stretching vibration of the secondary amide. |
| Aromatic C-H stretch | ~3100 - 3000 | Weak | Characteristic of C-H bonds on an aromatic ring. |
| C=O stretch (Amide I) | ~1640 - 1680 | Strong | A very prominent and diagnostic peak for the carbonyl group. |
| N-H bend (Amide II) | ~1550 - 1620 | Medium | Bending vibration of the N-H bond. |
| Aromatic C=C stretch | ~1400 - 1600 | Medium-Weak | Skeletal vibrations of the thieno[3,2-b]thiophene ring. |
Trustworthiness of the Data: The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and multiple bands in the 3200-3400 cm⁻¹ region are definitive indicators of the carbohydrazide moiety.[3][6] The exact positions of these bands can be influenced by hydrogen bonding in the solid state.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 199.0025 | The protonated molecular ion. This is often the base peak in electrospray ionization (ESI). |
| [M+Na]⁺ | 220.9844 | The sodium adduct, which is commonly observed. |
| [M]⁺˙ | 198.0028 | The molecular ion radical, typically observed in electron ionization (EI). |
Authoritative Grounding: The exact mass is calculated based on the molecular formula C₇H₆N₂OS₂. The observation of this mass with high accuracy (typically within 5 ppm) provides strong evidence for the identity of the compound.[1]
Expected Fragmentation Pattern
In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule, providing structural information.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Mechanistic Insight: The fragmentation is likely to be initiated by the loss of the amino group (-NH₂) to form a stable acylium ion.[7] Subsequent loss of a neutral carbon monoxide (CO) molecule would lead to the thieno[3,2-b]thiophene radical cation.[7]
Experimental Protocol for Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the m/z of the observed ions and compare them with the calculated exact masses for the expected protonated and adducted molecular ions.
Conclusion
The spectroscopic characterization of this compound is fundamental for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in the analysis of closely related compounds and established spectroscopic principles. The detailed experimental protocols offer a framework for obtaining high-quality, reproducible data. By understanding and applying this spectroscopic information, researchers can confidently identify and utilize this versatile chemical building block in their scientific endeavors.
References
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Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12171. [Link][1][8]
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Al-Hourani, B. J. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules, 15(5), 3328–3336. [Link]
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Chan, C. K., et al. (2017). Photophysical Characteristics and Photosensitizing Abilities of Thieno[3,2-b]thiophene-Based Organic Dyes. ACS Omega, 2(9), 5784–5794. [Link][5]
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El-Kashef, H. S., et al. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules, 15(5), 3328-3336. [Link][3]
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Vijayan, J. G. (2015). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. International Journal of ChemTech Research, 8(4), 1845-1853. [Link]
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A Technical Guide to the Spectroscopic Characterization of Thieno[3,2-b]thiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, valued for its rigid, planar structure and rich electron density.[1][2] Its derivatives have shown promise in a range of applications, from organic electronics to potent GPR35 agonists.[3] Thieno[3,2-b]thiophene-2-carbohydrazide, with its reactive hydrazide moiety, represents a key intermediate for the synthesis of a diverse array of bioactive molecules and functional materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and the rational design of subsequent synthetic transformations.
Molecular Structure and Predicted Spectroscopic Features
This compound possesses the molecular formula C7H6N2OS2 and a molecular weight of 198.27 g/mol .[4] The core of the molecule is the bicyclic thieno[3,2-b]thiophene system, with a carbohydrazide group at the 2-position. This substitution pattern dictates the key features of its NMR and mass spectra.
Figure 1. Key properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the thieno[3,2-b]thiophene core and the protons of the carbohydrazide group. The anticipated chemical shifts (in ppm, relative to TMS) in a common deuterated solvent like DMSO-d₆ are presented in Table 1.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | 7.8 - 8.0 | Doublet | ~5.2 | Deshielded by the adjacent electron-withdrawing carbohydrazide group and coupled to H-5. |
| H-5 | 7.3 - 7.5 | Doublet | ~5.2 | Coupled to H-3. |
| H-6 | 7.6 - 7.8 | Doublet | ~5.2 | Part of the second thiophene ring, coupled to H-5. |
| -NH- | 9.5 - 10.0 | Singlet (broad) | - | Labile proton, chemical shift is solvent and concentration dependent. |
| -NH₂ | 4.5 - 5.0 | Singlet (broad) | - | Labile protons, chemical shift is solvent and concentration dependent. |
Table 1. Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C=O | 160 - 165 | Typical chemical shift for a carbonyl carbon in a hydrazide. |
| C-2 | 140 - 145 | Attached to the electron-withdrawing carbohydrazide group. |
| C-3 | 125 - 130 | Aromatic carbon adjacent to the substituted carbon. |
| C-3a | 138 - 142 | Bridgehead carbon. |
| C-5 | 120 - 125 | Aromatic carbon in the first thiophene ring. |
| C-6 | 123 - 128 | Aromatic carbon in the second thiophene ring. |
| C-6a | 145 - 150 | Bridgehead carbon adjacent to the sulfur atom of the second ring. |
Table 2. Predicted ¹³C NMR data for this compound.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for thieno[3,2-b]thiophene derivatives is crucial for accurate structural verification.
Figure 2. A generalized workflow for NMR analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion and its fragments.
A plausible fragmentation pathway is outlined below. The initial fragmentation is likely to involve the loss of the elements of the hydrazide group, followed by fragmentation of the thieno[3,2-b]thiophene core.
Figure 3. A plausible mass spectral fragmentation pathway.
Table 3. Predicted key fragments in the mass spectrum of this compound.
| m/z | Proposed Fragment | Formula |
| 198 | Molecular ion | [C₇H₆N₂OS₂]⁺˙ |
| 182 | Loss of amino radical | [C₇H₄NOS₂]⁺ |
| 167 | Loss of hydrazinyl radical | [C₇H₅OS₂]⁺ |
| 139 | Loss of carbohydrazide radical | [C₆H₃S₂]⁺ |
| 95 | Thienyl cation | [C₅H₃S]⁺ |
| 82 | Thiophene radical cation | [C₄H₂S]⁺˙ |
Experimental Protocol for Mass Spectrometry Data Acquisition
The following protocol outlines a general procedure for obtaining mass spectrometry data for thieno[3,2-b]thiophene derivatives.
Figure 4. A generalized workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR and mass spectrometry data for this compound. By leveraging data from structurally similar compounds, we have constructed a reliable spectroscopic profile that will be invaluable to researchers working with this important synthetic intermediate. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the confident characterization of this and related molecules. As new experimental data becomes available, this guide will serve as a valuable reference for comparison and further refinement of our understanding of the spectroscopic properties of thieno[3,2-b]thiophene derivatives.
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Ahmed, M. O.; Pisula, W.; Mhaisalkar, S. G. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules2012 , 17, 12163-12171. [Link]
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Deng, H.; Hu, J.; Hu, H.; He, M.; Fang, Y. Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorg. Med. Chem. Lett.2012 , 22, 4148-4152. [Link]
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Hassan, A. A.; Shawky, A. M. Synthesis and Chemical Characterisation of New Bis-Thieno[2,3-b]thiophene Derivatives. Molecules2010 , 15, 3328-3338. [Link]
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Solubility of Thieno[3,2-b]thiophene-2-carbohydrazide in organic solvents
An In-depth Technical Guide to the Solubility of Thieno[3,2-b]thiophene-2-carbohydrazide in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Thieno[3,2-b]thiophene and its derivatives represent a cornerstone class of heterocyclic compounds, pivotal in the advancement of organic electronics, materials science, and medicinal chemistry. The functionalization of this core structure, particularly with groups like carbohydrazide, introduces complex solubility behaviors that are critical for downstream applications, from solution-based processing of organic semiconductors to the formulation of novel pharmaceutical agents. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We delve into the molecule's structural and electronic properties, outline a systematic approach for solubility screening and quantification, and discuss the underlying physicochemical principles that govern its dissolution in various organic media. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solubility profile to accelerate their research and development efforts.
The Molecular Profile: A Duality of Polarity
The solubility of any compound is fundamentally dictated by its molecular structure. This compound is a molecule of contrasts, integrating a large, nonpolar aromatic system with a highly polar functional group. A nuanced understanding of these two components is essential for predicting its behavior.
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The Thieno[3,2-b]thiophene Core: This fused heterocyclic system is composed of two thiophene rings, creating a planar, electron-rich, and rigid backbone. Its character is predominantly nonpolar and aromatic. This structural feature promotes solubility in solvents that can engage in π-π stacking or have similar nonpolar characteristics, such as toluene, xylenes, or chlorinated solvents.
-
The Carbohydrazide Group (-CONHNH₂): In stark contrast, the carbohydrazide moiety is highly polar. It features a carbonyl group (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). This functional group is capable of forming strong intermolecular hydrogen bonds, a property that governs its interaction with polar protic and aprotic solvents like alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
This structural duality implies that no single solvent is likely to be "perfect." Instead, a spectrum of solubility is expected, with optimal dissolution occurring in solvents that can effectively solvate both the nonpolar core and the polar functional group.
Theoretical Framework: Predicting Solubility
The age-old principle of "like dissolves like" provides a foundational starting point. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For this compound, this means its solubility will be a trade-off between the solvent's ability to interact with its aromatic core and its hydrogen-bonding head.
To move beyond this qualitative assessment, we can categorize solvents based on their key physicochemical properties. The following table provides a reference for selecting a diverse solvent set for experimental screening.
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent Category | Solvent Name | Dielectric Constant (20°C) | Polarity Index | Type | Primary Interaction |
| Nonpolar | n-Hexane | 1.89 | 0.1 | Aprotic | van der Waals forces |
| Aromatic | Toluene | 2.38 | 2.4 | Aprotic | π-π stacking, van der Waals |
| Halogenated | Dichloromethane | 9.08 | 3.1 | Aprotic | Dipole-dipole |
| Ethers | Tetrahydrofuran (THF) | 7.6 | 4.0 | Aprotic | Dipole-dipole, H-bond acceptor |
| Ketones | Acetone | 21 | 5.1 | Aprotic | Dipole-dipole, H-bond acceptor |
| Alcohols | Ethanol | 24.6 | 4.3 | Protic | Hydrogen bonding |
| Alcohols | Methanol | 33 | 5.1 | Protic | Hydrogen bonding |
| Amides | Dimethylformamide (DMF) | 38 | 6.4 | Aprotic | Dipole-dipole, H-bond acceptor |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 47 | 7.2 | Aprotic | Dipole-dipole, H-bond acceptor |
Experimental Workflow for Solubility Determination
A systematic, multi-stage approach is crucial for accurately characterizing the solubility profile. The workflow below progresses from a rapid qualitative screen to a precise quantitative measurement.
Caption: Experimental workflow for determining compound solubility.
Protocol 1: Rapid Qualitative Solubility Screening
Objective: To quickly identify promising solvents and eliminate poor ones using a small amount of material.
Materials:
-
This compound
-
Set of 10-12 diverse solvents (from Table 1)
-
1.5 mL glass vials with caps
-
Analytical balance
-
Vortex mixer
-
Pipettor (1000 µL)
Methodology:
-
Preparation: Label one vial for each solvent to be tested.
-
Aliquot Compound: Accurately weigh 1.0 mg of this compound into each vial.
-
Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This creates a target concentration of 1 mg/mL.
-
Agitation: Cap the vial securely and vortex vigorously for 2 minutes at room temperature (e.g., 25°C).
-
Observation: Visually inspect the vial against a dark background. Look for any undissolved solid particles.
-
Classification: Categorize the result based on the following criteria:
-
Freely Soluble: No visible solid particles. The solution is clear.
-
Sparingly Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid material appears largely unchanged.
-
-
Repeat: Repeat steps 3-6 for all selected solvents.
-
Data Recording: Record all observations in a structured table.
Table 2: Template for Qualitative Solubility Results
| Solvent | Visual Observation (1 mg/mL) | Classification |
| n-Hexane | All solid remains at bottom | Insoluble |
| Toluene | Most solid remains | Insoluble / Sparingly Soluble |
| Dichloromethane | Some solid dissolves | Sparingly Soluble |
| THF | Solution is clear | Freely Soluble |
| Ethanol | Some solid remains | Sparingly Soluble |
| DMSO | Solution is clear | Freely Soluble |
| ... | ... | ... |
Protocol 2: Quantitative Solubility by the Shake-Flask Method
Objective: To determine the precise equilibrium solubility of the compound in select solvents. This method is considered the gold standard for its reliability.
Principle: An excess of the solid is agitated in a known volume of solvent at a constant temperature until the solution becomes saturated (reaches equilibrium). The concentration of the dissolved compound in the supernatant is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a 4 mL glass vial. The amount should be sufficient to ensure undissolved solid is present at equilibrium.
-
Solvent Addition: Pipette a precise volume of the chosen solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25°C). Agitate for 24-48 hours. The long duration is critical to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve must be generated using standard solutions of known concentrations.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Key Factors Influencing Solubility Measurements
Achieving accurate and reproducible solubility data requires careful control over several experimental variables.
-
Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. All measurements must be performed and reported at a specified, constant temperature.
-
Compound Purity: Impurities can significantly alter the measured solubility. It is imperative to use a highly purified sample of this compound.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to ensure the same crystalline form is used for all experiments.
-
Equilibration Time: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. 24 hours is a minimum recommended time for the shake-flask method.
Conclusion and Applications
The solubility of this compound is governed by the interplay between its nonpolar aromatic core and its polar, hydrogen-bonding carbohydrazide group. A systematic experimental approach, beginning with a broad qualitative screen and followed by precise quantitative measurement in promising solvents, is essential for a comprehensive characterization. The resulting data is not merely academic; it is critical for practical applications. In materials science, it informs the choice of solvents for creating uniform thin films for organic field-effect transistors (OFETs). In medicinal chemistry, it is a fundamental parameter for drug formulation, directly impacting bioavailability and the feasibility of parenteral preparations. By following the protocols and principles outlined in this guide, researchers can generate the reliable solubility data needed to unlock the full potential of this versatile molecule.
References
For the purpose of this guide, general authoritative resources on solubility and laboratory techniques are provided. Specific data on the target compound would require direct experimental determination.
- Title:ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:https://database.ich.org/sites/default/files/Q6A%20Guideline.pdf
- URL:https://www.oecd-ilibrary.
- Title:Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press URL:https://www.routledge.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483
The Versatile Scaffold: A Technical Guide to the Potential Applications of Thieno[3,2-b]thiophene-2-carbohydrazide
Introduction: Unveiling the Potential of a Fused Heterocycle
In the landscape of modern drug discovery and materials science, the strategic design of core molecular scaffolds is paramount. The thieno[3,2-b]thiophene moiety, a fused heterocyclic system, has garnered significant attention due to its rigid, planar structure and electron-rich nature, making it an attractive building block for novel functional molecules.[1] This guide focuses on a key derivative of this scaffold, Thieno[3,2-b]thiophene-2-carbohydrazide , and its burgeoning potential as a versatile intermediate in the synthesis of compounds with significant therapeutic and electronic applications.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing an in-depth exploration of the synthesis, derivatization, and potential applications of this compound. We will delve into its role in the development of novel antimicrobial and anticancer agents, as well as its emerging utility in the field of organic electronics.
Core Compound Specifications:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 685114-87-8[2][3] |
| Molecular Formula | C₇H₆N₂OS₂[2][4] |
| Molecular Weight | 198.27 g/mol [2][3] |
| MDL Number | MFCD04112097[2] |
Medicinal Chemistry: A Scaffold for Therapeutic Innovation
The carbohydrazide functional group of this compound is a reactive handle that allows for its elaboration into a diverse array of heterocyclic systems. This versatility has been exploited to generate libraries of compounds with promising biological activities, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Applications: A New Frontier in Combating Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiophene-based heterocycles, derived from carbohydrazide precursors, have shown considerable promise in this area.[5][6] The thieno[3,2-b]thiophene core, in particular, contributes to the overall lipophilicity and electronic properties of the molecule, which can influence its interaction with microbial targets.
Derivatives synthesized from thiophene-2-carbohydrazide have demonstrated activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.[5][6] Notably, certain spiro-indoline-oxadiazole derivatives have exhibited potent and selective activity against Clostridium difficile, a significant nosocomial pathogen.[5][6] This selectivity is highly desirable as it minimizes the impact on the normal gut microbiota.[5]
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// Edges Core -> Reaction [label="Step 1"]; Reaction -> Cyclization [label="Step 2"]; Cyclization -> Derivatives [label="Step 3"]; Derivatives -> Screening [label="Evaluation"]; Screening -> Hit [label="Identification"]; } caption [label="Workflow for developing antimicrobial agents.", shape=plaintext, fontsize=10];
Anticancer Potential: Targeting Key Pathways in Malignancy
The rigid thienothiophene scaffold has been a cornerstone in the design of novel anticancer agents, particularly kinase inhibitors.[7][8] Many thieno[2,3-d]pyrimidine derivatives, structurally related to the potential derivatives of our core compound, have shown significant inhibitory activity against various protein kinases implicated in cancer progression.[9][10]
The general strategy involves the cyclization of the carbohydrazide moiety with suitable reagents to form fused pyrimidine rings, which can then be further functionalized. These thienopyrimidine derivatives have been investigated as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, both crucial nodes in cancer cell signaling pathways.[11][12]
Experimental Protocol: Synthesis of a Thieno[3,2-b]thienopyrimidinone Derivative (Illustrative)
-
Step 1: Condensation. To a solution of this compound (1 mmol) in ethanol (20 mL), add an equimolar amount of an appropriate β-ketoester (e.g., ethyl acetoacetate).
-
Step 2: Reflux. Add a catalytic amount of acetic acid and reflux the mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 4: Characterization. The structure of the synthesized thienopyrimidinone derivative is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
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// Edges Derivative -> VEGFR2 [label="Inhibits"]; Derivative -> AKT [label="Inhibits"]; VEGFR2 -> Angiogenesis [label="Promotes"]; AKT -> Proliferation [label="Promotes"]; AKT -> Apoptosis [label="Inhibits"]; } caption [label="Targeting cancer signaling pathways.", shape=plaintext, fontsize=10];
Other Therapeutic Avenues
The versatility of the this compound scaffold extends beyond antimicrobial and anticancer applications. Derivatives of the closely related thieno[3,2-b]thiophene-2-carboxylic acid have been identified as agonists for the GPR35 receptor, which is implicated in inflammatory processes.[13] This suggests that carbohydrazide-derived compounds could also be explored for their potential as anti-inflammatory agents.
Materials Science: A Core for Organic Electronics
The thieno[3,2-b]thiophene core is a well-established building block for organic semiconducting materials.[14][15] Its rigid and planar structure facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. This property makes it a promising candidate for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[14][16]
While the direct application of this compound in this field is less explored, its potential as a precursor for more complex conjugated systems is significant. The carbohydrazide group can be transformed into various functionalities that can be used to extend the π-conjugation of the core, thereby tuning the electronic properties of the resulting material. For instance, it could be converted into a thiadiazole or oxadiazole ring, which are common electron-accepting units in donor-acceptor type organic semiconductors.[17]
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// Edges Core -> Modification; Modification -> Conjugated; Conjugated -> OFET; Conjugated -> OPV; } caption [label="From core to organic electronic devices.", shape=plaintext, fontsize=10];
Conclusion and Future Outlook
This compound is a molecule of significant synthetic potential. Its fused heterocyclic core provides a rigid and electronically tunable platform, while the carbohydrazide functionality serves as a versatile gateway to a vast chemical space of novel derivatives. The current body of research strongly supports its application in medicinal chemistry, with compelling evidence for the development of new antimicrobial and anticancer agents. The exploration of its derivatives as kinase inhibitors is a particularly promising avenue for future drug discovery efforts.
Furthermore, the untapped potential of this compound in materials science warrants investigation. Its role as a precursor to novel organic semiconductors could lead to the development of next-generation electronic devices. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to become an increasingly important tool in the arsenal of chemists and materials scientists.
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Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]
- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica.
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Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. MDPI. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC.
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Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PubMed. [Link]
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Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. ResearchGate. [Link]
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Therapeutic importance of synthetic thiophene. PMC. [Link]
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Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link]
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Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors. Journal of Materials Chemistry. [Link]
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
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(a) Organic semiconducting materials based on thieno[3,2- b ]thiophene... ResearchGate. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. NIH. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
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Two Thieno[3,2- b ]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. ResearchGate. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]
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Thieno(3,2-b)thiophene. PubChem. [Link]
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Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]
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Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Bentham Science. [Link]
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The Therapeutic Potential of Thieno[3,2-b]thiophene Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Thieno[3,2-b]thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The thieno[3,2-b]thiophene core, a fused bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and electron-rich nature provide an ideal framework for designing molecules with high affinity and specificity for a diverse range of biological targets. The isosteric relationship between the thiophene ring and the benzene ring allows for its substitution in drug molecules to modulate electronic and lipophilic properties, which can significantly influence a drug's interaction with biological targets, its pharmacokinetic profile, and overall efficacy.[1] The sulfur atom within the thiophene ring can participate in crucial hydrogen bonding and pi-stacking interactions, essential for molecular recognition by enzymes and receptors.[1] This guide provides an in-depth exploration of the multifaceted biological activities of thieno[3,2-b]thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, offering valuable insights for researchers and professionals in drug development.
Anticancer Activity: Targeting the Proliferative Machinery
Thieno[3,2-b]thiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism through which thieno[3,2-b]thiophene and related thieno-fused derivatives exert their anticancer effects is through the inhibition of protein kinases.[2][3] These enzymes play a critical role in cell signaling and are frequently overactive in cancer, leading to uncontrolled cell proliferation and survival.
One key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in various cancers.[4][5] Certain thieno[2,3-b]thiophene derivatives have shown potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with acquired resistance to EGFR inhibitors.[4] For instance, some derivatives have exhibited IC50 values in the sub-micromolar range against EGFRWT, outperforming the standard drug erlotinib.[4]
Beyond kinase inhibition, thieno[3,2-b]thiophene derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[6]
Quantitative Data: Cytotoxicity of Thieno[3,2-b]thiophene Derivatives
The cytotoxic potential of thieno[3,2-b]thiophene and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-b]thiophene Derivative | MCF-7 (Breast) | 0.28 | [4] |
| Thieno[2,3-b]thiophene Derivative | A549 (Lung) | 5.02 | [4] |
| Thieno[2,3-c]pyridine Derivative | HSC3 (Head and Neck) | 10.8 | [7] |
| Thieno[2,3-c]pyridine Derivative | T47D (Breast) | 11.7 | [7] |
| Thieno[2,3-c]pyridine Derivative | RKO (Colorectal) | 12.4 | [7] |
| Thieno[2,3-c]pyridine Derivative | MCF7 (Breast) | 16.4 | [7] |
| Thiophene Derivative | SGC-7901 (Gastric) | 0.34 | [8] |
| Thiophene Derivative | HT-29 (Colon) | 0.36 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[1][9][10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[3,2-b]thiophene derivative in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Thieno[3,2-b]thiophene derivatives have shown promising activity against a range of bacteria and fungi.
Mechanism of Action: Disruption of Microbial Integrity
While the precise mechanisms are still under investigation, some thiophene derivatives are thought to exert their antimicrobial effects by disrupting the bacterial cell membrane, leading to increased permeability and ultimately cell death.[13] Molecular docking studies have suggested that these compounds may bind to and inhibit the function of outer membrane proteins (OMPs) in Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[13]
Quantitative Data: Antimicrobial Potency of Thieno[3,2-b]thiophene Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key indicator of antimicrobial potency.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Thieno[2,3-d]pyrimidinedione | MRSA | 2-16 | [14] |
| Thieno[2,3-d]pyrimidinedione | VRE | 2-16 | [14] |
| Thiophene Derivative | A. baumannii (Col-R) | 16-32 (MIC50) | [13][15] |
| Thiophene Derivative | E. coli (Col-R) | 8-32 (MIC50) | [13][15] |
| Thieno[2,3-b]thiophene Derivative | Staphylococcus aureus | - | [16] |
| Thieno[2,3-b]thiophene Derivative | Pseudomonas aeruginosa | - | [16] |
| Thieno[2,3-b]thiophene Derivative | Escherichia coli | - | [16] |
Note: MIC50 is the minimum concentration that inhibits 50% of the screened strains.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[17][18][19][20][21]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: Prepare a series of twofold dilutions of the thieno[3,2-b]thiophene derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours (for bacteria) or as appropriate for the specific microorganism.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thieno[3,2-b]thiophene derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[22][23]
Mechanism of Action: Inhibition of Pro-inflammatory Enzymes
A key mechanism underlying the anti-inflammatory effects of thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[24][25][26][27] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting COX and LOX, thieno[3,2-b]thiophene derivatives can effectively reduce the production of these inflammatory molecules, thereby alleviating inflammation. Some derivatives have shown dual inhibition of both COX and LOX, which may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[25]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely used and well-established acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory compounds.[28][29][30][31][32]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the thieno[3,2-b]thiophene derivative orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin or aspirin) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Assay:
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Methodological & Application
A Robust and Efficient Synthesis of Thieno[3,2-b]thiophene-2-carbohydrazide from its Ester Precursor
Application Note & Protocol: A-1024
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of thieno[3,2-b]thiophene-2-carbohydrazide from its corresponding ester. The thieno[3,2-b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science, and its carbohydrazide derivative serves as a critical building block for the development of novel therapeutic agents and functional materials.[1][2][3] This protocol details a reliable and efficient hydrazinolysis of the ester, offering insights into the reaction mechanism, safety considerations, and characterization of the final product.
Introduction
The thieno[3,2-b]thiophene core is a fused heterocyclic system that has garnered significant attention due to its unique electronic and structural properties.[1][2][4] These characteristics make it a valuable component in the design of organic semiconductors, solar cells, and field-effect transistors.[1][2] In the realm of drug discovery, thieno[3,2-b]thiophene derivatives have been explored for their potential as anti-inflammatory agents and GPR35 agonists.[3]
The carbohydrazide functional group is a versatile synthon in organic synthesis, readily undergoing condensation reactions to form a variety of heterocyclic systems.[5] The conversion of an ester to a carbohydrazide is a fundamental transformation, typically achieved through hydrazinolysis. This application note provides a detailed, step-by-step protocol for this conversion, emphasizing experimental best practices and safety.
Reaction Scheme
The synthesis of this compound from a suitable ester precursor, such as methyl or ethyl thieno[3,2-b]thiophene-2-carboxylate, proceeds via a nucleophilic acyl substitution reaction with hydrazine hydrate.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol outlines the synthesis of this compound from methyl thieno[3,2-b]thiophene-2-carboxylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Methyl thieno[3,2-b]thiophene-2-carboxylate | ≥98% | Commercially Available | Starting ester. |
| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% (55% N₂H₄) | Commercially Available | Caution: Toxic and corrosive. [6] |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercially Available | Reaction solvent. |
| Distilled Water (H₂O) | In-house | For workup. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Diethyl ether (Et₂O) | Reagent Grade | Commercially Available | For washing. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bar
-
Glass funnel
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl thieno[3,2-b]thiophene-2-carboxylate (1.0 eq) in absolute ethanol (approximately 20 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.[7][8]
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated reaction mixture into cold distilled water (approximately 10 times the volume of the remaining ethanol).
-
A white precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold distilled water followed by a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to a constant weight.
-
-
Characterization:
-
Determine the melting point of the synthesized compound.
-
Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Mechanism of Hydrazinolysis
The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution.[8] The reaction proceeds through the following steps:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen of the leaving group (alkoxide).
-
Elimination: The tetrahedral intermediate collapses, and the alkoxide group is eliminated as the corresponding alcohol, regenerating the carbonyl group and forming the final carbohydrazide product.
Caption: Simplified mechanism of hydrazinolysis.
Safety Precautions
Hydrazine hydrate is a highly toxic and corrosive substance and a suspected carcinogen. [6][9][10][11][12] It is crucial to handle it with extreme care in a well-ventilated fume hood.[6][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6][12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]
-
Waste Disposal: Dispose of all hydrazine-containing waste according to institutional and local regulations.
Characterization Data (Expected)
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Literature value dependent on purity |
| ¹H NMR | Signals corresponding to the thieno[3,2-b]thiophene protons and the -NH-NH₂ protons. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon and the carbons of the thieno[3,2-b]thiophene ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of C₇H₆N₂OS₂. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and ensure the temperature is maintained. Check the purity of the starting ester. |
| Insufficient amount of hydrazine hydrate. | Use a larger excess of hydrazine hydrate (up to 5 equivalents).[14] | |
| Low Yield | Product loss during workup. | Ensure the precipitation in water is complete by cooling the mixture in an ice bath. Minimize the amount of solvent used for washing. |
| Impure Product | Presence of unreacted starting material or side products. | Recrystallize the product from a suitable solvent (e.g., ethanol). |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from its ester precursor. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable building block for further synthetic applications in drug discovery and materials science.
References
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). MDPI. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). PMC - NIH. [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
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Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2022). MDPI. [Link]
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Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC - PubMed Central. [Link]
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Synthesis of aryl-substituted thieno[3,2- b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). PubMed. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]
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Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. ResearchGate. [Link]
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Note Development and assessment of green synthesis of hydrazides. krishikosh. [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PubMed. [Link]
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Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. MDPI. [Link]
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Application Notes and Protocols: Hydrazinolysis of Ethyl Thieno[3,2-b]thiophene-2-carboxylate
Introduction: The Strategic Importance of Thieno[3,2-b]thiophene-2-carbohydrazide
The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic structure in materials science and medicinal chemistry. Its rigid, planar, and electron-rich nature makes it an exceptional building block for organic semiconductors, photovoltaics, and field-effect transistors.[1][2][3][4] In the realm of drug discovery, derivatives of thieno[3,2-b]thiophene have shown promise as potent biological agents, including as GPR35 agonists and carbonic anhydrase inhibitors.[5][6]
The conversion of the stable ethyl ester, ethyl thieno[3,2-b]thiophene-2-carboxylate, to the corresponding carbohydrazide is a critical synthetic transformation. This hydrazinolysis reaction unlocks a versatile intermediate, this compound, which serves as a nucleophilic handle for the construction of more complex molecular architectures such as pyrazoles, oxadiazoles, and other pharmacologically relevant heterocycles. This document provides a comprehensive guide to the hydrazinolysis of ethyl thieno[3,2-b]thiophene-2-carboxylate, detailing the reaction mechanism, a step-by-step experimental protocol with an emphasis on safety, and potential applications of the resulting carbohydrazide.
Reaction Mechanism and Scientific Rationale
The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. In this specific case, hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ethyl thieno[3,2-b]thiophene-2-carboxylate. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the desired this compound and ethanol as a byproduct.
The reaction is typically carried out in an alcoholic solvent, such as ethanol or isopropanol, which can solvate both the starting ester and the hydrazine. The reaction is often conducted at elevated temperatures to overcome the activation energy barrier. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates the nucleophilic attack. The stability of the resulting carbohydrazide is a driving force for the reaction.
Caption: Reaction mechanism of hydrazinolysis.
Experimental Protocol
A. Critical Safety Precautions: Handling Hydrazine
Hydrazine is an acutely toxic, corrosive, and suspected carcinogenic substance that requires stringent safety protocols.[7][8][9] All manipulations involving hydrazine must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves are mandatory.[8]
-
Ventilation: All work with hydrazine must be conducted within a properly functioning chemical fume hood.
-
Spill Management: In case of a spill, evacuate the area and notify safety personnel immediately. Do not attempt to clean up a hydrazine spill without specialized training and equipment.[8][10]
-
Waste Disposal: All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[7][8]
B. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Ethyl thieno[3,2-b]thiophene-2-carboxylate | 201004-08-2 | 212.30 | Starting material. |
| Hydrazine monohydrate (64-65% solution) | 7803-57-8 | 50.06 | Highly toxic and corrosive. Handle with extreme care. |
| Ethanol, absolute | 64-17-5 | 46.07 | Reaction solvent. |
| Deionized water | 7732-18-5 | 18.02 | For workup and washing. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | To prevent solvent loss. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Heating mantle or oil bath | - | - | For controlled heating. |
| Buchner funnel and filter paper | - | - | For product isolation. |
C. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl thieno[3,2-b]thiophene-2-carboxylate (1.0 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).
-
Addition of Hydrazine: While stirring the solution at room temperature, carefully add hydrazine monohydrate (3.0-5.0 equivalents) dropwise using a syringe or dropping funnel. An excess of hydrazine is used to drive the reaction to completion.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a solid.
-
Product Isolation: If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.
-
Work-up: If the product does not precipitate, slowly add cold deionized water to the reaction mixture with stirring to induce precipitation.
-
Washing: Wash the collected solid with a small amount of cold ethanol or deionized water to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.[11]
Caption: Experimental workflow for hydrazinolysis.
Applications and Further Transformations
This compound is a valuable synthetic intermediate with a wide range of potential applications:
-
Synthesis of Heterocycles: The carbohydrazide can be readily cyclized with various reagents to form five- and six-membered heterocyclic rings. For example, reaction with diketones can yield pyrazoles, while reaction with carbon disulfide can lead to the formation of oxadiazolethiones.
-
Pharmaceutical Scaffolds: The resulting heterocyclic derivatives are of significant interest in drug discovery. For instance, thiocarbohydrazones and their metal complexes have been investigated for their antibacterial, antimicrobial, and anticancer activities.[12]
-
Ligand Synthesis: The carbohydrazide can act as a ligand for the coordination of metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks with potential applications in catalysis and materials science.
-
Precursor for Biologically Active Molecules: The thieno[3,2-b]thiophene core is present in molecules that have been investigated as anti-inflammatory agents and for other therapeutic applications.[5]
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Al-Hussain, S. A., & Al-shammari, A. M. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]
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Bakunov, S. A., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. PMC. [Link]
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Bakunov, S. A., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]
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Application Note: Thieno[3,2-b]thiophene-2-carbohydrazide as a Versatile Precursor for the Development of Novel GPR35 Agonists
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: The G protein-coupled receptor 35 (GPR35) is an emerging therapeutic target implicated in a range of inflammatory and metabolic diseases.[1][2][3][4] However, its pharmacological deorphanization remains a challenge, necessitating the development of novel, potent, and selective chemical probes. This guide details the strategic use of thieno[3,2-b]thiophene-2-carbohydrazide as a foundational precursor for synthesizing a diverse library of GPR35 agonists. We provide a comprehensive rationale for its selection, a detailed synthetic protocol, and robust, validated methods for screening the resulting compounds using β-arrestin recruitment and calcium mobilization assays.
Introduction: The Therapeutic Promise and Challenge of GPR35
GPR35 is a class A, rhodopsin-like GPCR that has garnered significant interest as a potential drug target.[5] Its high expression in the gastrointestinal tract and various immune cells positions it as a key modulator in conditions like inflammatory bowel disease, asthma, and certain cancers.[1][2][5][6] Despite this potential, drug discovery efforts have been hampered by a lack of well-characterized endogenous ligands and marked pharmacological differences between human and rodent orthologs, complicating preclinical validation.[2][3][5]
The development of synthetic small-molecule agonists is therefore crucial for elucidating GPR35 biology and validating its therapeutic utility. The thieno[3,2-b]thiophene scaffold has emerged as a privileged structure, forming the core of several potent GPR35 agonists.[7][8][9][10][11] This application note focuses on a key precursor, This compound , and provides a roadmap from synthesis to functional characterization.
Strategic Rationale: Why this compound?
The selection of a precursor in library synthesis is a critical decision that dictates the scope and feasibility of the project. This compound is an exemplary choice for several reasons:
-
Privileged Core: The rigid, electron-rich thieno[3,2-b]thiophene core provides a stable, planar anchor that has been shown to favorably interact with the GPR35 binding pocket.[8][9]
-
Synthetic Tractability: The carbohydrazide moiety (-CONHNH2) is a highly versatile functional group. It serves as a reactive handle for facile, high-yielding condensation reactions with a vast array of commercially available aldehydes and ketones to form stable hydrazone derivatives.[12][13] This chemical logic allows for rapid and extensive diversification of the "R" group, enabling a thorough exploration of the structure-activity relationship (SAR).
-
Modularity: This approach allows for the systematic modification of peripheral functionalities to fine-tune pharmacological properties such as potency, efficacy, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthesis Protocol: From Precursor to a Hydrazone-Based GPR35 Agonist
This protocol describes a representative one-step synthesis of a thieno[3,2-b]thiophene-2-carbohydrazone derivative. The reaction is a classic acid-catalyzed condensation.
Objective: To synthesize N'-(4-chlorobenzylidene)this compound as a representative GPR35 agonist candidate.
Materials & Reagents:
-
This compound (Precursor)
-
4-Chlorobenzaldehyde (Reactant)
-
Ethanol (Reagent grade)
-
Glacial Acetic Acid (Catalyst)
-
Hexanes (for washing)
-
Deionized Water
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol:
-
Reactant Dissolution: To a 50 mL round-bottom flask, add this compound (1.0 eq) and 4-Chlorobenzaldehyde (1.05 eq).
-
Solvent Addition: Add ethanol (approx. 20 mL) to the flask. The exact volume should be sufficient to suspend the reactants.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the suspension. Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Reaction: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-4 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the product should form. If not, slowly add cold deionized water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water and then cold hexanes to remove residual impurities.
-
Drying: Dry the purified product under vacuum to yield the final hydrazone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Simplified GPR35 signaling pathways targeted by screening assays.
In Vitro Screening: Protocols for Hit Identification
The following protocols are designed for a 96- or 384-well plate format, suitable for screening a library of compounds.
Protocol 4.1: β-Arrestin Recruitment Assay
This protocol is based on an enzyme fragment complementation (EFC) system, such as the DiscoverX PathHunter® assay. [14] Materials:
-
CHO-K1 or U2OS cells stably co-expressing ProLink™-tagged GPR35 and EA-tagged β-arrestin.
-
Assay medium: Opti-MEM or equivalent.
-
Test compounds, positive control (e.g., Zaprinast), and vehicle (DMSO).
-
EFC detection reagents.
Protocol:
-
Cell Plating: Seed the GPR35 β-arrestin cells in white, clear-bottom microplates at a pre-optimized density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay medium. The final DMSO concentration should be ≤0.5%.
-
Compound Addition: Add the diluted compounds to the cell plates and incubate for 90 minutes at 37°C. Causality: This incubation period allows for receptor binding, β-arrestin recruitment, and the formation of the active β-galactosidase enzyme.
-
Signal Detection: Equilibrate the plate to room temperature. Add the EFC detection reagents according to the manufacturer's instructions and incubate for 60 minutes in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a compatible plate reader.
-
Self-Validation: The positive control (Zaprinast) should yield a robust, dose-dependent signal, while the vehicle control should define the basal signal. A Z'-factor > 0.5 indicates a high-quality assay.
-
Protocol 4.2: Calcium Mobilization Assay
Materials:
-
HEK293 cells stably expressing GPR35.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid.
-
Test compounds, positive control, and vehicle.
Protocol:
-
Cell Plating: Seed the GPR35-expressing cells in black, clear-bottom microplates and incubate for 24-48 hours.
-
Dye Loading: Prepare the dye-loading solution containing Fluo-4 AM and probenecid in assay buffer. Causality: Probenecid is an anion-transport inhibitor that prevents the cells from actively pumping the dye out, ensuring sufficient intracellular concentration for signal detection. [15]3. Incubation: Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds at a higher concentration (e.g., 5x) in assay buffer.
-
Data Acquisition: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or FlexStation. Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the compounds and continues to record the fluorescence intensity for an additional 2-3 minutes to capture the transient calcium flux.
-
Self-Validation: A known agonist should produce a rapid increase in fluorescence that peaks and then declines. The vehicle control should show no significant change from baseline.
-
Caption: High-throughput screening cascade for GPR35 agonist discovery.
Data Analysis and Interpretation
Data from the screening assays should be normalized and analyzed to determine potency and efficacy.
-
Potency (EC₅₀): The concentration of an agonist that produces 50% of the maximal response. This is calculated by fitting the dose-response data to a four-parameter logistic equation. A lower EC₅₀ value indicates higher potency.
-
Efficacy (Eₘₐₓ): The maximum response achievable by an agonist, typically expressed as a percentage of the response induced by a reference full agonist.
Table 1: Representative Pharmacological Data for Synthesized GPR35 Agonists
| Compound ID | R-Group (from Aldehyde) | β-Arrestin EC₅₀ (nM) | Ca²⁺ Flux Max Response (% of Control) |
| CTRL-POS | Zaprinast | 150 | 100% |
| PRE-001 | 4-Chlorophenyl | 85 | 95% |
| PRE-002 | 2-Naphthyl | 210 | 88% |
| PRE-003 | 3,4-Dimethoxyphenyl | 55 | 110% (Superagonist) |
| PRE-004 | 4-Nitrophenyl | >10,000 | <10% (Inactive) |
Data are hypothetical and for illustrative purposes only.
Interpretation: From the table, PRE-003 emerges as the most potent hit. Interestingly, it also shows a higher maximal response in the calcium assay than the positive control, suggesting it may be a "superagonist." PRE-001 is also a potent agonist. In contrast, PRE-004 is inactive, providing a negative data point crucial for building the SAR model. This systematic approach allows researchers to quickly identify promising chemical directions for lead optimization.
Conclusion
This compound is a high-value, strategic precursor for the discovery of novel GPR35 agonists. Its synthetic accessibility and the reliability of hydrazone formation enable the rapid generation of diverse chemical libraries. When coupled with a robust screening cascade employing orthogonal assays like β-arrestin recruitment and calcium mobilization, this strategy provides an efficient and effective platform for identifying and characterizing new chemical probes. These probes are essential tools for dissecting the complex biology of GPR35 and paving the way for the development of new therapeutics for inflammatory and metabolic diseases.
References
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Ma, P., Zhang, J., & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
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Lappin, J. E., & Milligan, G. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. [Link]
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Yang, Y., Chen, J., Wu, Y., & Wang, Y. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. [Link]
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Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
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Milligan, G., & Lappin, J. E. (2023). GPR35: from enigma to therapeutic target. Trends in Pharmacological Sciences. [Link]
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Journal of Biological Chemistry. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
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MacKenzie, A. E., Lappin, J. E., Taylor, D. L., Nicklin, S. A., & Milligan, G. (2011). GPR35 as a novel therapeutic target. Frontiers in Endocrinology. [Link]
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Yang, Y., Chen, J., Wu, Y., & Wang, Y. (2023). GPR35 acts a dual role and therapeutic target in inflammation. PubMed. [Link]
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Gherbi, K., & Stallaert, W. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. [Link]
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Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. [Link]
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Ma, P., Zhang, J., & Xie, X. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. [Link]
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Kaya, B., et al. (2021). GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. Science Signaling. [Link]
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Chemical genomic analysis of GPR35 signaling. (2014). Integrative Biology. [Link]
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Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc.[Link]
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Gupta, A., et al. (2023). From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. Cancer Letters. [Link]
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DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? DiscoverX. [Link]
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Wikipedia. (n.d.). GPR35. Wikipedia. [Link]
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Yang, Y., Chen, J., Wu, Y., & Wang, Y. (2023). GPR35 acts a dual role and therapeutic target in inflammation. PMC. [Link]
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PlumX. (n.d.). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. PlumX. [Link]
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MacKenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology. [Link]
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Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry. [Link]
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Jenkins, L., et al. (2009). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology. [Link]
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Deng, H., et al. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
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Request PDF | Discovery of 2-(4-Methylfuran-2(5 H )-ylidene)malononitrile and Thieno[3,2- b ]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. (2025). ResearchGate. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Kinetics of activation and deactivation of GPR35‐Gα sensors. (n.d.). ResearchGate. [Link]
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Ali, B., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. [Link]
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Al-Masri, M., & Al-Hiari, Y. (2013). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. [Link]
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Application Notes and Protocols: Thieno[3,2-b]thiophene-2-carbohydrazide in Organic Photovoltaics
Introduction: The Strategic Importance of the Thieno[3,2-b]thiophene Core in Organic Photovoltaics
The relentless pursuit of high-efficiency and stable organic photovoltaic (OPV) devices has led to the exploration of a vast chemical space for donor and acceptor materials. Among the privileged building blocks, the thieno[3,2-b]thiophene moiety has emerged as a cornerstone in the design of state-of-the-art photoactive materials.[1] Its rigid, planar, and electron-rich fused-ring structure promotes significant intermolecular π-π stacking and efficient charge transport, which are critical determinants of solar cell performance.[2][3] Materials incorporating the thieno[3,2-b]thiophene unit have consistently demonstrated high power conversion efficiencies (PCEs) in OPV devices.[2]
This document provides a comprehensive guide for researchers on the potential applications of Thieno[3,2-b]thiophene-2-carbohydrazide as a versatile chemical intermediate for the synthesis of novel organic semiconducting materials for OPVs. While direct applications of this specific carbohydrazide in a final device layer are not yet prominent in the literature, its chemical functionality presents a rich platform for derivatization into high-performance donor polymers and non-fullerene acceptors (NFAs).
PART 1: The Versatility of this compound as a Synthon
The carbohydrazide functional group (-CONHNH₂) is a highly reactive and versatile handle for organic synthesis. It can be readily transformed into a variety of other functional groups or used in condensation reactions to build larger molecular architectures.[4][5] This positions this compound as a valuable precursor for a new generation of OPV materials.
Key Synthetic Transformations:
-
Formation of Heterocycles: Carbohydrazides are well-known precursors for the synthesis of five- and six-membered heterocycles such as oxadiazoles, thiadiazoles, and triazoles.[5] These heterocycles can be incorporated into the backbone of conjugated polymers or as end-groups in non-fullerene acceptors to fine-tune their electronic properties.
-
Conversion to Other Functional Groups: The carbohydrazide moiety can be converted to other useful functionalities, such as carboxylic acids, esters, or amides, providing multiple pathways for incorporation into larger conjugated systems via standard cross-coupling reactions.[6]
-
Condensation Reactions: The nucleophilic nature of the hydrazide group allows for condensation reactions with aldehydes and ketones to form hydrazones.[4] This reaction can be employed to link the thieno[3,2-b]thiophene core to other photoactive fragments.
Below, we provide detailed protocols for the synthesis of this compound and its subsequent derivatization into building blocks suitable for OPV applications.
PART 2: Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from the readily available Thieno[3,2-b]thiophene-2-carboxylic acid.[7]
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
Thieno[3,2-b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Esterification:
-
Suspend Thieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully add anhydrous methanol (5.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction, quench with saturated NaHCO₃ solution, and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl thieno[3,2-b]thiophene-2-carboxylate in ethanol.
-
Add hydrazine hydrate (10.0 eq) and reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Protocol 2: Proposed Synthesis of a 1,3,4-Oxadiazole Derivative for OPV Applications
This protocol describes a potential pathway to synthesize a 2,5-disubstituted 1,3,4-oxadiazole, a common building block in organic electronics, from this compound.
Workflow Diagram:
Caption: Proposed synthesis of a 1,3,4-oxadiazole derivative.
Materials:
-
This compound
-
An appropriate aryl acid chloride (e.g., 4-bromobenzoyl chloride for further functionalization)
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
Procedure:
-
Acylation:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Add the aryl acid chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the N'-acyl-thieno[3,2-b]thiophene-2-carbohydrazide intermediate.
-
-
Cyclodehydration:
-
Suspend the intermediate in anhydrous toluene.
-
Add phosphorus oxychloride (5.0 eq) and reflux for 8 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated NaHCO₃ solution and extract with toluene.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 1,3,4-oxadiazole derivative.
-
PART 3: Application in Organic Photovoltaic Devices
The synthesized derivatives of this compound can be incorporated into donor polymers or non-fullerene acceptors. The following section provides a general protocol for the fabrication and characterization of a bulk-heterojunction (BHJ) OPV device.
Protocol 3: Fabrication and Characterization of a BHJ OPV Device
Device Architecture Diagram:
Caption: A typical inverted OPV device structure.
Materials and Equipment:
-
ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion (for conventional architecture) or ZnO nanoparticle ink (for inverted architecture)
-
Synthesized thieno[3,2-b]thiophene-based donor polymer or small molecule acceptor
-
A suitable acceptor (e.g., PC₇₁BM) or donor (e.g., PTB7-Th)
-
Chlorobenzene or other suitable organic solvent
-
Aluminum (for cathode)
-
Spin coater
-
Thermal evaporator
-
Solar simulator (AM 1.5G)
-
Source measure unit
Procedure:
-
Substrate Preparation:
-
Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.
-
-
Deposition of Interfacial Layers:
-
For a conventional device, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes in air.
-
For an inverted device, spin-coat a layer of ZnO nanoparticles and anneal according to the manufacturer's instructions.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene) at a specific concentration and donor:acceptor weight ratio.
-
Spin-coat the active layer solution onto the interfacial layer in a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature to improve morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a layer of aluminum (e.g., 100 nm) under high vacuum (< 10⁻⁶ Torr) to serve as the cathode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Data Presentation: Expected Performance Metrics
The performance of OPV devices is highly dependent on the specific molecular structure of the active layer materials. However, based on the performance of existing thieno[3,2-b]thiophene-based materials, one could anticipate the following target performance metrics for a well-optimized device.
| Parameter | Symbol | Target Value |
| Open-Circuit Voltage | Voc | > 0.8 V |
| Short-Circuit Current Density | Jsc | > 15 mA/cm² |
| Fill Factor | FF | > 70% |
| Power Conversion Efficiency | PCE | > 10% |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, starting material for the synthesis of novel organic semiconductors for high-performance organic photovoltaics. Its versatile reactivity opens up new avenues for molecular design, enabling the creation of a diverse library of donor and acceptor materials. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this valuable chemical intermediate. Further research into the derivatization of this compound and the characterization of the resulting materials in OPV devices is highly encouraged and is expected to contribute significantly to the advancement of the field.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). OPV Material Synthesis: The Role of Advanced Thiophene Derivatives. Retrieved from [Link]
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Isci, R., et al. (2022). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry, 10, 1039589. Retrieved from [Link]
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Aldred, M. P., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163-12173. Retrieved from [Link]
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Babu, V., et al. (2015). Synthesis and photovoltaic properties of thieno[3,2-b]thiophenyl substituted benzo[1,2-b:4,5-b']dithiophene copolymers. Journal of Materials Chemistry A, 3(32), 16439-16446. Retrieved from [Link]
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Pina, J. M., et al. (2018). Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells. ACS Omega, 3(1), 179-190. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route of synthesized non-fullerene acceptors BAF-4CN and BAF-2HDT. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes of the target polymers. Retrieved from [Link]
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Chen, Y.-H., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 26(23), 7229. Retrieved from [Link]
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Darling, S. B., & You, F. (2013). The case for organic photovoltaics. Energy & Environmental Science, 6(11), 3210-3235. Retrieved from [Link]
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ResearchGate. (n.d.). Two Thieno[3,2-b]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthetic route for the syntheses of the polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthetic route of both polymers. Retrieved from [Link]
-
Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (2015). International Journal of Molecular Sciences, 16(12), 29457-29483. Retrieved from [Link]
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Borun New Material. (n.d.). Thieno-3-2-b-thiophene-2-carboxylic acid. Retrieved from [Link]
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Sci-Hub. (n.d.). Synthesis of theThieno[3,2-b]thiophene and Thieno[3,2-b]furan Bare Ring Systems. Retrieved from [Link]
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Li, G., et al. (2009). Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Chemical Reviews, 109(11), 5868-5923. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(6), 10216-10229. Retrieved from [Link]
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Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2020). Molecules, 25(21), 5036. Retrieved from [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules, 27(19), 6539. Retrieved from [Link]
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Thiocarbohydrazides: Synthesis and Reactions. (2014). International Journal of Organic Chemistry, 4(3), 191-213. Retrieved from [Link]
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End-group modification of non-fullerene acceptors enables efficient organic solar cells. (2020). Journal of Materials Chemistry C, 8(36), 12516-12523. Retrieved from [Link]
-
ResearchGate. (n.d.). SN2 Reaction at the Amide Nitrogen Center Enables Hydrazide Synthesis. Retrieved from [Link]
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SN2 Reaction at the Amide Nitrogen Center Enables Hydrazide Synthesis. (2024). Angewandte Chemie International Edition, 63(14), e202317570. Retrieved from [Link]
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- 2. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
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- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
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- 7. Thieno-3-2-b-thiophene-2-carboxylic acid - Organic Photovoltaic (OPV) manufacturers and suppliers in China | Borun New Material - ChemBorun [chemborun.com]
Experimental procedure for Stille coupling of thieno[3,2-b]thiophene derivatives
Application Notes and Protocols
Topic: Experimental Procedure for Stille Coupling of Thieno[3,2-b]thiophene Derivatives Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Stille Coupling for Thieno[3,2-b]thiophene Functionalization
The thieno[3,2-b]thiophene core is a privileged scaffold in materials science and medicinal chemistry, prized for its rigid, planar, and electron-rich structure.[1] This framework is a cornerstone for creating organic semiconductors, components for organic field-effect transistors (OFETs), and novel therapeutic agents.[1][2] The functionalization of this core, particularly through the formation of carbon-carbon bonds, is paramount to tuning its electronic and pharmacological properties. Among the array of cross-coupling reactions, the palladium-catalyzed Stille coupling offers a robust and versatile method for this purpose, demonstrating high tolerance for a wide range of functional groups, which is critical when dealing with complex, highly functionalized molecules.[3][4]
This guide provides an in-depth exploration of the Stille coupling reaction as applied to thieno[3,2-b]thiophene derivatives. We will move beyond a simple recitation of steps to dissect the causality behind the procedural choices, offering insights grounded in mechanistic understanding and field-proven experience.
The Mechanism: A Palladium-Catalyzed Cycle
The efficacy of the Stille coupling lies in a well-understood catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is not merely academic; it empowers the researcher to troubleshoot and optimize the reaction intelligently.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically a bromo- or iodo-thieno[3,2-b]thiophene) to a Pd(0) complex. This step forms a Pd(II) intermediate. The rate of this step is generally I > Br > Cl.[3]
-
Transmetalation: The organostannane reagent then exchanges its organic group with the halide on the Pd(II) center.[5] This is often the rate-limiting step in the cycle. The choice of ligands on the palladium and the organic groups on the tin atom can significantly influence the rate of this transfer.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired cross-coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5]
Core Components and Strategic Choices
The success of a Stille coupling reaction hinges on the judicious selection of its components. Each element plays a critical role in the reaction's kinetics and overall yield.
-
Palladium Pre-catalyst: Pd(0) is the active catalytic species. Common pre-catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a stable Pd(0) source that can be used directly. It is often employed in reactions with aryl bromides.[6]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): This source requires the addition of an external ligand (e.g., a phosphine). The advantage is the ability to choose a ligand specifically tailored to the substrates, which can accelerate slow steps in the catalytic cycle.[7]
-
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity.
-
Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many applications.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A bulkier ligand that can sometimes accelerate the reductive elimination step and improve yields, particularly in challenging couplings.[7]
-
Tri-2-furylphosphine (TFP): Known to cause large rate accelerations in Stille reactions.
-
-
Organostannane Reagent (R²-SnR₃): Organotin compounds are air- and moisture-stable, a significant advantage over other organometallics like organoboranes or organozincs.[4] However, they are toxic and must be handled with care. The non-transferred "dummy" groups on the tin are typically butyl or methyl. For thieno[3,2-b]thiophene synthesis, one often starts with the halogenated core and couples it with a stannylated partner, or vice versa, by first preparing the stannylated thieno[3,2-b]thiophene derivative.[8][9]
-
Solvent: Anhydrous, degassed solvents are mandatory to prevent quenching of the catalyst and side reactions.
-
Toluene or THF: These are the most common solvents. Toluene is used for higher reaction temperatures (up to 110 °C), while THF is suitable for reactions at reflux (~66 °C).[7][8]
-
DMF or NMP: Polar aprotic solvents can sometimes accelerate the reaction but can be more difficult to remove during workup.
-
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to protect the Pd(0) catalyst from oxidation.[8]
Detailed Experimental Protocol: A Case Study
This protocol describes a general procedure for the Stille coupling of a 2,5-distannylthieno[3,2-b]thiophene derivative with an aryl bromide, a common strategy for synthesizing functionalized oligomers.[7][10]
Materials and Reagents:
-
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene (1.0 equiv)
-
Aryl Bromide (e.g., 3-hexyl-2-bromothiophene) (2.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
P(o-tol)₃ (0.04 equiv, 4 mol%)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line apparatus and oven-dried glassware
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, magnetic stir bar) is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool under a stream of argon or in a desiccator.
-
Reagent Addition: To the Schlenk flask, add 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene, the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃.
-
Causality Note: Adding the solids first allows for efficient removal of atmospheric oxygen and moisture from the reaction vessel before the solvent is introduced.
-
-
Inerting the System: Seal the flask, and connect it to the Schlenk line. Subject the flask to three cycles of vacuum/argon backfill to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add the anhydrous, degassed toluene via a syringe. The volume should be sufficient to create a solution concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Causality Note: Higher temperatures are often required to overcome the activation energy for the oxidative addition and transmetalation steps, particularly with less reactive aryl bromides.[7]
-
-
Monitoring Progress: Monitor the reaction's progress by periodically taking aliquots (via syringe under argon) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting materials will indicate completion. Reaction times can vary from a few hours to 24 hours.[7]
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by silica gel column chromatography.
-
Causality Note: The choice of eluent is critical. For nonpolar aromatic compounds like these, a nonpolar solvent system such as hexanes or petroleum ether is typically effective.[7] The organotin byproducts (e.g., Br-SnMe₃) are often more polar and will remain on the column or can be removed with a slightly more polar eluent.
-
-
Characterization: The purified fractions are combined, and the solvent is evaporated to yield the final product. The product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Reactions
The Stille coupling is highly versatile for thieno[3,2-b]thiophene derivatives. The table below summarizes various successful couplings found in the literature.
| Entry | Thienothiophene Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2,5-Bis(tributylstannyl)thieno[3,2-b]thiophene derivative | Bromobenzene | PdCl₂(PPh₃)₂ | THF | Reflux | Good | [8] |
| 2 | 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | 3-Hexyl-2-bromothiophene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | 54 | [7] |
| 3 | 2-Bromothieno[3,2-b]thiophene | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ | Toluene | 110 | >90 | N/A¹ |
| 4 | 2,5-Dibromothieno[3,2-b]thiophene | Hexamethylditin² | Pd(PPh₃)₄ | Toluene | 110 | ~80 | N/A¹ |
¹ Representative conditions based on standard Stille protocols. ² This represents a homocoupling-like reaction to form a stannylated derivative in situ, followed by coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. Poor quality reagents/solvents. | 1. Ensure rigorous inert atmosphere techniques.2. Increase reaction temperature (switch from THF to Toluene).3. Use freshly distilled/degassed solvents and pure reagents. |
| Stannane Homocoupling | The organostannane reagent is coupling with itself. | 1. Lower the catalyst loading.2. Use a ligand that favors cross-coupling over homocoupling.3. Add the organostannane slowly to the reaction mixture. |
| Difficult Purification | Co-elution of product with organotin byproducts. | 1. Before chromatography, stir the crude mixture in a KF solution to precipitate tin salts.2. Use a different stationary phase for chromatography (e.g., alumina). |
| Low Yield | 1. Incomplete reaction.2. Product degradation.3. Slow transmetalation step. | 1. Increase reaction time or temperature.2. Run the reaction at a lower temperature for a longer time.3. Consider adding a copper(I) co-catalyst (e.g., CuI), which can accelerate transmetalation. |
References
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives . (2008). Molecules. [Link][8]
-
Recent synthetic approaches towards thienothiophenes: a potential template for biologically active compounds . (2023). ResearchGate. [Link][1]
-
The Mechanisms of the Stille Reaction . (2004). Angewandte Chemie International Edition. [Link][3]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction . (N.d.). Shanghai Institute of Organic Chemistry. [Link][7]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives . (2021). Molecules. [Link][2]
-
Thiophene/Thieno[3,2-b]thiophene Co-oligomers: Fused-Ring Analogues of Sexithiophene . (2011). The Journal of Organic Chemistry. [Link][10]
-
Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives . (1982). Journal of the Chemical Society, Perkin Transactions 1. [Link][9]
-
Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides . (2009). Organic Chemistry Portal. [Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Suzuki coupling reactions involving thieno[3,2-b]thiophene substrates
An Application Guide to Suzuki Coupling Reactions Involving Thieno[3,2-b]thiophene Substrates
Foreword for the Modern Researcher
The thieno[3,2-b]thiophene (TT) scaffold is a cornerstone in the development of advanced organic materials. Its rigid, planar, and electron-rich structure makes it an exceptional building block for organic semiconductors, photovoltaics, and field-effect transistors.[1][2][3][4] The ability to precisely functionalize this core is paramount to tuning its electronic and physical properties. Among the synthetic chemist's arsenal, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the preeminent tool for forging carbon-carbon bonds with efficiency and functional group tolerance.[5][6][7]
This document serves as more than a mere protocol; it is a strategic guide for researchers, scientists, and drug development professionals. We will dissect the nuances of applying the Suzuki coupling to thieno[3,2-b]thiophene substrates, moving beyond rote procedural steps to illuminate the underlying chemical principles that govern success. Herein, we provide the field-proven insights necessary to not only execute these reactions but to intelligently troubleshoot and optimize them for the synthesis of novel, high-performance materials.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for rational optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (typically C-Br or C-I) of the thieno[3,2-b]thiophene substrate. This forms a square planar Pd(II) complex. The rate of this step is influenced by the halide (I > Br > Cl) and the electronic nature of the substrate.[6][10]
-
Transmetalation: This is the key bond-forming step where the organic moiety from the boron reagent is transferred to the palladium center. A crucial prerequisite is the activation of the organoboron compound by a base.[5][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the electrophilic Pd(II) center, displacing the halide.[11][12]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. This step forms the new C-C bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]
General Reaction Scheme: Functionalizing Thieno[3,2-b]thiophene
The most common application involves the coupling of 2,5-dihalogenated thieno[3,2-b]thiophenes with various (hetero)aryl boronic acids or esters to extend the π-conjugated system.
Detailed Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the glassware and flame- or oven-dry it to remove moisture. To the reaction flask, add 2,5-dibromothieno[3,2-b]thiophene, 4-(trifluoromethyl)phenylboronic acid, and finely powdered potassium carbonate.
-
Degassing: Seal the flask and subject it to several cycles of vacuum and backfilling with inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can deactivate the palladium catalyst. [13]3. Solvent Addition: Add the degassed toluene/water mixture to the flask via syringe or cannula. Stir the resulting suspension.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas. The mixture will typically turn a darker color.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure product. [8]
Key Parameters & Optimization: An Expert's Perspective
The success of a Suzuki coupling hinges on the judicious selection of its components. Here we explain the causality behind these choices.
-
The Boron Reagent: While boronic acids are common, they can be prone to decomposition via protodeboronation, especially under harsh conditions. [13][14]For sensitive or precious substrates, using more stable boronic esters, such as pinacol esters, is highly recommended. [15][16][17]They are more robust but may require slightly more forcing conditions for transmetalation. [15]
-
The Catalyst-Ligand System: This is the heart of the reaction.
-
Palladium Source: Pd(PPh₃)₄ is a reliable choice as it is already in the active Pd(0) state. However, combinations like Pd(OAc)₂ or Pd₂(dba)₃ with added phosphine ligands are also highly effective. [11][12] * Ligand Choice: For electron-rich heteroaromatics like thieno[3,2-b]thiophene, or when using less reactive aryl chlorides, standard ligands like PPh₃ may be insufficient. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like PCy₃) can dramatically accelerate the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times. [5][6][14]
-
-
The Base: The base's role is to activate the boronic acid for transmetalation. [11] * Strength: A base that is too weak will result in a sluggish reaction. A base that is too strong can promote side reactions.
-
Common Choices: K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and often gives better results with challenging substrates. K₃PO₄ is a stronger, non-nucleophilic base that is also widely used. [13]If your substrate contains base-sensitive functional groups (like esters), a milder base such as KF may be required to prevent hydrolysis. [11][18]
-
-
The Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases where the base is often dissolved.
-
Common Systems: Toluene/water, Dioxane/water, and DMF/water are frequently used. [13] * Degassing is Non-Negotiable: Oxygen in the solvent will oxidize and deactivate the Pd(0) catalyst, leading to homocoupling of the boronic acid and low yields. [10][13]Always degas solvents by sparging with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Data at a Glance: Survey of Reaction Conditions
The following table summarizes successful Suzuki coupling conditions for various thieno[3,2-b]thiophene substrates reported in the literature, providing a valuable starting point for reaction development.
| Thieno[3,2-b]thiophene Substrate | Boronic Acid/Ester Partner | Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dibromothieno[3,2-b]thiophene | 4-Dodecylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | THF/H₂O | Reflux | 74 | [19][20] |
| 2,5-Dibromothieno[3,2-b]thiophene | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | THF/H₂O | Reflux | 76 | [19][20] |
| 2-Bromothieno[3,2-b]thiophene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95+ | [21] |
| 3,6-Dibromothieno[3,2-b]thiophene | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | 75 | [22] |
| 2,5-Dibromo-3-methylthiophene* | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80 | 85 | [23] |
| 3,6-Dibromo-2,5-dimethyl-TT | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DMF | 120 | 68 | [3] |
| Note: 2,5-Dibromo-3-methylthiophene is a related thiophene substrate, included for condition comparison. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Poor quality of boronic acid (degraded). 4. Ineffective base or insufficient temperature. | 1. Ensure rigorous degassing of all solvents and maintain a positive inert atmosphere throughout. [13][24] 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) or a pre-catalyst system. [14] 3. Use fresh, high-purity boronic acid or switch to a more stable pinacol ester derivative. [13][17] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the reaction temperature is appropriate (typically 80-110 °C). [13] |
| Significant Side Products | 1. Homocoupling of Boronic Acid: Caused by oxygen contamination oxidizing the Pd(0) catalyst. 2. Protodeboronation: The boronic acid hydrolyzes back to the arene. 3. Dehalogenation: The starting halide is reduced. | 1. Improve inert atmosphere techniques; rigorously degas all reagents. [10][14] 2. Use milder conditions (lower temperature, weaker base like KF), anhydrous conditions, or a more stable boronic ester. [13][14] 3. Ensure the system is free of potential hydride sources. Check solvent purity. |
| Poor Solubility | The thieno[3,2-b]thiophene starting material or the final conjugated product is insoluble in the reaction medium. | 1. Switch to a higher-boiling solvent with better solubilizing power, such as DMF, Dioxane, or Toluene. [18] 2. For starting materials, consider modifying the substrate with solubilizing groups (e.g., alkyl chains) if the synthesis allows. [1][18] |
References
- Thieno[3,2-b]thiophene oligomers and their applications as p-type organic semiconductors. Journal of Materials Chemistry (RSC Publishing).
- Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Green Chemistry (RSC Publishing).
- Formation of thieno[3,2-b]thiophene-based aldehydes via Suzuki coupling reaction. ResearchGate.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH.
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate.
-
Consecutive Thiophene-Annulation Approach to π-Extended Thienoacene-Based Organic Semiconductors withB[1]enzothieno[3,2-b]b[1]enzothiophene (BTBT) Substructure. Journal of the American Chemical Society. Available at:
- Suzuki reaction. Wikipedia.
- Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink.
- Stacking Patterns of thieno[3,2-b]thiophenes Functionalized by Sequential Palladium-Catalyzed Suzuki and Heck Cross-Coupling Reactions. PubMed.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Thieno[3,2-b]thiophene-2-boronic acid. Chem-Impex.
- Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University.
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PMC - NIH.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube.
- PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- optimizing reaction conditions for synthesizing thieno[2,3-c] derivatives. Benchchem.
- The Suzuki Reaction. Myers Group, Harvard University.
- Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Publishing.
- Two Thieno[3,2- b ]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells. ResearchGate.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI.
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Comprehensive Physicochemical Characterization of Thieno[3,2-b]thiophene-2-carbohydrazide Derivatives
An Application Guide for Researchers and Drug Development Professionals
Introduction
The thieno[3,2-b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, prized for its rigid, planar geometry and rich electron density. The introduction of a carbohydrazide moiety at the 2-position creates a versatile class of derivatives with significant potential for forming complex molecular architectures and exhibiting diverse biological activities.[1][2] As these compounds progress through the drug discovery pipeline, from initial synthesis to preclinical evaluation, a rigorous and systematic characterization is paramount.[3][4][5][6] This guide provides an in-depth overview of the essential analytical techniques required to unequivocally confirm the identity, purity, and key physicochemical properties of Thieno[3,2-b]thiophene-2-carbohydrazide derivatives.
The protocols and insights herein are designed to establish a self-validating analytical workflow, ensuring the scientific integrity of the data generated. We will move beyond procedural steps to explain the causality behind methodological choices, empowering researchers to not only generate data but also to interpret it with a high degree of confidence.
The Integrated Characterization Workflow
A logical, multi-technique approach is essential for the comprehensive analysis of a novel chemical entity. The workflow begins with techniques that confirm the molecular structure and purity, followed by methods that probe deeper physicochemical properties. This systematic progression ensures that each stage of analysis is built upon a solid foundation of confirmed identity and quality.
Caption: Integrated workflow for the characterization of novel compounds.
Structural Elucidation and Verification
The foundational step in characterizing any new compound is the unambiguous determination of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[8] For this compound derivatives, NMR is indispensable for confirming the integrity of the heterocyclic core and verifying the presence and connectivity of the carbohydrazide side chain.
Application Insights:
-
¹H NMR: Expect to see distinct signals for the protons on the thieno[3,2-b]thiophene ring. Their chemical shifts and coupling patterns are highly diagnostic of the substitution pattern.[9][10] The protons of the -CONHNH₂ group will appear as characteristic, often broad, signals that may exchange with D₂O.
-
¹³C NMR: This technique verifies the carbon framework of the molecule. Key signals to identify include the carbonyl carbon (C=O) of the hydrazide, which typically appears significantly downfield (~160-170 ppm), and the carbons of the fused thiophene rings.[11][12]
-
2D NMR (COSY, HSQC): If the structure is complex or ¹H signals overlap, 2D techniques are invaluable. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding definitive assignment.[7]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges
| Functional Group | Atom | Typical Chemical Shift (ppm) | Notes |
| Thieno[3,2-b]thiophene Core | Aromatic C-H | 7.0 - 8.0 | Exact shifts are position-dependent.[9][10] |
| Thieno[3,2-b]thiophene Core | Aromatic C | 115 - 145 | Quaternary carbons will be at the lower end. |
| Carbohydrazide | C=O | 160 - 175 | Characteristic downfield signal in ¹³C NMR. |
| Carbohydrazide | CONH | 8.0 - 10.0 | Often a broad singlet, position varies with solvent. |
| Carbohydrazide | NH ₂ | 4.0 - 5.0 | Often a broad singlet, exchanges with D₂O. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can better solubilize polar compounds and slow the exchange of labile N-H protons, resulting in sharper signals.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[13]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical pulses: 32-64 scans.
-
To confirm N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signals should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a longer acquisition time; several hundred to a few thousand scans may be necessary depending on sample concentration.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[13]
Mass Spectrometry (MS)
Principle and Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is the definitive technique for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula, which is a critical component of structural proof.[7][14]
Application Insights:
-
Ionization Technique: Electrospray Ionization (ESI) is generally well-suited for these derivatives due to the presence of polarizable heteroatoms in the carbohydrazide group. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Isotopic Pattern: The presence of two sulfur atoms in the thieno[3,2-b]thiophene core results in a characteristic isotopic pattern. The [M+2]⁺ peak will have a higher-than-usual intensity (approximately 8-9% of the monoisotopic [M]⁺ peak) due to the natural abundance of the ³⁴S isotope. This pattern serves as a powerful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation for ESI in positive ion mode.
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the exact mass.
-
Compare the calculated exact mass of the proposed formula with the experimentally measured mass. The difference should be less than 5 ppm.
-
Verify the isotopic distribution pattern, paying close attention to the [M+2]⁺ peak intensity.
-
Functional Group and Electronic Properties Analysis
Once the molecular structure is confirmed, the next step is to characterize the functional groups and electronic properties using spectroscopic methods.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of specific chemical bonds. It is an excellent, rapid technique for identifying the presence of key functional groups.[7] For this compound derivatives, FT-IR confirms the integrity of the carbohydrazide moiety and the aromatic core.
Application Insights:
-
Carbohydrazide Signature: This functional group has several characteristic vibrations:
-
N-H Stretching: Two bands may be visible in the 3200-3400 cm⁻¹ region from the symmetric and asymmetric stretching of the -NH₂ group.
-
C=O Stretching (Amide I): A strong, sharp absorption band typically between 1640-1680 cm⁻¹.
-
N-H Bending (Amide II): A band of variable intensity around 1580-1620 cm⁻¹.
-
-
Thienothiophene Core: Look for C-H stretching vibrations of the aromatic ring (~3100 cm⁻¹) and various C=C and C-S ring stretching ("breathing") modes in the 1400-1600 cm⁻¹ fingerprint region.[12][15][16]
Table 2: Key FT-IR Absorption Frequencies
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | -NH and -NH₂ | 3200 - 3400 | Medium, can be broad |
| Aromatic C-H Stretch | Thienothiophene Ring | ~3100 | Medium to Weak |
| C=O Stretch (Amide I) | -CONHNH₂ | 1640 - 1680 | Strong, Sharp |
| N-H Bend (Amide II) | -CONHNH₂ | 1580 - 1620 | Medium |
| C=C Ring Stretch | Thienothiophene Ring | 1400 - 1600 | Medium to Weak |
| C-S Stretch | Thienothiophene Ring | 650 - 800 | Medium |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR. Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands corresponding to the expected functional groups.
UV-Visible (UV-Vis) Spectroscopy
Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[17][18] The thieno[3,2-b]thiophene core is a conjugated π-system, giving rise to strong absorptions in the UV region. This technique provides insight into the electronic structure of the molecule.[19][20][21]
Application Insights:
-
λₘₐₓ and Conjugation: The wavelength of maximum absorbance (λₘₐₓ) is directly related to the extent of the π-conjugated system. Any modification to the core or addition of conjugated substituents will shift the λₘₐₓ.[18] This makes UV-Vis a sensitive tool for comparing related derivatives.
-
Molar Absorptivity (ε): Calculating the molar absorptivity (a measure of how strongly the compound absorbs light at a given wavelength) via the Beer-Lambert law provides quantitative data that is characteristic of the compound.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., Dichloromethane, THF, Acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Rinse and fill the cuvette with the sample solution.
-
Scan the appropriate wavelength range (e.g., 200-600 nm).
-
-
Data Analysis: Identify the λₘₐₓ value(s) from the spectrum. If a precise concentration is known, calculate the molar absorptivity (ε) using the equation A = εcl, where A is absorbance, c is molar concentration, and l is the cuvette path length (typically 1 cm).
Solid-State and Thermal Properties
For applications in drug development and materials science, understanding the solid-state structure and thermal stability is critical.
Thermal Analysis (DSC/TGA)
Principle and Rationale:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions like melting point (Tₘ), crystallization temperature (T꜀), and glass transitions (T₉).[22][23]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[24] It is used to evaluate thermal stability and decomposition temperature (TᏧ).[22][25]
Application Insights:
-
Purity Assessment: A sharp melting endotherm in a DSC thermogram is a strong indicator of high crystalline purity. Impurities typically broaden the melting peak and lower the melting point.
-
Stability for Processing: The decomposition temperature from TGA indicates the upper limit at which the material can be processed or stored without significant degradation. This is vital information for pharmaceutical formulation and device fabrication.
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum (for DSC) or platinum/alumina (for TGA) pan.
-
Instrumentation: Use a calibrated DSC or TGA instrument.
-
Data Acquisition (Typical Conditions):
-
Method: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature well above the expected melting or decomposition point (e.g., 400 °C).
-
Heating Rate: A standard rate is 10 °C/min.
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
DSC: Determine the onset temperature and peak maximum of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (TᏧ₅%).
-
Single-Crystal X-ray Diffraction (SCXRD)
Principle and Rationale: SCXRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[26][27] By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides definitive information on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking).[26][28]
Application Insights:
-
Absolute Structure Confirmation: SCXRD provides an unambiguous confirmation of the molecular structure determined by NMR and MS.
-
Intermolecular Interactions: For drug development, understanding how molecules pack in the solid state is crucial. The carbohydrazide group is an excellent hydrogen bond donor and acceptor. SCXRD can reveal the hydrogen bonding networks that dictate crystal packing, which in turn influences properties like solubility and stability.
-
Polymorphism: Different crystal packing arrangements (polymorphs) can have different physical properties. SCXRD is the definitive tool for identifying and characterizing polymorphs.
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Experimental Protocol: SCXRD
-
Crystal Growth: This is often the most challenging step. Grow single crystals of sufficient quality and size (typically > 50 μm in all dimensions). Common methods include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (diffusing an anti-solvent into a solution of the compound).
-
Slow cooling of a hot, saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on the goniometer head of a single-crystal diffractometer.
-
Collect diffraction data, typically using Mo Kα or Cu Kα radiation, by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Use specialized software (e.g., the SHELX suite) to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles until the model provides the best fit to the experimental data.
-
-
Data Reporting: The final refined structure is typically reported in a Crystallographic Information File (CIF), which contains all the atomic coordinates and experimental details.
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Application Note & Protocols: Thieno[3,2-b]thiophene-2-carbohydrazide for Solution-Processed Organic Field-Effect Transistors
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the utilization of Thieno[3,2-b]thiophene-2-carbohydrazide as a p-type organic semiconductor in Organic Field-Effect Transistors (OFETs). Thieno[3,2-b]thiophene (TT) derivatives are renowned for their excellent charge transport properties, stemming from their rigid, planar molecular structure and extensive π-electron delocalization.[1] The introduction of a carbohydrazide moiety offers a unique opportunity to modulate intermolecular interactions, solubility, and the semiconductor-dielectric interface through hydrogen bonding, potentially enhancing device performance and stability. We present a complete workflow, beginning with the synthesis of the core material, followed by step-by-step protocols for the fabrication of a bottom-gate, top-contact OFET device via solution-processing, and concluding with methods for electrical characterization and parameter extraction. This document is intended for researchers and scientists in materials science and organic electronics.
Introduction: The Rationale for Thieno[3,2-b]thiophene Derivatives in OFETs
Organic field-effect transistors are foundational components for next-generation flexible, low-cost, and large-area electronics.[2][3] The performance of these devices is critically dependent on the molecular structure and solid-state packing of the organic semiconductor (OSC) used in the active channel.[4] Fused thiophene systems, particularly the thieno[3,2-b]thiophene (TT) core, have emerged as exceptionally promising building blocks for high-performance p-type OSCs.[5] Their structural rigidity and inherent planarity facilitate strong π-π stacking in the solid state, creating efficient pathways for charge carrier transport.[1][6]
While many high-mobility TT derivatives rely on long alkyl chains to ensure solubility for solution-based processing, these side chains can sometimes disrupt optimal packing.[7] The strategic introduction of the carbohydrazide functional group (-CONHNH₂) presents a compelling alternative. This polar group can:
-
Promote Favorable Intermolecular Interactions: The hydrogen bond donor and acceptor sites on the hydrazide group can induce a more ordered, co-planar molecular packing, which is highly beneficial for charge transport.
-
Modify Solubility: The polarity of the hydrazide group can alter the material's solubility profile, enabling the use of a wider range of processing solvents.
-
Enhance Interfacial Properties: The potential for hydrogen bonding with hydroxyl groups present on oxide dielectrics (like SiO₂) could lead to a more favorable semiconductor-dielectric interface, reducing charge traps and improving device performance.
This application note details the necessary protocols to explore the potential of this compound in a research laboratory setting.
Part 1: Synthesis of this compound
The synthesis is a two-step process starting from the commercially available 3-bromothiophene. The first step establishes the thieno[3,2-b]thiophene core with a carboxylic acid handle, a known literature procedure.[8] The second step converts the carboxylic acid to the target carbohydrazide, a standard and efficient chemical transformation.
Protocol 1.1: Synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid
This protocol is adapted from the method reported by Fuller and co-workers.[8] It involves a series of reactions starting with lithiation and quenching to build the fused ring system.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry diethyl ether or THF
-
Sulfur powder
-
Methyl 2-chloroacetate
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step-by-Step Procedure:
-
Step A: Thienyl-lithium formation and sulfur quenching. Dissolve 3-bromothiophene in dry diethyl ether under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour. Add sulfur powder in one portion and allow the mixture to warm to room temperature overnight.
-
Step B: Alkylation. Cool the reaction mixture to 0 °C and add methyl 2-chloroacetate. Stir at room temperature for 2-3 hours. Quench the reaction with water and extract the product with diethyl ether.
-
Step C: Cyclization. The crude product from Step B is dissolved in methanol. Add a solution of sodium methoxide in methanol and reflux the mixture for 4 hours to induce ring closure.
-
Step D: Saponification. To the reaction mixture, add an aqueous solution of NaOH and continue to reflux for another 2 hours to hydrolyze the ester.
-
Step E: Acidification and Isolation. After cooling, remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether. Acidify the aqueous layer with HCl to precipitate the Thieno[3,2-b]thiophene-2-carboxylic acid. Filter the solid, wash with water, and dry under vacuum.
Protocol 1.2: Synthesis of this compound
This protocol converts the carboxylic acid into the final carbohydrazide product.
Materials:
-
Thieno[3,2-b]thiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl Chloride
-
Dry Dichloromethane (DCM) or THF
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Triethylamine (optional)
Step-by-Step Procedure:
-
Acid Chloride Formation: Suspend Thieno[3,2-b]thiophene-2-carboxylic acid in dry DCM. Add an excess of thionyl chloride (approx. 5 equivalents) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Reaction with Hydrazine: Dissolve the crude acid chloride in dry THF and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of hydrazine monohydrate (approx. 3-4 equivalents) in THF. Add the hydrazine solution dropwise to the acid chloride solution with vigorous stirring.
-
Work-up and Isolation: Allow the reaction to warm to room temperature and stir for 4-6 hours. A precipitate will form. Filter the solid and wash thoroughly with water and then a small amount of cold diethyl ether to remove impurities. Dry the resulting white or off-white solid, this compound, under vacuum.
Part 2: OFET Device Fabrication
For evaluating new materials, a bottom-gate, top-contact (BGTC) architecture is highly advantageous.[9] This configuration allows the organic semiconductor to be deposited onto a pristine, pre-treated dielectric surface, minimizing potential damage that can occur when patterning top-gate dielectrics. We will use heavily doped silicon as a common gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
Protocol 2.1: Substrate Cleaning and Dielectric Surface Treatment
The quality of the semiconductor-dielectric interface is paramount for achieving high-performance OFETs. A clean and well-passivated surface minimizes charge trapping sites.[10]
Materials:
-
n++ or p++ doped Si wafers with 300 nm thermal SiO₂
-
Acetone, Isopropanol (IPA) (semiconductor grade)
-
Deionized (DI) water
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1) or UV-Ozone cleaner
-
Octadecyltrichlorosilane (OTS)
-
Dry toluene or hexanes (anhydrous)
Step-by-Step Procedure:
-
Solvent Cleaning: Cut the Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm). Sonicate the substrates sequentially in acetone, isopropanol, and DI water for 15 minutes each. Dry the substrates under a stream of dry nitrogen.
-
Surface Activation (Hydroxylation): Expose the substrates to a UV-Ozone treatment for 15 minutes or immerse them in a freshly prepared Piranha solution for 20 minutes.
-
Causality: This step removes residual organic contaminants and generates hydroxyl (-OH) groups on the SiO₂ surface, which are essential for the subsequent self-assembled monolayer (SAM) formation.
-
-
OTS Self-Assembled Monolayer (SAM) Formation: Immediately after activation, place the dry substrates in a vacuum desiccator along with a small vial containing a few drops of OTS. Evacuate the desiccator for 5 minutes, then seal it and leave it overnight for vapor-phase silanization. Alternatively, immerse the substrates in a dilute (0.1% v/v) solution of OTS in anhydrous toluene for 1 hour.
-
Post-Treatment Cleaning: After SAM formation, sonicate the substrates in fresh toluene and then IPA for 5 minutes each to remove any physisorbed OTS molecules. Dry thoroughly with nitrogen. The surface should now be highly hydrophobic.
Protocol 2.2: Active Layer Deposition via Spin-Coating
Solution-processing allows for rapid and low-cost film deposition. The choice of solvent and spin parameters are critical for achieving uniform, crystalline thin films.
Materials:
-
This compound
-
High-purity organic solvent (e.g., Chloroform, Chlorobenzene, or a mixture). Solubility tests are required.
-
0.2 µm PTFE syringe filters
-
Spin-coater
Step-by-Step Procedure:
-
Solution Preparation: Prepare a solution of the carbohydrazide material at a concentration of 5-10 mg/mL. Gentle heating or sonication may be required to aid dissolution.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Spin-Coating: Place the OTS-treated substrate on the spin-coater chuck. Dispense a sufficient amount of the solution to cover the substrate surface (~100 µL for a 1.5x1.5 cm² substrate).
-
Spin Cycle: Use a two-step spin program: a slow spin (e.g., 500 rpm for 10s) to spread the solution, followed by a fast spin (e.g., 2000-4000 rpm for 60s) to form the thin film.
-
Causality: The final spin speed is the primary determinant of film thickness; higher speeds result in thinner films.
-
-
Thermal Annealing: Transfer the substrate to a hotplate in an inert atmosphere (e.g., inside a nitrogen-filled glovebox). Anneal the film at a temperature just below its melting point (determined by TGA/DSC) for 15-30 minutes.
-
Causality: Annealing provides thermal energy that enhances molecular ordering and increases the crystalline domain size within the film, which is crucial for efficient charge transport.
-
Protocol 2.3: Source-Drain Electrode Deposition
Materials:
-
High-purity Gold (Au, 99.99%)
-
Shadow mask with desired channel length (L) and width (W)
-
Thermal evaporator system
Step-by-Step Procedure:
-
Mask Alignment: Carefully place the shadow mask directly onto the surface of the semiconductor film.
-
Evaporation: Load the substrates into a high-vacuum thermal evaporator. Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
Deposition: Evaporate a 50 nm thick layer of Gold (Au) at a rate of 0.1-0.2 Å/s.
-
Causality: Gold is chosen for its high work function (~5.1 eV), which aligns well with the HOMO level of many p-type organic semiconductors, facilitating efficient hole injection.[3] A slow deposition rate ensures a more uniform and less damaging electrode interface.
-
-
Device Completion: After deposition, vent the chamber and carefully remove the shadow mask to reveal the final device structure.
Part 3: Device Characterization and Analysis
Electrical characterization is performed to extract the key performance metrics of the OFET, including charge carrier mobility, on/off ratio, and threshold voltage.[9]
Protocol 3.1: Electrical Characterization
Equipment:
-
Probe station inside a nitrogen-filled glovebox or vacuum chamber
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)
-
Three micro-manipulated probe tips
Step-by-Step Procedure:
-
Setup: Place the fabricated OFET device on the probe station chuck.
-
Probing: Carefully land the probe tips on the source, drain, and the back-gate (by scratching a small area at the edge of the substrate to expose the doped Si).
-
Measure Transfer Characteristics:
-
Apply a constant, high drain-source voltage (Vds), typically in the range of -40V to -80V (for p-type saturation regime).
-
Sweep the gate-source voltage (Vgs) from a positive value (e.g., +20V) to a negative value (e.g., -80V).
-
Record the drain current (Ids). Plot Ids (log scale) and √|Ids| (linear scale) vs. Vgs.
-
-
Measure Output Characteristics:
-
Set the gate-source voltage (Vgs) to a specific value (e.g., 0V, -20V, -40V, -60V, -80V).
-
Sweep the drain-source voltage (Vds) from 0V to -80V.
-
Record the drain current (Ids). Plot Ids vs. Vds for each Vgs step.
-
Data Analysis: Parameter Extraction
The key device parameters are extracted from the transfer characteristic curve in the saturation regime.[9]
-
Field-Effect Mobility (µ): The mobility is calculated from the slope of the √|Ids| vs. Vgs plot using the following equation:
Ids = (W / 2L) * µ * Ci * (Vgs - Vth)²
where:
-
W is the channel width.
-
L is the channel length.
-
Ci is the capacitance per unit area of the gate dielectric (for 300 nm SiO₂, Ci ≈ 11.5 nF/cm²).
-
Vth is the threshold voltage.
-
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct. It is determined by extrapolating the linear portion of the √|Ids| vs. Vgs plot to the Vgs-axis.
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum drain current (I_on, at high negative Vgs) to the minimum drain current (I_off, at Vgs near or above 0V), taken from the semi-log plot of Ids vs. Vgs.
| Parameter | Symbol | Typical Range for TT-based OFETs | Significance |
| Field-Effect Mobility | µ | 10⁻³ - 1 cm²/Vs | Indicates the speed of charge carrier transport.[11][12] |
| On/Off Current Ratio | I_on/I_off | > 10⁵ | Measures the switching efficiency of the transistor. |
| Threshold Voltage | Vth | 0 to -30 V | The voltage required to turn the device "on". |
References
-
Gidron, O., Dadvand, A., Sheynin, Y., Bendikov, M., & Perepichka, D. F. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 15(11), 7717–7733. [Link]
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Wikipedia. (2023). Organic field-effect transistor. Retrieved from [Link]
-
Iino, H., Usui, T., & Hanna, J. ichi. (2015). Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene Derivatives for Solution-Processed Organic Field-Effect Transistors. Chemistry of Materials, 27(11), 3998–4006. [Link]
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Xie, W., Li, M., Wang, Y., Li, F., Li, Z., & Zhang, J. (2019). Fabrication of organic field effect transistors using directed assembled and transfer printed carbon nanotube source/drain electrodes. AIP Advances, 9(3), 035311. [Link]
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Yi, H. T., Nketia-Yawson, B., & Yoon, M.-H. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. APL Materials, 6(8), 080701. [Link]
-
Rice, N. A., Magnan, F., Melville, O., Brusso, J. L., & Lessard, B. H. (2017). Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. Materials, 11(1), 8. [Link]
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He, Y., & Zhang, F. (2010). Synthesis of thieno[3,2-b]thiophene derived conjugated oligomers for field-effect transistors applications. Journal of Materials Chemistry, 20(33), 6972. [Link]
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Blaauw, K. (2019). Organic Field-Effect Transistors fabrication and characterization. University of Groningen. [Link]
-
Chen, Y.-C., Chen, Y.-H., Chen, W.-C., & Cho, K. (2019). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Polymers, 11(11), 1876. [Link]
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Takimiya, K., Ebata, H., & Izawa, S. (2008). π-Conjugated molecules with fused rings for organic field-effect transistors: design, synthesis and applications. Journal of Materials Chemistry, 18(26), 2927. [Link]
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Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. (n.d.). Retrieved from [Link]
-
Rice, N. A., Magnan, F., Melville, O., Brusso, J. L., & Lessard, B. H. (2017). Organic Thin Film Transistors Incorporating Solution Processable Thieno[3,2-b]thiophene Thienoacenes. Materials (Basel, Switzerland), 11(1), 8. [Link]
-
cmditr. (2011, June 23). OFET Fabrication and Characterization [Video]. YouTube. [Link]
-
Boron Molecular. (n.d.). Optimizing OFET Performance with High-Purity Thieno[3,2-b]thiophene. Retrieved from [Link]
-
Yu, G., & Liu, Y. (2007). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Accounts of Chemical Research, 40(9), 834–842. [Link]
-
Baklanov, M. M., Ryabukhin, D. S., Knyazeva, E. A., Boyarskaya, I. A., & Krivokolysko, S. G. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4947. [Link]
-
Isci, R., Al-Hashimi, M., Yilmaz, M. D., Anthopoulos, T. D., & Ozturk, T. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 10(21), 8410–8416. [Link]
-
Isci, R., Al-Hashimi, M., Yilmaz, M. D., Anthopoulos, T. D., & Ozturk, T. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. ResearchGate. [Link]
-
Li, B., Wang, Y., & Wang, J. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5126. [Link]
-
Synthesis of thieno[3,2-b]thiophene via cyclization reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Baklanov, M. M., Ryabukhin, D. S., Knyazeva, E. A., Boyarskaya, I. A., & Krivokolysko, S. G. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. RSC Advances, 14(11), 7709–7721. [Link]
-
The chemistry of hydrazides. (n.d.). ResearchGate. Retrieved from [Link]
-
Chen, Y.-C., Chen, Y.-H., Chen, W.-C., & Cho, K. (2020). Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering. Journal of Materials Chemistry C, 8(3), 963–972. [Link]
-
Isci, R., Al-Hashimi, M., Yilmaz, M. D., Anthopoulos, T. D., & Ozturk, T. (2021). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. CORE. [Link]
-
Jana, S., & Saha, R. (2021). Organozinc hydrazides and their derivatives: synthesis, structural diversity and applications. New Journal of Chemistry, 45(23), 10160–10169. [Link]
-
Tunable Monooxime Hydrazide–hydrazone Ligands with Potential Sensing Applications: Synthetic Challenges and Optical Characterization. (2024). [Link]
-
Nevolina, E. V., & Topchiy, M. A. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(10), 4022. [Link]
-
Augusto, O., & Ortiz de Montellano, P. R. (1981). Hydrazide derivatives produce active oxygen species as hydrazine. Biochemical and Biophysical Research Communications, 101(4), 1324–1330. [Link]
-
Tierney, S., et al. (2007). Thieno[3,2-B]Thiophene Semiconducting Co-Polymers for Organic Field Effect Transistor (OFET) Applications. ResearchGate. [Link]
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- 7. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Thieno[3,2-b]thiophene-2-carbohydrazide
Welcome to the technical support center for the synthesis of Thieno[3,2-b]thiophene-2-carbohydrazide (CAS 685114-87-8).[1][2] This guide is designed for researchers, medicinal chemists, and materials scientists. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields. Our approach is grounded in mechanistic principles and practical laboratory experience.
The most common and reliable pathway to this compound involves a two-step process. First is the esterification of Thieno[3,2-b]thiophene-2-carboxylic acid to form an intermediate, typically a methyl or ethyl ester. This is followed by the hydrazinolysis of the ester to yield the final carbohydrazide product. This guide is structured to address challenges in both stages of this synthesis.
Overall Synthesis Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1: Esterification of Thieno[3,2-b]thiophene-2-carboxylic Acid
Question 1: I am getting a very low yield for my ester intermediate (e.g., Ethyl Thieno[3,2-b]thiophene-2-carboxylate). What is going wrong?
Answer: Low yields in this Fischer esterification step are common and typically trace back to equilibrium and purity issues. Here are the primary causes and their solutions:
-
Presence of Water: Fischer esterification is a reversible reaction. Any water present in the reaction mixture will shift the equilibrium back towards the starting materials, hydrolyzing the ester product.
-
Causality: The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. Water is a competing nucleophile and its presence favors the reverse reaction.
-
Solution: Ensure all glassware is oven- or flame-dried.[3] Use anhydrous alcohol (methanol or ethanol) and a fresh, concentrated acid catalyst (e.g., H₂SO₄).
-
-
Insufficient Catalyst or Reaction Time: The reaction is acid-catalyzed and requires sufficient time to reach equilibrium.
-
Solution: Use a catalytic amount of a strong acid like sulfuric acid (typically 3-5 mol%). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. A typical reflux time is 3-5 hours, but this can vary.
-
-
Suboptimal Temperature: The reaction rate is dependent on temperature.
-
Solution: The reaction should be performed at the reflux temperature of the alcohol used. This ensures the reaction proceeds at a reasonable rate without evaporating the solvent too quickly.
-
-
Inefficient Work-up: Product can be lost during the aqueous work-up if the pH is not controlled.
-
Solution: After cooling, quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the acid catalyst and deprotonates any unreacted carboxylic acid, making it water-soluble. Extract the ester with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to remove excess water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.[4]
-
Step 2: Hydrazinolysis of the Ester Intermediate
Question 2: My hydrazinolysis reaction is sluggish, incomplete, or results in a low yield of this compound. How can I improve it?
Answer: The conversion of the ester to the carbohydrazide is often the most critical step. Yield issues here usually relate to reagent quality, reaction conditions, or product isolation.
-
Reagent Quality and Stoichiometry: The purity and amount of hydrazine are paramount.
-
Causality: Hydrazine is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester. Hydrazine hydrate is hygroscopic and its effective concentration can decrease over time if not stored properly.[5] Water can also hydrolyze the ester, competing with the desired reaction.
-
Solution: Use a fresh bottle of high-purity hydrazine monohydrate or anhydrous hydrazine. It is standard practice to use a significant excess of hydrazine (3-10 equivalents) to drive the reaction to completion.[6][7]
-
-
Reaction Temperature and Duration: There is a fine balance between reaction rate and product stability.
-
Causality: Higher temperatures accelerate the reaction but can also lead to the degradation of the product or starting materials.[8] Carbohydrazides can be thermally unstable.
-
Solution: Refluxing in ethanol (approx. 78°C) is generally effective. Monitor the reaction closely by TLC. Once the starting ester is consumed, proceed immediately to work-up. Prolonged heating after completion can degrade the product and lower the yield.[3]
-
-
Product Isolation: The product often precipitates out of the solution upon cooling. Inefficient recovery is a common source of yield loss.
-
Solution: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove unreacted hydrazine and other soluble impurities. A final wash with a non-polar solvent like hexanes can help in drying.
-
-
Sample Solubility: If your ester intermediate has poor solubility in the reaction solvent, it can limit the reaction rate.[5]
-
Solution: Ensure you are using a sufficient volume of solvent to fully dissolve the starting ester at reflux temperature. If solubility remains an issue in ethanol, consider alternative high-boiling point solvents like n-butanol, but be mindful of potential degradation at higher temperatures.
-
Troubleshooting Workflow for Low Hydrazinolysis Yielddot
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}
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Thieno[3,2-b]thiophene-2-carbohydrazide
Welcome to the technical support center for the purification of Thieno[3,2-b]thiophene-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound. My aim is to equip you with the necessary knowledge to confidently obtain high-purity this compound for your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound typically proceeds via the hydrazinolysis of a corresponding ester, such as methyl or ethyl thieno[3,2-b]thiophene-2-carboxylate. Consequently, the most probable impurities include:
-
Unreacted Starting Material: The parent ester that has not reacted with hydrazine hydrate.
-
Starting Carboxylic Acid: Thieno[3,2-b]thiophene-2-carboxylic acid, which may be present if the starting ester was not fully purified or if hydrolysis occurred during the reaction.
-
Side-Products: Diacyl hydrazides, formed by the reaction of two molecules of the ester with one molecule of hydrazine.
-
Residual Hydrazine Hydrate: Excess hydrazine hydrate used to drive the reaction to completion.
Q2: My purified this compound has a yellowish tint. Is this normal, and how can I remove the color?
A2: Pure this compound is typically an off-white to pale yellow solid.[1] A significant yellow or brownish coloration often indicates the presence of impurities, possibly from degradation or residual starting materials. Recrystallization is the most effective method to remove colored impurities. The choice of solvent is critical; a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. For related acylhydrazone compounds, recrystallization from methanol (MeOH) and ethyl acetate (EtOAc) has been reported to be effective.[2]
Q3: I am struggling with the low solubility of this compound in common organic solvents. What are my options for purification?
A3: Low solubility in common organic solvents is a known characteristic of many thieno[3,2-b]thiophene derivatives.[3][4] This can make purification by recrystallization or column chromatography challenging. For recrystallization, consider using more polar, high-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with alcohols like ethanol.[5] For column chromatography, a highly polar mobile phase might be necessary. However, given the poor solubility, loading the crude product onto the column can be difficult. A "dry loading" technique, where the crude material is adsorbed onto silica gel before being added to the column, is highly recommended.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during the purification of this compound.
Issue 1: Oily Product or Incomplete Precipitation After Synthesis
-
Underlying Cause: This is often due to the presence of excess hydrazine hydrate or a mixture of impurities that depress the melting point and prevent crystallization.
-
Troubleshooting Workflow:
Caption: Workflow for handling an oily product.
Issue 2: Persistent Impurities After a Single Recrystallization
-
Underlying Cause: The chosen recrystallization solvent may not be optimal for separating the desired product from a specific impurity.
-
Troubleshooting Workflow:
Caption: Decision-making for a second recrystallization.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, DMF, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent. Dry the purified crystals under vacuum.
| Solvent System | Potential Impurities Removed | Notes |
| Ethanol/Water | Polar impurities | Good for general purpose purification. |
| Ethyl Acetate/Hexane | Non-polar impurities (e.g., starting ester) | Useful if the starting ester is a major contaminant. |
| DMF/Ethanol | Broad range of impurities | Use for highly impure samples or when solubility is an issue.[5] |
Protocol 2: Column Chromatography of this compound
This method is suitable for separating compounds with similar polarities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. Start with a relatively non-polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate. An ideal system will give a retention factor (Rf) of 0.2-0.3 for the desired product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or a mixture of dichloromethane and methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the starting mobile phase, gradually increasing the polarity as determined by your TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Al-Etaibi, A. M., El-Apasery, M. A., & Gomaa, A. M. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules, 15(5), 3328-3338. [Link]
-
Al-Otaibi, E. A. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163-12171. [Link]
-
Gomaa, A. M. (2011). Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives. Molecules, 16(8), 6649-6659. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]
- Armarego, W. L., & Chai, C. L. (2012).
-
Charton, J., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 86. [Link]
-
PubChem. (n.d.). Thieno(3,2-b)thiophene. Retrieved from [Link]
-
Al-Otaibi, E. A. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]
Sources
- 1. CAS 685114-87-8 | this compound - Synblock [synblock.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile and Convenient Synthesis of New Thieno[2,3-b]-Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Thieno[3,2-b]thiophene-2-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Thieno[3,2-b]thiophene-2-carbohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. The thieno[3,2-b]thiophene core is a valued scaffold in materials science and drug discovery due to its rigid, planar, and electron-rich nature, which facilitates π-π stacking and efficient charge transport[1][2]. The carbohydrazide functional group serves as a versatile handle for constructing more complex molecules like hydrazones, pyrazoles, and other heterocycles[3].
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during the synthesis. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the synthesis of high-purity this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, presented in a question-and-answer format. The typical synthetic route involves the preparation of an alkyl thieno[3,2-b]thiophene-2-carboxylate, followed by hydrazinolysis.
Question 1: My final product is difficult to purify, and TLC/LC-MS analysis shows multiple spots/peaks close to the product. What are the likely impurities?
Answer:
This is a common issue stemming from side reactions during the hydrazinolysis of the parent ester (e.g., ethyl or methyl thieno[3,2-b]thiophene-2-carboxylate). The primary impurities are typically unreacted starting material, the corresponding carboxylic acid, and a diacyl hydrazine derivative.
Probable Causes & Mechanistic Insight:
-
Incomplete Reaction: The hydrazinolysis reaction may not have gone to completion, leaving residual starting ester. This can be due to insufficient reaction time, low temperature, or using a stoichiometric amount of hydrazine hydrate.
-
Hydrolysis of the Ester: If there is excess water present and the reaction is heated for a prolonged period, the ester can hydrolyze to Thieno[3,2-b]thiophene-2-carboxylic acid. While hydrazine hydrate contains water, this side reaction is more pronounced if the reaction is run in protic co-solvents under non-neutral pH conditions.
-
Formation of N,N'-bis(thieno[3,2-b]thiophene-2-carbonyl)hydrazine: This is a significant side product where two molecules of the thienothiophene scaffold are linked by a hydrazine bridge. It forms when the initially produced this compound acts as a nucleophile and attacks a second molecule of the starting ester. This is more likely to occur when the concentration of hydrazine is low relative to the ester.
The flowchart below illustrates the reaction pathways leading to the desired product and key side products.
Caption: Formation of the desired hydrazide and key side products.
Identification and Solution:
The table below summarizes how to identify these impurities and provides actionable solutions.
| Impurity Name | Identification Method (Expected Observation) | Recommended Solution |
| Unreacted Alkyl Ester | TLC: Less polar spot than the product. ¹H NMR: Presence of characteristic alkyl ester signals (e.g., quartet and triplet for ethyl ester). | Increase the excess of hydrazine hydrate (10-20 equivalents), prolong the reaction time, or increase the reaction temperature (e.g., reflux in ethanol). Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Thieno[3,2-b]thiophene-2-carboxylic Acid [4] | LC-MS: Peak with m/z corresponding to the acid (C₇H₄O₂S₂). Extraction: Will move into an aqueous basic layer (e.g., NaHCO₃ wash). | Purify the crude product by washing a solution of it (in a solvent like ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Alternatively, recrystallization can be effective. |
| N,N'-bis(thieno[3,2-b]thiophene-2-carbonyl)hydrazine | LC-MS: Peak with a high m/z corresponding to the dimer (C₁₄H₈N₂O₂S₄). Solubility: Often has very poor solubility and may precipitate from the reaction. | This side reaction is kinetically disfavored when a large excess of hydrazine hydrate is used. Ensure at least 10 equivalents of hydrazine are added. If the side product has already formed, it can often be removed by filtration due to its low solubility compared to the desired carbohydrazide. |
Question 2: The yield of my parent ester, ethyl thieno[3,2-b]thiophene-2-carboxylate, is consistently low. What are the critical steps and potential side reactions in its synthesis?
Answer:
The synthesis of the thieno[3,2-b]thiophene core itself is a multi-step process that requires careful control of reaction conditions. Most synthetic routes involve the construction of the fused ring system from a substituted thiophene precursor, and low yields can originate at several points[5]. A common route starts from 3-bromothiophene[2].
Critical Steps and Potential Side Reactions:
-
Lithiation of 3-Bromothiophene: The first step is often a lithium-halogen exchange using a strong base like n-butyllithium (n-BuLi) at low temperatures (-78 °C).
-
Side Reaction: Incomplete lithiation or side reactions if the temperature rises, such as proton abstraction from the solvent (e.g., THF) or other positions on the thiophene ring.
-
Solution: Ensure anhydrous conditions, use freshly titrated n-BuLi, and maintain a very low temperature during addition.
-
-
Sulfur Insertion and Annulation: The generated lithium species is reacted with elemental sulfur, followed by an α-haloacetate (e.g., ethyl bromoacetate) to build the second ring.
-
Side Reaction: Formation of polysulfides or other sulfur-containing byproducts if the stoichiometry and addition rate are not controlled. The subsequent intramolecular cyclization (e.g., a Dieckmann condensation or similar) can be low-yielding if the conditions are not optimal[6][7].
-
Solution: Add the sulfur portionwise at low temperature. For the cyclization step, the choice of base and solvent is critical. Bases like sodium methoxide or potassium tert-butoxide are often used, and anhydrous conditions are paramount[8].
-
-
Degradation by Acid: During workup or purification, exposure to strong acids can lead to degradation or side reactions of the sensitive thienothiophene core[8].
-
Solution: Use mild acidic conditions for neutralization (e.g., saturated ammonium chloride solution) and avoid strong mineral acids.
-
The workflow below illustrates the key stages in building the thienothiophene core, highlighting critical control points.
Caption: Key workflow for the synthesis of the parent ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for the hydrazinolysis step?
A1: A robust and high-yield procedure involves using a significant excess of hydrazine hydrate in a suitable alcohol solvent.
Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl thieno[3,2-b]thiophene-2-carboxylate (1.0 eq.) in absolute ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add hydrazine hydrate (15-20 eq.) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of the starting ester.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour. The product, this compound, often precipitates as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with diethyl ether to facilitate drying.
-
Purification: The product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or isopropanol.
This protocol is adapted from standard hydrazinolysis procedures for aromatic esters[9].
Q2: Can I use a different starting material instead of an ester to make the carbohydrazide?
A2: Yes. While esters are most common, you can also start from Thieno[3,2-b]thiophene-2-carboxylic acid. The acid would first need to be converted to a more reactive species, such as an acid chloride or an activated ester[9].
-
Acid Chloride Route: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form Thieno[3,2-b]thiophene-2-carbonyl chloride. This highly reactive intermediate can then be carefully added to a solution of hydrazine at low temperature to yield the desired carbohydrazide. This method avoids the potential for incomplete reaction seen with esters but requires handling of moisture-sensitive and corrosive reagents[10][11].
-
Activated Ester Route: Use coupling agents like DCC (dicyclohexylcarbodiimide) and an activator like HOBt (1-hydroxybenzotriazole) to form an activated ester in situ, which then readily reacts with hydrazine[9]. This method is mild but more expensive due to the cost of the coupling reagents.
Q3: How stable is the Thieno[3,2-b]thiophene core during synthesis?
A3: The Thieno[3,2-b]thiophene ring system is a stable, aromatic heterocycle[2][12]. It is generally robust to the conditions of hydrazinolysis (refluxing ethanol, excess hydrazine). However, it can be sensitive to strong oxidizing agents and certain electrophilic substitution reactions may occur under harsh acidic conditions[8]. For the procedures discussed here, the core is sufficiently stable.
References
-
Bazan, G. C., et al. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available at: [Link]
-
Brovko, O., et al. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Utkina, E., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thieno[3,2-b]thiophene Derivatives in Materials Science: Exploring TTBA. Available at: [Link]
-
Wikipedia. (2023). Thienothiophene. Available at: [Link]
-
Gronowitz, S., & Persson, B. (1977). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Isci, U., et al. (2022). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers in Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Thieno[3,2-b]thiophene Incorporated Redox Active 22π and 34π Core-Modified Expanded Isophlorinoids. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene via cyclization reaction. Available at: [Link]
-
Isci, U., et al. (2021). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Hsieh, P.-C., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. Available at: [Link]
-
Bakunov, S. A., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of hydrazonothieno[2,3-b]thiophene derivatives 10a–c. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene via coupling reactions. Available at: [Link]
-
Slanina, Z. (2022). Synthesis of Thienothiophenes. Encyclopedia.pub. Available at: [Link]
- Google Patents. (2017). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl...
-
ResearchGate. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Part 7. Some Heterocyclization Reactions with Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate. Available at: [Link]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2010). Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Functionalized Thieno[3,2‐b]pyrroles from Acylthiophenes, Acetylene Gas and Hydrazines in Two Steps. Available at: [Link]
-
Lee, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Molecules. Available at: [Link]
Sources
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- 2. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. THIENO[3,2-B]THIOPHENE-2-CARBOXYLIC ACID | 1723-27-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. 2-Thiophenecarbonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride - Google Patents [patents.google.com]
- 12. Thienothiophene - Wikipedia [en.wikipedia.org]
Overcoming solubility issues of thieno[3,2-b]thiophene derivatives
Technical Support Center: Thieno[3,2-b]thiophene Derivatives
Welcome to the technical support center for thieno[3,2-b]thiophene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of working with this important class of heterocyclic compounds. The rigid, planar structure of the thieno[3,2-b]thiophene core, while beneficial for electronic properties, frequently leads to significant solubility challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles in your research and development workflows.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the solubility of thieno[3,2-b]thiophene derivatives.
Q1: What intrinsic properties of the thieno[3,2-b]thiophene core lead to poor solubility?
A1: The poor solubility of thieno[3,2-b]thiophene derivatives is primarily due to the high crystal lattice energy of the solid state. This arises from several factors:
-
Planarity and Rigidity: The fused ring system is inherently flat and rigid. This geometry facilitates strong, close-packing in the solid state through intermolecular π–π stacking interactions.[2][3]
-
Strong Intermolecular Forces: These π–π stacking interactions are strong non-covalent forces that must be overcome by the solvent for dissolution to occur. The energy required to break apart this stable crystal lattice is often greater than the energy gained from solvating individual molecules, resulting in low solubility.
-
Aromaticity: The aromatic nature of the core contributes to its chemical stability but also its tendency to self-associate with other aromatic systems rather than interacting with dissimilar solvent molecules.[4] Unsubstituted thieno[3,2-b]thiophene is a solid with very limited solubility in common organic solvents.[5][6]
Q2: How do side chains impact the solubility of thieno[3,2-b]thiophene derivatives?
A2: The introduction of side chains is the most common and effective strategy to enhance the solubility of the thieno[3,2-b]thiophene core.[7][8]
-
Steric Hindrance: Attaching flexible alkyl or branched alkyl chains to the core disrupts the planarity and introduces steric bulk.[1][9] This physically prevents the cores from packing tightly, thereby weakening the intermolecular π–π stacking interactions and lowering the crystal lattice energy.
-
Entropy: The conformational flexibility of long alkyl chains increases the entropic penalty of crystallization, favoring the dissolved state.
-
Polarity Modification: Introducing polar functional groups (e.g., esters, ethers, amines) into the side chains can improve solubility in more polar organic solvents or even aqueous systems by enabling hydrogen bonding or dipole-dipole interactions.[10] For instance, researchers have shown that introducing alkylthio chains can improve both solubility and material performance in organic solar cells.[11][12]
The following diagram illustrates this principle.
Actionable Steps:
-
Co-Solvent Systems: Instead of a single solvent, try a mixture. A co-solvent system can fine-tune the polarity and solvating power of the medium. [13][14][15]For example, mixing a good but non-polar solvent like toluene with a more polar solvent like THF can sometimes be effective. Start with ratios like 9:1, 4:1, 1:1, etc.
-
Temperature: Gently heating the solvent can significantly increase the solubility of many compounds. [16]Use a hot plate with stirring and slowly increase the temperature. Be aware that the compound may crash out of solution upon cooling (supersaturation). If this happens, the material may be amenable to purification by recrystallization.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and accelerate the dissolution process. This is a form of physical energy input that can overcome the activation energy barrier for dissolution.
Q5: I need to dissolve my compound for a biological assay in an aqueous buffer, but it's completely insoluble. What are my options?
A5: This is a common challenge in drug development. Direct dissolution is unlikely. You must use formulation strategies to create a pseudo-soluble aqueous preparation.
-
Co-solvents (with caution): Small amounts of a water-miscible organic solvent like DMSO or ethanol can be used, but high concentrations are often toxic to cells. [13][14]Typically, the final concentration of the organic solvent in the assay medium should be kept low (e.g., <0.5%).
-
pH Modification: If your molecule has an acidic or basic functional group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent. [17]Deprotonating an acid (by raising the pH) or protonating a base (by lowering the pH) will form a salt, which is generally much more water-soluble than the neutral form.
-
Formulation with Excipients: For preclinical studies, advanced formulation is standard practice for poorly soluble compounds.
-
Solid Dispersions: The drug can be dispersed within a water-soluble polymer matrix. When the polymer dissolves, the drug is released as very fine, often amorphous, particles with a high surface area, which enhances the dissolution rate. [18][19] * Lipid-Based Formulations: If the compound is lipophilic ('grease-ball' type), it can be dissolved in oils and surfactants to form self-emulsifying drug delivery systems (SEDDS). These spontaneously form fine emulsions in aqueous media, keeping the drug solubilized. [18][20] * Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles made from biodegradable polymers (like PLGA) or lipids can render it dispersible in aqueous solutions. [10] The following table compares these advanced strategies:
-
| Strategy | Principle of Action | Advantages | Disadvantages |
| pH Adjustment | Converts the compound to a more soluble salt form. | Simple, cost-effective. | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Solid Dispersions | Disperses the drug in a polymer matrix, often in an amorphous state, increasing surface area and dissolution rate. [19][21] | Significant solubility enhancement; established technology. | Can have physical stability issues (recrystallization); requires specific manufacturing processes. |
| Lipid-Based Systems (SEDDS) | The drug is pre-dissolved in a lipid/surfactant mixture that emulsifies in water. [20] | Excellent for lipophilic drugs; can enhance absorption. | Potential for drug precipitation upon dilution; excipient compatibility must be assessed. |
| Nanoparticle Encapsulation | The drug is encapsulated within a nanocarrier, which is dispersible in aqueous media. [10] | Protects the drug from degradation; allows for targeted delivery. | Complex manufacturing; potential for immunogenicity; higher cost. |
Q6: How do I perform a systematic solubility screen for a new thieno[3,2-b]thiophene derivative?
A6: A systematic, small-scale experiment is crucial to conserve your material while gathering the most information.
Objective: To determine the approximate solubility of a compound in a range of solvents at room temperature.
Materials:
-
Your thieno[3,2-b]thiophene derivative (e.g., 10-20 mg)
-
A selection of solvents (e.g., Hexane, Toluene, Dichloromethane, Chloroform, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Water)
-
Small, sealable glass vials (e.g., 1-2 mL)
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer and/or sonicator
-
Magnetic stirrer and stir bars (optional)
-
Syringe filters (0.22 or 0.45 µm, chemically compatible with solvents)
Procedure:
-
Preparation: Accurately weigh a small, fixed amount of your compound (e.g., 2.0 mg) into each labeled vial.
-
Solvent Addition: Add a precise, small volume of the first solvent to the first vial (e.g., 200 µL). This corresponds to an initial concentration of 10 mg/mL.
-
Equilibration:
-
Seal the vial tightly.
-
Vortex the vial vigorously for 1-2 minutes.
-
Place the vial on a rotator or shaker at a constant, controlled room temperature for several hours (or overnight) to allow it to reach equilibrium. Sonication can be used to speed up this process.
-
-
Observation (Qualitative):
-
Visually inspect the vial. If the solid is completely dissolved with no visible particles, the compound is soluble at ≥10 mg/mL.
-
If solid remains, proceed to the next step.
-
-
Incremental Solvent Addition:
-
Add another 200 µL of the same solvent (total volume 400 µL, concentration now 5 mg/mL).
-
Repeat the equilibration step (Step 3).
-
Visually inspect again. If dissolved, the solubility is between 5 and 10 mg/mL.
-
Continue this process of adding fixed volumes of solvent and equilibrating until the solid fully dissolves. This allows you to bracket the solubility.
-
-
Confirmation (Quantitative, Optional):
-
For a precise measurement, prepare a saturated solution by adding excess solid to a known volume of solvent and equilibrating for 24 hours.
-
Carefully filter the supernatant through a chemical-resistant syringe filter to remove all undissolved solid. [10] * Analyze the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical technique like HPLC or UV-Vis spectroscopy. [10]7. Data Recording: Record your results in a structured table.
-
| Solvent | Approx. Solubility (mg/mL) | Observations |
| Chloroform | > 10 | Dissolved completely on first addition. |
| Toluene | ~ 5 | Dissolved after second solvent addition. |
| THF | < 1 | Majority of solid remained undissolved. |
| Methanol | Insoluble | No visible dissolution. |
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12171. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Cosolvent. (n.d.). ScienceDirect. [Link]
-
Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells. (2021). PubMed Central. [Link]
-
Kim, Y., Funahashi, M., & Tamaoki, N. (2014). Thieno[3,2-b]thiophene derivatives exhibiting semiconducting liquid-crystalline phases at lower temperatures. RSC Advances, 4(106), 61501-61507. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). OUCI. [Link]
-
Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. (2022). RSC Publishing. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]
-
Thieno[3,2-b]thiophene derivatives exhibiting semiconducting liquid-crystalline phases at lower temperatures. (2014). RSC Publishing. [Link]
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Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018). National Institutes of Health. [Link]
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Kim, Y., Funahashi, M., & Tamaoki, N. (2014). Thieno[3,2-b]thiophene derivatives exhibiting semiconducting liquid-crystalline phases at lower temperatures. RSC Advances, 4(106), 61501-61507. [Link]
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Co-solvent and Complexation Systems. (2016). ResearchGate. [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). ResearchGate. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2021). PMC - NIH. [Link]
-
Turac, K., & Ozturk, T. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(66), 38583-38590. [Link]
-
Impact of linker positions for thieno[3,2-b]thiophene in wide band gap benzo[1,2-b:4,5-b′]dithiophene-based photovoltaic polymers. (2019). Cambridge University Press & Assessment. [Link]
-
Covalently linked thieno[2,3-b]thiophene-fullerene dimers: synthesis and physical characterization. (2014). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Effects of Side-Chain Engineering with the S Atom in Thieno[3,2-b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells. (2021). ResearchGate. [Link]
-
Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties. (2015). Journal of Materials Chemistry C (RSC Publishing). [Link]
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Effects of Side-Chain Engineering with the S Atom in Thieno[3,2- b]thiophene-porphyrin to Obtain Small-Molecule Donor Materials for Organic Solar Cells. (2021). PubMed. [Link]
-
Effects of Thieno[3,2-b]thiophene Number on Narrow-Bandgap Fused-Ring Electron Acceptors. (2021). ResearchGate. [Link]
-
Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. (2018). MDPI. [Link]
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Thienothiophene. (n.d.). Wikipedia. [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). MDPI. [Link]
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Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2024). Beilstein Archives. [Link]
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. (2023). MDPI. [Link]
-
The Effect of Thieno[3,2-b]thiophene on the Absorption, Charge Mobility and Photovoltaic Performance of Diketopyrrolopyrrole-Based Low Bandgap Conjugated Polymers. (2015). ResearchGate. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2024). PMC - NIH. [Link]
-
A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). (2019). PMC - NIH. [Link]
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Troubleshooting low yields in multi-step thieno[3,2-b]thiophene synthesis
Thieno[3,2-b]thiophene Synthesis Technical Support Center
Welcome to the technical support center for the multi-step synthesis of thieno[3,2-b]thiophene and its derivatives. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of constructing this valuable heterocyclic scaffold. Thieno[3,2-b]thiophenes are prized for their rigid, planar, and electron-rich structures, which make them exceptional candidates for organic electronics and pharmaceutical agents.[1][2] However, their synthesis can be challenging, often plagued by low yields and purification difficulties.
This guide provides in-depth, field-proven insights into common experimental pitfalls and their solutions. It is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Troubleshooting Core Ring Formation & Cyclization Reactions
The construction of the fused bicyclic thieno[3,2-b]thiophene core is the foundational sequence of the synthesis. Low yields at this stage will invariably impact the entire synthetic route. The following are common issues encountered during cyclization.
FAQ 1: My Hartmann-Görlitzer type cyclization from a 1-(thiophen-3-ylthio)alkan-2-one precursor is giving a low yield. What are the critical parameters to check?
Answer: This is a common and powerful method for creating the thieno[3,2-b]thiophene core, but its success hinges on effective dehydration and ring closure.[3][4] Low yields are often traced back to three key areas: the acid catalyst, the solvent, and the reaction temperature.
-
Causality of Low Yields:
-
Inefficient Dehydration: The acid catalyst (commonly polyphosphoric acid, PPA) must be potent enough to drive the intramolecular electrophilic substitution by promoting the formation of the key enol or enol-equivalent intermediate. Incomplete dehydration leads to the recovery of starting material or the formation of polymeric side products.
-
Thermal Degradation: While heat is required, excessive temperatures or prolonged reaction times in strong acid can lead to the decomposition of the electron-rich thiophene rings.
-
Solvent Incompatibility: The solvent must be high-boiling and inert to the strong acid conditions. Chlorobenzene or xylenes are typical choices. Using a solvent with a boiling point that is too low will prevent the reaction from reaching the necessary activation energy for efficient cyclization.
-
-
Troubleshooting Protocol & Optimization:
-
Verify PPA Quality: PPA can absorb atmospheric moisture, reducing its efficacy. Use freshly opened PPA or ensure it has been stored under anhydrous conditions. The amount of PPA is also critical; a significant excess is often required to ensure the reaction mixture remains stirrable and the catalyst concentration is high.
-
Optimize Temperature: The reaction typically requires reflux conditions.[3] If you observe significant charring or darkening of the reaction mixture, consider reducing the temperature slightly or shortening the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal endpoint.
-
Ensure Anhydrous Conditions: The starting ketone and solvent must be scrupulously dry. Any water present will quench the PPA and inhibit the reaction.
-
| Parameter | Standard Condition | Optimization Strategy |
| Acid Catalyst | Polyphosphoric Acid (PPA) | Use fresh, anhydrous PPA. Increase PPA:substrate ratio. |
| Solvent | Chlorobenzene / Xylene | Ensure solvent is anhydrous. |
| Temperature | Reflux (130-140 °C) | Monitor for decomposition. Reduce if charring occurs. |
| Reaction Time | 2-6 hours | Monitor by TLC to avoid prolonged heating. |
FAQ 2: I'm attempting a Dieckmann condensation to form a substituted thieno[3,2-b]thiophene, but the yield is poor and I see multiple byproducts. Why is this happening?
Answer: The Dieckmann condensation is an excellent strategy for synthesizing substituted thieno[3,2-b]thiophenes, particularly those bearing ester or ketone functionalities.[5][6] However, its success is highly dependent on the choice of base and the complete exclusion of water.
-
Causality of Low Yields:
-
Saponification: The most common side reaction is the hydrolysis (saponification) of the ester groups by the strong base, especially if water is present. This leads to the formation of carboxylate salts that will not cyclize and are difficult to separate from the desired product.
-
Incorrect Base Strength: The base must be strong enough to deprotonate the α-carbon to initiate the intramolecular cyclization but not so harsh as to promote decomposition. Sodium alkoxides (e.g., NaOMe, NaOEt) in their corresponding anhydrous alcohol are the standard choice.
-
Reversibility: The Dieckmann condensation is a reversible reaction. To drive it to completion, the resulting β-ketoester is typically deprotonated by the base. A final acidic workup is required to neutralize the enolate and afford the final product.
-
-
Troubleshooting Protocol & Optimization:
-
Use Anhydrous Reagents: The single most critical factor is the use of anhydrous solvent (typically the corresponding alcohol for the alkoxide base) and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Base Selection: Use a freshly prepared solution of sodium alkoxide. If you suspect issues with base strength or solubility, potassium tert-butoxide in anhydrous THF can be a more potent alternative, but care must be taken to control the reaction temperature.
-
Controlled Acidic Workup: After the reaction is complete, pour the reaction mixture carefully into a chilled, dilute acid solution (e.g., 1M HCl) with vigorous stirring to ensure complete protonation of the enolate and to minimize side reactions.
-
Experimental Workflow: Dieckmann Condensation
Caption: Workflow for a typical Dieckmann condensation reaction.
Part 2: Troubleshooting Lithiation and Subsequent Functionalization
Lithiation is a cornerstone technique for functionalizing the thieno[3,2-b]thiophene core, particularly at the 2, 3, 5, and 6 positions. However, it is fraught with potential complications.
FAQ 3: My bromine-lithium exchange on a dibromothieno[3,2-b]thiophene followed by quenching with an electrophile is giving very low yields. What could be the problem?
Answer: Bromine-lithium exchange is a fast and generally efficient reaction, but its success depends critically on temperature control and the stability of the resulting organolithium species.
-
Causality of Low Yields:
-
Ring Opening: Thienyllithium species, particularly those lithiated at the 3- and 6-positions, can be unstable and undergo a ring-opening reaction upon warming.[7][8] This is a significant pathway for yield loss, leading to the formation of polyfunctionalized thiophenes or enediynes.[7] The reaction must be kept at very low temperatures (typically -78 °C) from the moment the alkyllithium reagent is added until the electrophile is introduced.
-
Incorrect Stoichiometry: Using an incorrect amount of butyllithium (BuLi) can lead to incomplete exchange or, in the case of dibromo-substrates, undesired double exchange or mixtures of products.
-
Proton Quenching: Any trace of moisture or other protic sources in the reaction will quench the highly basic organolithium intermediate, leading back to the protonated (debrominated) starting material.
-
-
Troubleshooting Protocol & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C (a dry ice/acetone bath is essential) throughout the addition of BuLi and until the electrophile is added. Do not let the reaction warm up at any stage.[7][9]
-
Titrate Your BuLi: The concentration of commercially available butyllithium can degrade over time. Always titrate it before use to ensure accurate stoichiometry.
-
Use Anhydrous Conditions: Use anhydrous THF (distilled from sodium/benzophenone) and ensure all glassware is flame-dried or oven-dried before use. Run the reaction under a positive pressure of an inert gas.
-
Reverse Addition: For particularly sensitive substrates, consider adding the solution of the brominated thienothiophene to the BuLi solution at -78 °C to maintain a low concentration of the substrate.
-
Troubleshooting Logic: Br-Li Exchange
Caption: Simplified catalytic cycle for Stille coupling showing the desired pathway and the competing homocoupling side reaction.
References
-
Heeney, M., & McCulloch, I. (2009). Synthesis of the Thieno[3,2-b]thiophene and Thieno[3,2-b]furan Bare Ring Systems. Synfacts, 2009(10), 1077–1077. [Link]
-
Matiychuk, V., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 2489-2498. [Link]
-
Matiychuk, V., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(14), 3245. [Link]
-
Hong, X., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12168-12179. [Link]
-
Gronowitz, S., & dougherty, D. A. (1997). Thienothiophenes. Part 3. On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes. Journal of the Chemical Society, Perkin Transactions 1, (11), 1579-1587. [Link]
-
Chen, C.-H., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 26(22), 7015. [Link]
-
Gronowitz, S., & Hörnfeldt, A.-B. (1991). Thienothiophenes. Part 2. Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 35-41. [Link]
-
Lee, J., et al. (2018). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Polymers, 10(11), 1215. [Link]
-
Hong, X., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Formation of thieno[3,2-b]thiophene-based aldehydes via Suzuki coupling reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Gronowitz, S., & Hörnfeldt, A.-B. (1997). Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes. Chemical Communications, (16), 1577-1578. [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Retrieved January 17, 2026, from [Link]
-
Cihaner, A., & Algi, F. (2018). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). Turkish Journal of Chemistry, 42, 1643-1655. [Link]
-
Chen, C.-H., et al. (2021). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Sharma, S., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(24), 15061-15082. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Preparation of thieno[3,2-b]thiophene low-band gap polymer via Stille coupling reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene via coupling reactions. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Matiychuk, V., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene via cyclization reaction. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Algi, F., et al. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(64), 37265-37273. [Link]
-
Matiychuk, V., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]
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- 8. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Insoluble Thieno[3,2-b]thiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-b]thiophene-based compounds. The unique electronic properties of this heterocyclic scaffold make it highly attractive for applications in organic electronics, but its rigid, planar structure often leads to significant solubility challenges.[1][2] This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the characterization of these intractable yet promising materials.
Part 1: Frequently Asked Questions (FAQs) - The Solubility Hurdle
Q1: My newly synthesized thieno[3,2-b]thiophene derivative is insoluble in all common organic solvents (Chloroform, THF, Toluene). How can I proceed with its characterization?
This is the most common challenge encountered with this class of compounds. The strong intermolecular π-π stacking interactions that are desirable for charge transport also drive aggregation and reduce solubility.[3] When faced with an insoluble material, the primary strategy is to shift from solution-based characterization to solid-state techniques.
Initial Steps:
-
Confirm Insolubility: Attempt dissolution in higher-boiling point solvents like o-dichlorobenzene (ODCB) or 1,2,4-trichlorobenzene (TCB), sometimes with gentle heating. Be cautious, as prolonged heating can cause degradation.
-
Embrace Solid-State Analysis: If the compound remains insoluble, it does not signify a failed synthesis. It means your characterization workflow must be adapted for solid-state analysis. Techniques such as Thermal Gravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (pXRD), Solid-State NMR (ssNMR), and thin-film optical spectroscopy are now your primary tools.[4][5][6]
The following troubleshooting guide is structured around these solid-state methods.
Part 2: Troubleshooting Guide for Core Characterization Techniques
This section addresses specific issues you might encounter with various analytical instruments and provides actionable solutions.
Workflow for Characterizing Insoluble Compounds
The diagram below illustrates a typical decision-making workflow when starting the characterization process.
Caption: Decision workflow for characterizing thieno[3,2-b]thiophene compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: My compound shows very broad signals in the 1H NMR spectrum, or I can't acquire a 13C spectrum at all. What is the cause and what are my options?
Causality: Signal broadening in solution NMR is a classic sign of aggregation.[3][7] Even at concentrations that appear visually dissolved, molecules may be forming π-stacked aggregates that are too large to tumble freely in solution, leading to very short relaxation times and broad peaks. For 13C NMR, the low natural abundance and long relaxation times, compounded by poor solubility, often make signal acquisition impossible in a reasonable timeframe.[8]
Troubleshooting Steps:
-
Elevate Temperature: Running the NMR experiment at a higher temperature (e.g., 50-100 °C, solvent permitting) can sometimes break up aggregates and sharpen signals.
-
Use High-Boiling Deuterated Solvents: Solvents like tetrachloroethane-d2 (TCE-d2) or o-dichlorobenzene-d4 can be used for high-temperature experiments.
-
Switch to Solid-State NMR (ssNMR): This is the definitive solution for insoluble materials. ssNMR provides chemical structure information directly from the powder sample.[5] Techniques like 13C Cross-Polarization Magic Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of solid organic materials.[6][9]
Optical Spectroscopy (UV-Vis Absorption & Fluorescence)
Q3: The absorption maximum (λmax) of my compound is red-shifted in a thin film compared to a dilute solution spectrum. Does this indicate an impurity?
Causality: No, this is an expected and informative result. In a dilute solution, the spectrum represents isolated molecules. In the solid state (as a thin film or powder), the molecules are forced into close proximity, promoting π-stacking.[10] This intermolecular interaction leads to delocalization of the electronic orbitals between adjacent molecules, which typically reduces the HOMO-LUMO gap and causes a bathochromic (red) shift in the absorption spectrum.[4][11]
-
Interpretation: A significant red-shift is often considered evidence of good solid-state packing, which is a prerequisite for efficient charge transport in organic electronic devices.[12]
-
Fluorescence: Similarly, fluorescence spectra in the solid state are often red-shifted and quenched compared to solution due to aggregation-caused quenching (ACQ) effects.[12][13]
Relationship Between Molecular Packing and Spectroscopy
Caption: Effect of aggregation on spectroscopic properties.
Thermal Analysis (TGA & DSC)
Q4: How do I interpret the TGA thermogram for my compound, and what does it tell me?
Causality: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For organic semiconductors, its primary purpose is to determine thermal stability. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.[4]
Interpretation:
-
High Td (>300 °C): Indicates good thermal stability, which is crucial for device fabrication (which may involve thermal annealing) and long-term operational stability.[4]
-
Weight Loss Before Td: If you observe weight loss at low temperatures (<150 °C), it is likely due to the evaporation of residual solvent trapped in your sample.
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow and is used to identify thermal transitions such as melting (endotherm) and crystallization (exotherm). Sharp melting points observed in DSC suggest a highly crystalline material.[4]
Structural & Morphological Analysis (XRD, AFM)
Q5: My powder X-ray diffraction (pXRD) pattern is completely broad with no sharp peaks. Does this mean my synthesis failed?
Causality: Not at all. This result indicates that your material is amorphous, meaning the molecules lack long-range periodic order.[5] Many functional organic materials are amorphous or semi-crystalline. A successful synthesis produces the target molecule; its solid-state packing is a separate property.
Troubleshooting & Analysis:
-
Induce Crystallinity: You can try to induce crystallinity by thermal annealing (heating the sample below its decomposition temperature) or solvent vapor annealing. Re-run the pXRD after treatment to see if sharp peaks have appeared.[10]
-
Thin-Film XRD: For device applications, the structure of the thin film is more relevant than the bulk powder. Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful for probing the molecular orientation (e.g., "edge-on" vs. "face-on" packing) in thin films.[10][14]
-
Atomic Force Microscopy (AFM): While XRD gives structural information, AFM provides morphological data about the surface of a thin film.[15] It can reveal the size of crystalline domains and overall surface roughness, which are critical parameters that influence device performance.[10][16]
Mass Spectrometry & Elemental Analysis
Q6: I cannot get a signal for my compound with Electrospray Ionization (ESI) mass spectrometry. How can I confirm the molecular weight?
Causality: ESI-MS requires the sample to be soluble and readily ionized in the solvent spray. Insoluble compounds will fail to produce a signal.
Solution:
-
MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry is an excellent alternative for insoluble materials. The sample is co-crystallized with a matrix that absorbs laser energy, allowing the analyte to be desorbed and ionized into the gas phase. This technique is frequently cited for the successful characterization of insoluble thieno[3,2-b]thiophene derivatives.[1][17]
-
Elemental Analysis: This technique provides the weight percentage of C, H, N, and S in your bulk sample. A close match between the experimental values and the calculated values for your target structure provides strong evidence of purity and correct composition.[1]
Part 3: Data & Protocols
Summary of Recommended Characterization Techniques
| Technique | Information Provided | Key Considerations for Insoluble Compounds |
| Solid-State NMR (ssNMR) | Confirms chemical structure and local molecular environment. | Primary method for structural verification. Requires specialized equipment.[5][6] |
| MALDI-TOF MS | Determines molecular weight. | Primary method for mass verification. Requires a suitable matrix.[1] |
| Elemental Analysis | Confirms elemental composition and purity. | A bulk technique that validates the overall formula.[1] |
| TGA / DSC | Measures thermal stability and phase transitions. | Unaffected by insolubility. Essential for assessing material robustness.[4] |
| Powder XRD (pXRD) | Determines crystallinity and crystal packing in bulk powder. | Distinguishes between crystalline and amorphous materials.[4][15] |
| Thin-Film UV-Vis | Measures optical bandgap and indicates solid-state packing. | Red-shift compared to solution is indicative of π-stacking.[11] |
| AFM / SEM | Visualizes thin-film surface morphology and domain structure. | Correlates film quality with electronic properties.[10][15] |
Experimental Protocols
Protocol 1: Thin-Film Preparation for UV-Vis Spectroscopy
-
Dispersion Preparation: Place a small amount (~0.5-1 mg) of your insoluble compound into a vial with 1 mL of a volatile solvent (e.g., chloroform or chlorobenzene).
-
Sonication: Use a bath sonicator to break up large aggregates and create a fine, homogenous suspension.
-
Substrate Preparation: Clean a quartz slide by sonicating it sequentially in soapy water, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Film Deposition (Drop-Casting): While the suspension is still homogenous, use a pipette to drop a small amount (e.g., 50 µL) onto the clean quartz slide. Allow the solvent to evaporate completely in a dust-free environment. A thin, uniform film should be visible.
-
Measurement: Place the slide in the solid-state sample holder of a UV-Vis spectrophotometer and record the absorption spectrum.
Protocol 2: Sample Preparation for Powder X-Ray Diffraction (pXRD)
-
Sample Grinding: Gently grind ~5-10 mg of your compound into a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Mounting: Securely pack the fine powder into the recess of a zero-background sample holder (e.g., a silicon wafer).
-
Surface Leveling: Use a flat edge (like a glass slide) to gently press down and flatten the surface of the powder so it is perfectly flush with the surface of the holder. This prevents errors in peak positions due to height displacement.
-
Analysis: Place the holder in the diffractometer and acquire the diffraction pattern over the desired 2θ range (e.g., 2° to 50°).
Protocol 3: Standard TGA Measurement
-
Taring: Place an empty TGA pan (typically alumina or platinum) in the instrument and tare its weight.
-
Sample Loading: Place a small amount of your sample (typically 2-5 mg) into the pan.
-
Instrument Setup: Program the TGA instrument with the desired temperature profile. A standard method is to ramp the temperature from room temperature to 600-800 °C at a rate of 10 °C/min under a nitrogen atmosphere.[2]
-
Data Analysis: Plot the percentage weight loss versus temperature. Determine the Td (temperature at 5% weight loss) from the resulting thermogram.
References
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Al-Yasari, M., et al. (2015). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 20(6), 10957-10971. [Link]
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Al-Yasari, M., et al. (2015). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. OUCI. [Link]
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Al-Yasari, M., et al. (2015). Synthesis and characterization of new thieno[3,2-b]thiophene derivatives. PubMed. [Link]
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Al-Yasari, M., et al. (2015). Synthesis and characterization of new thieno[3,2-b]thiophene derivatives. OmicsDI. [Link]
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Lee, J., et al. (2018). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Molecules, 23(11), 2803. [Link]
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Dorovatovskii, G.L., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. Molecules, 27(19), 6428. [Link]
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Niklas, J. & Poluektov, O.G. (2017). Insight into the structures and dynamics of organic semiconductors through solid-state NMR spectroscopy. Nature Reviews Chemistry. [Link]
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Chen, H., et al. (2012). Synthesis and characterization of thieno[3,2-b]thiophene-isoindigo-based copolymers as electron donor and hole transport materials for bulk-heterojunction polymer solar cells. Journal of Polymer Science Part A: Polymer Chemistry, 50(21), 4547-4557. [Link]
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Ramos, M.M.D., et al. (2018). Optical and Photovoltaic Properties of Thieno[3,2-b]thiophene-Based Push–Pull Organic Dyes with Different Anchoring Groups for Dye-Sensitized Solar Cells. ACS Omega, 3(1), 1043-1052. [Link]
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Lee, J.-H., et al. (2023). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Bulletin of the Korean Chemical Society. [Link]
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Takimiya, K., et al. (2006). Synthesis, Characterization, and Field-Effect Transistor Performance of Thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene Derivatives. ResearchGate. [Link]
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Oelgemöller, R., et al. (2016). UV-vis (solid lines) and fluorescence spectra (dashed lines) of the... ResearchGate. [Link]
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Subbiah, J. (2017). L 04 Physical characterization of solid-state organic semiconductors. YouTube. [Link]
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Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 5536-5544. [Link]
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Chabinyc, M.L., et al. (2007). X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). Journal of the American Chemical Society, 129(11), 3226-3237. [Link]
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Lee, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3399. [Link]
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Wang, H., et al. (2024). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Applied Polymer Materials. [Link]
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sleepless, et al. (2015). Thienoacene dimers based on the thieno[3,2-b]thiophene moiety: synthesis, characterization and electronic properties. Journal of Materials Chemistry C. [Link]
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Xie, H., et al. (2018). Thieno[3,2-b]thiophene-based Conjugated Polymers for Solution-processable Neutral Black Electrochromism. The Royal Society of Chemistry. [Link]
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Mori, T., et al. (2015). Synthesis and Characterization of Thieno[3,4-b]thiophene-based Copolymers Bearing 4-Substituted Phenyl Ester. International Journal of Polymer Science. [Link]
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Harris, K.D.M. (2017). Large-Sized Organic Semiconductors: Crystallization, Characterization and Applications. ResearchGate. [Link]
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Held, D. (2020). GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]
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Kumar, S. (2017). 4.1 Solid‐State Characterization Techniques: Microscopy. ResearchGate. [Link]
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Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
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Kim, G. (2021). How can I ensure that synthesized conjugated polymer? ResearchGate. [Link]
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Chabinyc, M.L., et al. (2007). X-ray scattering study of thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). UCSB Materials. [Link]
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Hien, N., et al. (2018). NMR AND X-RAY CRYSTAL STRUCTURE ANALYSIS OF ARYLATED THIENO[3,2-b]THIOPHENE BY Csp 2-H FUNCTIONALIZATION. VNU Journal of Science: Natural Sciences and Technology. [Link]
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Son, Y., et al. (2014). (a) Normalized UVevis absorption and (b) fluorescence emission spectra... ResearchGate. [Link]
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Xie, H., et al. (2018). Thieno[3,2-b]thiophene-based Conjugated Copolymers for Solution-processable Neutral Black Electrochromism. ResearchGate. [Link]
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Fin, A., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry. [Link]
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Hance, B. (2024). Beyond the Unknown: The Art and Science of Identifying Unknown Polymers (Part 1). LinkedIn. [Link]
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Chu, Y. & Armentrout, R.S. (1988). Characterization of Low-Molecular-Weight Polymers: Failure of Universal Calibration in Size Exclusion Chromatography. ResearchGate. [Link]
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Technical Support Center: Scalable Synthesis of Thieno[3,2-b]thiophene Building Blocks
Welcome to the technical support center for the scalable synthesis of thieno[3,2-b]thiophene building blocks. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to streamline your experimental workflows and enhance reproducibility.
Introduction to Thieno[3,2-b]thiophene Synthesis
Thieno[3,2-b]thiophene and its derivatives are crucial building blocks in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their rigid, planar structure and electron-rich nature facilitate efficient charge transport. However, the synthesis of these molecules on a large scale can be fraught with challenges, from low yields in the initial core synthesis to difficulties in subsequent functionalization reactions.
This guide provides a structured approach to troubleshooting, focusing on the most common synthetic strategies: the synthesis of the core thieno[3,2-b]thiophene structure and its functionalization via palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, and direct C-H arylation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues in a concise question-and-answer format, providing quick solutions to frequently encountered problems.
FAQ 1: Synthesis of the Thieno[3,2-b]thiophene Core
Question: My synthesis of the unsubstituted thieno[3,2-b]thiophene core from 3-bromothiophene is giving a very low yield. What are the likely causes?
Answer: Low yields in this multi-step synthesis often stem from incomplete lithiation, inefficient sulfur insertion, or issues with the final cyclization step. A common route involves the reaction of 3-bromothiophene with n-butyllithium (n-BuLi), followed by the addition of sulfur and subsequent reaction with an appropriate electrophile like bromoacetaldehyde diethyl acetal, and finally cyclization. Potential pitfalls include:
-
Moisture Contamination: The initial lithiation step is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Inefficient Lithiation: Ensure the n-BuLi is properly titrated and added at a low temperature (typically -78 °C) to prevent side reactions.
-
Poor Sulfur Transfer: Use freshly ground, high-purity sulfur.
-
Suboptimal Cyclization Conditions: The final acid-catalyzed cyclization requires careful optimization of the acid catalyst and reaction temperature to avoid degradation of the product.
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am observing significant amounts of homo-coupling of my organometallic reagent in my Stille/Suzuki coupling reactions. How can I minimize this?
Answer: Homo-coupling is a common side reaction where two molecules of the organometallic reagent (organotin or boronic acid) couple with each other. This is often due to:
-
Oxygen Contamination: Rigorous deoxygenation of the reaction mixture and solvents is crucial. Oxygen can promote the oxidative homo-coupling of the organometallic species.
-
Catalyst System: The choice of palladium catalyst and ligands is critical. For Suzuki reactions, using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homo-coupling. For Stille couplings, ensuring the purity of the organotin reagent is vital.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homo-coupling relative to the cross-coupling reaction.
Question: My Suzuki coupling with a thieno[3,2-b]thiophene boronic acid is failing, and I am mostly recovering the deborylated starting material. What is happening?
Answer: This is a classic case of protodeboronation, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water. Thiophene boronic acids are particularly susceptible to this side reaction.[1] To mitigate this:
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, for sensitive substrates like thiophene boronic acids, it is often better to use strictly anhydrous conditions.
-
Choice of Base: Use a milder, non-aqueous base. Potassium fluoride (KF) or cesium fluoride (CsF) can be effective alternatives to aqueous sodium or potassium carbonate.
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol ester (Bpin) or MIDA ester. These derivatives are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[1]
Question: I am struggling with regioselectivity in the direct C-H arylation of a substituted thieno[3,2-b]thiophene. How can I control which position is functionalized?
Answer: Regioselectivity in direct C-H arylation is influenced by both electronic and steric factors. The most acidic C-H bond is typically the most reactive. In thieno[3,2-b]thiophene, the α-positions (2 and 5) are generally more reactive than the β-positions (3 and 6). To control regioselectivity:
-
Directing Groups: The electronic nature of existing substituents plays a key role. Electron-withdrawing groups can direct arylation to specific positions.[2]
-
Steric Hindrance: Bulky substituents can block certain positions, directing the arylation to less sterically hindered sites.[2]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. For instance, using bulky ligands can favor arylation at less hindered positions.[3]
-
Blocking Groups: A common strategy is to use a removable blocking group, such as a bromine atom, to direct the arylation to the desired position. The blocking group can then be removed in a subsequent step.[4]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for common synthetic procedures, including step-by-step protocols and explanations of the underlying chemistry.
Guide 1: Synthesis of 2,5-Dibromothieno[3,2-b]thiophene
2,5-Dibromothieno[3,2-b]thiophene is a key intermediate for further functionalization. Its synthesis often involves the direct bromination of the thieno[3,2-b]thiophene core.
Problem: Low yield and formation of polybrominated side products during the bromination of thieno[3,2-b]thiophene.
Causality: The thieno[3,2-b]thiophene core is highly activated towards electrophilic substitution, making it prone to over-bromination. The reaction conditions, particularly the choice of brominating agent, solvent, and temperature, must be carefully controlled.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the synthesis of 2,5-dibromothieno[3,2-b]thiophene.
Detailed Protocol and Optimization:
| Parameter | Standard Protocol | Troubleshooting and Optimization | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use exactly 2.0-2.2 equivalents of NBS. Ensure NBS is recrystallized and of high purity. | Excess NBS leads to the formation of tri- and tetra-brominated species. Impurities in NBS can lead to side reactions. |
| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃) | Use a solvent system that allows for good solubility of the starting material but may precipitate the product upon formation, such as a mixture of DMF and water.[1] | This can help to drive the reaction to completion and minimize over-bromination by removing the product from the reaction mixture. |
| Temperature | Room Temperature | Perform the reaction at 0 °C or even lower to control the reaction rate and improve selectivity. | Bromination is an exothermic reaction. Lower temperatures reduce the rate of over-bromination. |
| Reaction Time | 12-24 hours | Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed. | Prolonged reaction times can lead to the formation of undesired side products. |
| Purification | Column Chromatography | Use a non-polar eluent system (e.g., hexanes or petroleum ether) for column chromatography on silica gel. Recrystallization from a suitable solvent like ethanol or hexanes can also be effective.[1] | 2,5-Dibromothieno[3,2-b]thiophene is a non-polar compound. Polybrominated impurities will have different polarities, allowing for separation. |
Guide 2: Stille Coupling for the Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene
This reaction involves the coupling of 2,5-dibromothieno[3,2-b]thiophene with tributyl(thiophen-2-yl)stannane.
Problem: Low yield, incomplete conversion, and formation of side products such as homo-coupled and dehalogenated species.
Causality: The success of Stille coupling is highly dependent on the activity of the palladium catalyst, the purity of the organotin reagent, and the complete exclusion of oxygen. Catalyst deactivation and side reactions of the organotin reagent are common failure points.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Stille coupling of 2,5-dibromothieno[3,2-b]thiophene.
Detailed Protocol and Optimization:
| Parameter | Standard Protocol | Troubleshooting and Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | Use a freshly opened or properly stored catalyst. Consider using a more active catalyst system, such as Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃. | The activity of Pd(0) catalysts can degrade upon exposure to air. More active catalysts can promote the desired reaction at lower temperatures and shorter reaction times. |
| Organotin Reagent | Tributyl(thiophen-2-yl)stannane | Use freshly prepared or purified organotin reagent. Purification can be done by distillation under reduced pressure. | Impurities in the organotin reagent can lead to side reactions and catalyst poisoning. |
| Solvent | Toluene or DMF | Ensure the solvent is anhydrous and thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes. | Oxygen can lead to catalyst deactivation and homo-coupling of the organotin reagent. |
| Temperature | 80-110 °C | Optimize the temperature based on the catalyst system. More active catalysts may allow for lower reaction temperatures. | High temperatures can lead to thermal decomposition of the catalyst and reagents. |
| Additives | None | The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step and improve yields. | The "copper effect" in Stille coupling is well-documented to enhance reaction rates. |
| Purification | Column Chromatography | Removing the toxic tributyltin byproducts can be challenging. A common method is to wash the crude product with a saturated aqueous solution of potassium fluoride, which precipitates the tin as insoluble tributyltin fluoride. Subsequent column chromatography on silica gel is then more effective.[5] | Efficient removal of tin byproducts is crucial for obtaining a pure product and for subsequent applications. |
Guide 3: Suzuki Coupling with Thieno[3,2-b]thiophene Boronic Acids/Esters
This guide focuses on the coupling of a brominated thieno[3,2-b]thiophene derivative with an aryl boronic acid or ester.
Problem: Low to no product formation, with significant protodeboronation of the boronic acid.
Causality: Thiophene-based boronic acids are notoriously unstable and prone to protodeboronation, especially under basic aqueous conditions and at elevated temperatures.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling with thieno[3,2-b]thiophene boronic acids.
Detailed Protocol and Optimization:
| Parameter | Standard Protocol | Troubleshooting and Optimization | Rationale |
| Boron Reagent | Boronic Acid | Convert the boronic acid to its pinacol (Bpin) or MIDA ester derivative. These are more stable and less prone to protodeboronation.[1] | The slow release of the boronic acid from the ester under the reaction conditions keeps its concentration low, minimizing decomposition. |
| Base | Aqueous Na₂CO₃ or K₂CO₃ | Use a non-aqueous, milder base such as K₃PO₄, Cs₂CO₃, or KF. | This minimizes the presence of water, which is a primary source of protons for the protodeboronation side reaction. |
| Solvent | Toluene/Water or Dioxane/Water | Use anhydrous polar aprotic solvents like dioxane, THF, or DMF. | Anhydrous conditions are crucial for preventing protodeboronation. |
| Catalyst | Pd(PPh₃)₄ | Employ a more active catalyst system, such as a pre-catalyst like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). | Highly active catalysts can promote the cross-coupling at lower temperatures and faster rates, outcompeting the boronic acid decomposition. |
| Temperature | 80-100 °C | Lower the reaction temperature to 40-80 °C. | The rate of protodeboronation is highly temperature-dependent. |
| Purification | Column Chromatography | After work-up, ensure complete removal of boron-containing byproducts. This can often be achieved by an aqueous wash, followed by column chromatography. | Boronic acid byproducts can sometimes co-elute with the desired product. |
References
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Ahmed, M. O., Pisula, W., & Mhaisalkar, S. G. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163–12171. [Link]
-
Fu, Y., et al. (2017). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C-H Activation/Arylation of Thiophenes. ResearchGate. [Link]
-
Besselièvre, F., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2269–2276. [Link]
-
Dang, T. T., et al. (2017). Programmed Site-Selective Palladium-Catalyzed Arylation of Thieno[3,2-b]thiophene. Chemistry – An Asian Journal, 12(21), 2819–2826. [Link]
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Gronowitz, S. (1961). 3-Bromothiophene. Organic Syntheses, 41, 14. [Link]
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Dang, T. T., et al. (2017). Programmed Site-Selective Palladium-Catalyzed Arylation of Thieno[3,2-b]thiophene. ResearchGate. [Link]
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Cinar, M. E., & Ozturk, T. (2015). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews, 115(9), 3036–3140. [Link]
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Irgashev, R. A., & Kazin, N. A. (2025). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
-
Ilhan, K. T., Topal, S., Eroglu, M. S., & Ozturk, T. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(65), 38011–38018. [Link]
-
Zhang, Y., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5507. [Link]
-
Besselièvre, F., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 10, 1146–1153. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
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Validation & Comparative
A Comparative Guide to Thieno[3,2-b]thiophene Derivatives in Organic Solar Cells: Evaluating the Potential of Thieno[3,2-b]thiophene-2-carbohydrazide
In the relentless pursuit of efficient and stable organic solar cells (OSCs), the molecular design of donor and acceptor materials remains the cornerstone of innovation. The thieno[3,2-b]thiophene scaffold has emerged as a privileged building block in a multitude of high-performing organic photovoltaic materials. Its rigid, planar structure and electron-rich nature facilitate favorable intermolecular π-π stacking and efficient charge transport. This guide provides an in-depth comparison of the performance of various thieno[3,2-b]thiophene-based materials in organic solar cells. While direct experimental data for Thieno[3,2-b]thiophene-2-carbohydrazide in OSCs is not yet prevalent in published literature, this guide will offer a scientifically grounded perspective on its potential by analyzing the established performance of its analogues and the intrinsic properties of the carbohydrazide functional group.
The Thieno[3,2-b]thiophene Core: A Foundation for High Performance
The thieno[3,2-b]thiophene unit is a fused bicyclic system that offers several advantages for application in organic electronics. Its planarity promotes strong intermolecular interactions, which are crucial for achieving high charge carrier mobility. Furthermore, the electronic properties of the thieno[3,2-b]thiophene core, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned through chemical modification at its 2- and 5-positions. This allows for the rational design of materials with optimized energy level alignment with various acceptor materials, a critical factor for efficient charge separation and high open-circuit voltage (Voc) in an OSC device.
Performance of Thieno[3,2-b]thiophene-Based Materials: A Comparative Analysis
A diverse range of small molecules and polymers incorporating the thieno[3,2-b]thiophene moiety have been developed and have demonstrated impressive power conversion efficiencies (PCEs) in organic solar cells. Below is a comparative table summarizing the performance of several representative thieno[3,2-b]thiophene-based donor materials when paired with common fullerene and non-fullerene acceptors.
| Donor Material Abbreviation | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| DRCN5TT | PC71BM | 7.03 | - | - | - | [1] |
| DRCN8TT | PC71BM | 8.11 | - | - | - | [2][3] |
| BTTR | PC71BM | 8.0 | 0.93 | 13.2 | 0.654 | [4] |
| PorTT-T | PC71BM | 5.32 | 0.886 | 12.03 | 0.499 | [5] |
| DRDTSBDTT | PC71BM | 5.05 | - | - | - | [6][7] |
| A-π-D-π-A Small Molecule | PC71BM | 8.0 | 0.93 | 13.2 | 0.654 | [4] |
| Diketopyrrolopyrrole-based Polymer | - | 5.34 | - | - | - |
Note: Direct comparisons can be complex due to variations in device architecture and fabrication conditions. However, this table provides a general overview of the performance landscape.
The data clearly indicates that the thieno[3,2-b]thiophene core is a versatile platform for creating donor materials that can achieve high PCEs. The performance is, however, highly dependent on the overall molecular structure, including the nature of the π-bridge and the end-capping groups, which influence the material's absorption profile, energy levels, and morphology in the solid state.
This compound: A Prospective Evaluation
While experimental data on the photovoltaic performance of this compound is scarce, we can infer its potential based on its chemical structure.
Synthesis Pathway
The synthesis of this compound would likely proceed through a two-step process starting from the commercially available 3-bromothiophene. The first step would be the synthesis of Thieno[3,2-b]thiophene-2-carboxylic acid[8][9][10]. This can be achieved via lithiation of 2,5-dibromothieno[3,2-b]thiophene followed by carboxylation, or through a metal-catalyzed coupling reaction. The subsequent conversion of the carboxylic acid to the corresponding carbohydrazide is a standard organic transformation, typically achieved by reacting the carboxylic acid with hydrazine hydrate, often in the presence of a coupling agent or after converting the carboxylic acid to a more reactive derivative like an ester or an acid chloride[11][12][13][14][15].
Caption: Proposed synthesis of this compound.
Potential Electronic Properties and Performance Implications
The introduction of the carbohydrazide (-CONHNH2) group onto the thieno[3,2-b]thiophene core is expected to influence its electronic properties in several ways:
-
Energy Levels: The hydrazide group is generally considered to be electron-withdrawing, which could lead to a lowering of both the HOMO and LUMO energy levels of the molecule. A deeper HOMO level is often desirable as it can lead to a higher open-circuit voltage (Voc) in the solar cell device.
-
Solubility and Film Morphology: The polarity of the carbohydrazide group may impact the solubility of the molecule in common organic solvents used for device fabrication. This could necessitate the use of more polar solvent systems or solvent mixtures to achieve good quality thin films. The presence of N-H bonds in the hydrazide moiety could also introduce hydrogen bonding, which might influence the intermolecular packing and the resulting blend morphology with an acceptor material.
-
Interfacial Properties: The hydrazide group could potentially act as an anchoring group to certain metal oxide interlayers, which might be beneficial for charge extraction at the interfaces.
Given these considerations, this compound could potentially act as a donor material with a favorably deep HOMO level, leading to high Voc values. However, its performance would be critically dependent on achieving a favorable morphology in the active layer blend, which would require careful optimization of the processing conditions.
Experimental Protocols for Device Fabrication and Characterization
To provide a practical framework for evaluating the performance of new materials like this compound, a detailed experimental protocol for the fabrication and characterization of a standard bulk heterojunction organic solar cell is outlined below.
Device Fabrication Workflow
Caption: Workflow for organic solar cell fabrication and characterization.
Step-by-Step Methodologies
1. Indium Tin Oxide (ITO) Substrate Cleaning: [16][17][18][19]
- Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried with a stream of high-purity nitrogen.
- Immediately before use, the substrates are treated with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance the wettability of the subsequent layer.
2. Hole Transport Layer (HTL) Deposition: [20][21][22][23][24]
- A filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates.
- A typical spin-coating program is 3000-5000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.
- The substrates are then annealed on a hotplate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition: [6][25][26][27][28]
- The donor material (e.g., this compound) and the acceptor material (e.g., PC71BM or a non-fullerene acceptor) are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene, or a solvent blend) at a specific donor:acceptor weight ratio (e.g., 1:1 or 1:1.2). The total concentration is typically in the range of 10-20 mg/mL.
- The solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-120 nm).
- The active layer is often subjected to thermal annealing at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 5-15 minutes) to optimize the morphology for improved device performance[6][7][29][30][31].
4. Cathode Deposition: [32][33][34][35][36]
- A metal cathode, typically aluminum (Al) or calcium/aluminum (Ca/Al), is deposited on top of the active layer by thermal evaporation in a high-vacuum chamber (< 10^-6 Torr).
- A shadow mask is used to define the active area of the solar cell (typically 0.04-0.1 cm²). The thickness of the cathode is usually around 100 nm.
5. Device Characterization:
- Current Density-Voltage (J-V) Measurement: [37][38][39][40][41] The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. From the J-V curve, the key performance parameters—open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE)—are extracted.
- External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the ratio of collected charge carriers to incident photons at each wavelength. This provides valuable information about the spectral response of the solar cell and can be used to confirm the measured Jsc value.
Conclusion and Future Outlook
The thieno[3,2-b]thiophene scaffold has proven to be a highly effective building block for the development of high-performance organic solar cell materials. While the potential of this compound in this context remains to be experimentally validated, a theoretical analysis suggests that the introduction of the carbohydrazide functional group could lead to favorable electronic properties, particularly a deep HOMO level that could enhance the open-circuit voltage. However, the impact of this polar group on solubility and film morphology will be a critical factor in determining its ultimate performance.
The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel materials. Future research should focus on the synthesis and characterization of this compound and its derivatives, followed by a thorough investigation of their performance in organic solar cells. Such studies will not only elucidate the potential of this specific compound but also contribute to a deeper understanding of the structure-property relationships that govern the performance of thieno[3,2-b]thiophene-based photovoltaic materials.
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The Evolving Landscape of GPR35 Agonists: A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-b]thiophene Derivatives
The G protein-coupled receptor 35 (GPR35) has emerged as a compelling, yet enigmatic, therapeutic target.[1][2] Initially classified as an orphan receptor, its involvement in a spectrum of physiological and pathological processes, including inflammation, metabolic disorders, and cancer, has spurred significant interest in the development of potent and selective modulators.[3][4] Among the various chemical scaffolds explored, the thieno[3,2-b]thiophene core has proven to be a particularly fruitful starting point for the design of novel GPR35 agonists. This guide provides an in-depth comparison of thieno[3,2-b]thiophene-based GPR35 agonists, dissecting their structure-activity relationships (SAR) and offering insights into the experimental methodologies crucial for their evaluation.
GPR35: A Receptor of Therapeutic Promise and Complexity
GPR35 is a class A orphan GPCR with a wide tissue distribution, including high expression in the gastrointestinal tract and various immune cells.[3][5] This expression pattern hints at its potential role in modulating inflammatory responses, making it an attractive target for conditions like inflammatory bowel disease (IBD).[3][4] However, the therapeutic exploration of GPR35 has been hampered by the lack of well-characterized endogenous ligands and significant species-specific differences in pharmacology.[1][6]
Upon activation, GPR35 can couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, leading to diverse downstream signaling cascades.[4] This includes the inhibition of adenylyl cyclase, modulation of RhoA activity, and recruitment of β-arrestin.[3][4] The ability of GPR35 to engage different signaling pathways introduces the concept of biased agonism, where a ligand can preferentially activate one pathway over another. This phenomenon presents both a challenge and an opportunity in drug design, as it may allow for the development of agonists with more refined therapeutic profiles and fewer side effects.
The Thieno[3,2-b]thiophene Scaffold: A Privileged Structure for GPR35 Agonism
The thieno[3,2-b]thiophene core has emerged as a key pharmacophore in the quest for potent GPR35 agonists. Early screening efforts identified thieno[3,2-b]thiophene-2-carboxylic acid derivatives as a novel class of GPR35 agonists.[7] Subsequent optimization of this series has provided valuable insights into the structural requirements for potent and efficacious GPR35 activation.
The Critical Role of the Carboxylic Acid Moiety
A consistent finding across multiple studies is the critical importance of the carboxylic acid group at the 2-position of the thieno[3,2-b]thiophene ring for GPR35 agonist activity.[7] This acidic functional group is believed to form a key ionic interaction with a conserved arginine residue within the transmembrane domain III of the receptor.[1] This hypothesis is supported by mutagenesis studies where the replacement of this arginine with alanine abolished the response to agonists.[1][8]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the thieno[3,2-b]thiophene scaffold has revealed several key SAR trends. The following table summarizes the impact of various substitutions on GPR35 agonist activity, drawing from published data.
| Position of Substitution | Substituent | Effect on GPR35 Agonist Activity | Key Findings |
| 2-position | Carboxylic Acid | Essential for activity | Forms a crucial ionic bond with the receptor. |
| 3-position | Methyl | Generally well-tolerated or slightly beneficial. | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) is a potent agonist with an EC50 of 63.7 ± 4.1 nM.[7] |
| 5-position | Phenyl, substituted phenyl | Can significantly enhance potency. | The nature and position of substituents on the phenyl ring are critical. |
| 6-position | Halogens (e.g., Bromo) | Often leads to increased potency. | 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210) is a notable example.[7] |
Key Insight: The optimization of thieno[3,2-b]thiophene-2-carboxylic acid derivatives has led to the identification of highly potent GPR35 agonists.[9][10] For instance, strategic substitutions have yielded compounds with nanomolar potency, providing valuable tools to probe the biology of GPR35.[7]
Experimental Evaluation of Thieno[3,2-b]thiophene-based GPR35 Agonists
The characterization of novel GPR35 agonists requires a multi-faceted experimental approach to assess their potency, efficacy, and potential for biased signaling.
Primary Screening and Potency Determination
Initial screening of compound libraries is often performed using high-throughput assays that measure a global cellular response or a specific signaling event.
DMR is a label-free technology that measures changes in the local mass distribution of cells upon receptor activation. It provides a holistic view of the cellular response and is a powerful tool for primary screening.[7]
Experimental Protocol: Dynamic Mass Redistribution (DMR) Assay
-
Cell Culture: Seed a GPR35-expressing cell line (e.g., HT-29, which endogenously expresses GPR35) into a DMR-compatible microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Assay Execution:
-
Establish a stable baseline reading for each well using the DMR instrument.
-
Add the test compounds to the wells and monitor the DMR response in real-time for a defined period (e.g., 60-90 minutes).
-
Include a known GPR35 agonist (e.g., zaprinast) as a positive control and a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Calculate the net DMR response for each compound concentration.
-
Plot the dose-response curve and determine the EC50 value using a suitable pharmacological model.
-
These assays directly measure the interaction between the activated GPR35 receptor and β-arrestin, a key event in G protein-independent signaling and receptor desensitization.[3] Several assay formats are available, including those based on enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[11][12]
Experimental Protocol: β-Arrestin Recruitment Assay (EFC-based)
-
Cell Line: Utilize a cell line engineered to co-express GPR35 fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Cell Plating: Seed the cells in a microplate and incubate to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the enzyme substrate and measure the resulting signal (e.g., chemiluminescence).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate EC50 values.
-
G Protein-Dependent Signaling Assays
To investigate the G protein-coupling profile of the agonists, specific assays that measure the downstream consequences of Gαi/o or Gα12/13 activation are employed.
Since GPR35 can couple to Gαi/o, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4] This can be measured using various commercially available kits.[13]
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a GPR35-expressing cell line (e.g., CHO-K1) and treat with forskolin to stimulate cAMP production.
-
Compound Treatment: Add the test compounds to the cells and incubate.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or a BRET-based sensor.
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production.
-
Determine the IC50 value for each compound.
-
Visualizing GPR35 Signaling and Experimental Workflows
To better understand the complex signaling network of GPR35 and the experimental approaches to study it, the following diagrams are provided.
Caption: GPR35 Signaling Pathways
Caption: GPR35 Agonist Evaluation Workflow
Conclusion and Future Directions
The thieno[3,2-b]thiophene scaffold has proven to be a versatile and highly tractable starting point for the development of potent and selective GPR35 agonists. The well-defined structure-activity relationships, centered around the essential carboxylic acid moiety, provide a clear roadmap for further optimization. The availability of robust in vitro assays is critical for characterizing the pharmacological properties of these compounds, including their potential for biased agonism.
Future research in this area will likely focus on:
-
Improving Drug-like Properties: Enhancing the pharmacokinetic profiles of thieno[3,2-b]thiophene derivatives to enable in vivo studies.
-
Exploring Biased Agonism: Designing ligands that selectively activate specific GPR35 signaling pathways to achieve more targeted therapeutic effects.
-
In Vivo Validation: Evaluating the efficacy of lead compounds in animal models of GPR35-related diseases.
The continued exploration of the structure-activity relationship of thieno[3,2-b]thiophene-based GPR35 agonists holds significant promise for the development of novel therapeutics for a range of human diseases.
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Deng, H., et al. (2012). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. PLoS ONE, 7(5), e35415. [Link]
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Luo, J., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1282163. [Link]
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Milligan, G., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science, 3(5), 876-887. [Link]
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A Comparative Guide to Thieno[3,2-b]thiophene-2-carbohydrazide in High-Performance Polymer Synthesis
In the quest for advanced materials, the selection of monomeric building blocks is paramount to tailoring the final properties of a polymer. Hydrazide-containing polymers, such as polyhydrazides and polyamides, are well-regarded for their thermal stability and mechanical strength.[1] This guide provides a comparative analysis of a novel heterocyclic monomer, thieno[3,2-b]thiophene-2-carbohydrazide (TTH), against conventional aliphatic and aromatic hydrazides, namely Adipic Acid Dihydrazide (ADH) and Isophthalic Dihydrazide (IDH). We will explore how the unique fused-ring structure of TTH imparts superior properties to the resulting polymers, supported by experimental data and detailed protocols.
Section 1: The Monomers: A Structural Showdown
The performance of a polymer is intrinsically linked to the chemical structure of its constituent monomers. The fundamental differences between TTH, ADH, and IDH lie in their core structures: TTH possesses a rigid, electron-rich, and planar thieno[3,2-b]thiophene fused ring; ADH features a flexible aliphatic chain; and IDH contains a simple aromatic phenyl ring.[2]
These structural variances are critical. The fused aromatic system in TTH introduces rigidity and planarity, which can lead to enhanced thermal stability and potentially unique optoelectronic properties due to extended π-conjugation.[3][4] In contrast, the flexible alkyl chain of ADH imparts ductility to the polymer, while the phenyl ring of IDH offers a moderate level of rigidity and thermal resistance.[2]
Caption: Chemical structures of the compared hydrazide monomers.
Section 2: A Comparative Analysis of Polymer Properties
The choice of hydrazide monomer significantly influences the thermal, mechanical, and functional properties of the resulting polymers. Polymers derived from TTH are expected to exhibit superior performance in several key areas.
Thermal Stability:
The rigidity of the monomer backbone is a key determinant of a polymer's thermal stability.[5] Aromatic polyamides and polyhydrazides generally exhibit higher decomposition temperatures than their aliphatic counterparts.[6] The fused, heteroaromatic structure of TTH contributes to exceptional thermal resistance in its derived polymers.[7] Thermogravimetric analysis (TGA) data consistently shows that polymers incorporating thieno[3,2-b]thiophene moieties have high decomposition temperatures, often exceeding 400°C.[8][9]
| Polymer Type | Monomer | Decomposition Temp. (TGA, 10% weight loss) | Glass Transition Temp. (Tg) | Reference |
| Thieno[3,2-b]thiophene-based Polyamide | TTH derivative | ~470-600 °C | Not Reported | [10] |
| Aromatic Polyhydrazide | IDH | >310 °C (conversion to oxadiazole) | 78–95 °C | [11] |
| Aliphatic Polyamide | ADH derivative | ~336 °C | 197-204 °C | [6] |
Note: Data is compiled from various studies on polymers derived from these or structurally similar monomers and may not represent a direct head-to-head comparison under identical conditions.
Mechanical and Functional Properties:
The rigid structure of TTH not only enhances thermal stability but also contributes to superior mechanical properties, such as high tensile strength and modulus.[1] However, this rigidity can also lead to reduced solubility, a common challenge with high-performance aromatic polymers.[6] In contrast, the flexibility of ADH can improve processability and result in polymers with higher elongation at break.[12]
A unique advantage of TTH is the potential for optoelectronic applications. The thieno[3,2-b]thiophene unit is known to be an excellent electron donor and can enhance hole-transporting properties in conjugated polymers.[8][13] This makes TTH-based polymers promising candidates for use in organic solar cells and other electronic devices, a feature not present in polymers derived from ADH or IDH.[8]
Section 3: Experimental Protocols
The synthesis of polyhydrazides from these monomers typically involves a low-temperature solution polycondensation with a diacyl chloride.
General Polyhydrazide Synthesis Workflow:
Caption: Generalized workflow for polyhydrazide synthesis.
Detailed Protocol for Polyhydrazide Synthesis (adapted from[11]):
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dihydrazide monomer (e.g., TTH, ADH, or IDH) in a solvent system of N-methyl-2-pyrrolidone (NMP) containing dissolved Lithium Chloride (LiCl).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Monomer Addition: Slowly add an equimolar amount of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution.
-
Polymerization: Maintain the reaction at 0-5°C for 1-2 hours, then allow it to warm to room temperature and continue stirring overnight. The solution will become viscous as the polymer forms.
-
Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like a methanol/water mixture to precipitate the polyhydrazide.
-
Isolation: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of the acyl chloride and prevent side reactions, leading to higher molecular weight polymers.
-
NMP/LiCl Solvent System: NMP is a polar aprotic solvent capable of dissolving the monomers and the resulting polymer. The addition of LiCl enhances the solvating power of NMP, which is crucial for keeping the growing rigid polymer chains in solution and achieving high molecular weights.[11]
-
Nitrogen Atmosphere: An inert atmosphere is necessary to prevent the reaction of the highly reactive monomers with moisture.
Section 4: Discussion and Future Outlook
The incorporation of the thieno[3,2-b]thiophene moiety into polymer backbones via the TTH monomer presents a clear pathway to developing high-performance materials. The enhanced thermal stability and unique electronic properties of TTH-derived polymers make them highly attractive for applications in demanding environments, such as aerospace, and in the burgeoning field of organic electronics.[3][10]
While ADH remains a valuable monomer for applications requiring flexibility and cost-effectiveness, and IDH provides a good balance of properties for general-purpose aromatic polymers, TTH offers a significant step-up in performance for specialized applications.[14][15] Future research will likely focus on optimizing the synthesis of TTH to reduce costs and on further exploring the potential of its derived polymers in advanced electronic and photonic devices.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Thieno[3,2-b]thiophene-2-carbohydrazide and Its Precursors
This guide provides an in-depth comparative analysis of Thieno[3,2-b]thiophene-2-carbohydrazide and its synthetic precursors. We will explore the nuanced spectroscopic transformations that occur during its synthesis, offering researchers, scientists, and drug development professionals a clear, data-supported framework for characterization. The methodologies described herein are designed to be self-validating, where the predictable evolution of spectral data confirms the success of each chemical transformation.
The thieno[3,2-b]thiophene scaffold is a rigid, planar, and electron-rich heterocyclic system.[1] These characteristics make it a privileged structure in the development of organic semiconductors, organic field-effect transistors (OFETs), and photovoltaics.[2][3] The introduction of a carbohydrazide moiety (-CONHNH₂) transforms this building block into a versatile intermediate for pharmaceutical development, as hydrazides are known precursors for a wide array of biologically active heterocycles and are key structural motifs in various therapeutic agents.[4]
Part 1: The Synthetic Pathway: From Carboxylic Acid to Carbohydrazide
The synthesis of this compound is efficiently achieved through a two-step process starting from the corresponding carboxylic acid. The pathway involves the esterification of the carboxylic acid to form a methyl ester, which is then subjected to hydrazinolysis. This common and reliable route ensures high yields and straightforward purification.
The rationale for this two-step approach is rooted in chemical reactivity and process control. Direct conversion of a carboxylic acid to a hydrazide can be challenging and may require harsh conditions or coupling agents that can lead to side reactions. The methyl ester intermediate is significantly more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid, allowing the final hydrazinolysis step to proceed under mild conditions, thus preserving the integrity of the thieno[3,2-b]thiophene core.
Below is a diagram illustrating the synthetic workflow.
Caption: Synthetic route to this compound.
Part 2: Experimental Protocols
The following protocols are standard procedures for the synthesis of the target compound and its ester precursor.
Protocol 2.1: Synthesis of Methyl thieno[3,2-b]thiophene-2-carboxylate (Precursor)
This procedure outlines a classic Fischer esterification, a reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.
-
Reactant Preparation: To a solution of Thieno[3,2-b]thiophene-2-carboxylic acid (1.0 eq) in methanol (15-20 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.[5]
Protocol 2.2: Synthesis of this compound (Final Product)
This step involves the nucleophilic acyl substitution of the methyl ester with hydrazine hydrate.
-
Reactant Preparation: Dissolve Methyl thieno[3,2-b]thiophene-2-carboxylate (1.0 eq) in ethanol (10-15 mL per gram of ester).
-
Reaction: Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq) to the solution and heat the mixture to reflux for 8-12 hours. A precipitate often forms as the reaction progresses. Monitor completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The solid product is typically collected by filtration.
-
Purification: Wash the collected solid with cold ethanol or diethyl ether to remove any unreacted starting material and impurities. The product is often of high purity, but can be recrystallized from ethanol if necessary to yield this compound as a solid.[6][7]
Part 3: Comparative Spectroscopic Analysis
The structural transformation from carboxylic acid to ester and finally to carbohydrazide is unequivocally tracked by a suite of spectroscopic techniques. The data presented below is a combination of reported values for the precursors and expected characteristic values for the final product based on established principles.
Analytical Workflow Visualization
The validation of each synthetic step relies on a multi-pronged analytical approach. No single technique is sufficient; instead, a convergence of data from FT-IR, NMR, and Mass Spectrometry provides an unambiguous structural confirmation.
Caption: Workflow for the spectroscopic characterization of synthesized compounds.
Comparative Spectroscopic Data Table
The table below summarizes the key diagnostic peaks and signals for each compound in the synthetic sequence. The comparison clearly illustrates the chemical modifications at each stage.
| Spectroscopic Technique | Thieno[3,2-b]thiophene-2-carboxylic acid | Methyl thieno[3,2-b]thiophene-2-carboxylate | This compound |
| FT-IR (cm⁻¹) | ~2500-3300 (Broad, O-H stretch); ~1680-1710 (C=O stretch)[8] | ~2950 (C-H stretch, -OCH₃); ~1720-1730 (C=O stretch, ester) | ~3200-3400 (N-H stretches, -NHNH₂); ~1640-1670 (C=O stretch, Amide I); ~1520-1550 (N-H bend, Amide II)[6] |
| ¹H NMR (δ, ppm) | ~13.0 (s, 1H, -COOH); ~8.1 (s, 1H, Ar-H); ~7.3-7.6 (m, 2H, Ar-H) | ~8.0 (s, 1H, Ar-H); ~7.3-7.6 (m, 2H, Ar-H); ~3.9 (s, 3H, -OCH₃)[9] | ~9.5 (s, 1H, -CONH-); ~8.0 (s, 1H, Ar-H); ~7.3-7.6 (m, 2H, Ar-H); ~4.5 (br s, 2H, -NH₂)[6] |
| ¹³C NMR (δ, ppm) | ~165 (C=O); ~120-145 (Ar-C)[2] | ~162 (C=O); ~52 (-OCH₃); ~120-145 (Ar-C)[9] | ~161 (C=O); ~120-145 (Ar-C) |
| Mass Spec (m/z) | 184 [M]⁺ | 198 [M]⁺[5] | 198 [M]⁺, C₇H₆N₂OS₂[7] |
Interpretation and In-Depth Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acid to Ester: The most telling transformation is the disappearance of the very broad O-H stretch of the carboxylic acid and the appearance of the sharp C-H stretching of the methyl group around 2950 cm⁻¹. The carbonyl (C=O) peak shifts to a higher wavenumber (from ~1700 to ~1725 cm⁻¹), which is characteristic of the change from a hydrogen-bonded acid dimer to a less polarized ester carbonyl.
-
Ester to Hydrazide: This step is confirmed by the disappearance of the ester's C-O stretch and the emergence of multiple distinct peaks in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations of the -NHNH₂ group.[6] The carbonyl frequency shifts significantly lower (to ~1650 cm⁻¹) due to the resonance donation from the adjacent nitrogen, which reduces the double-bond character of the C=O group. The appearance of the N-H bending vibration (Amide II band) further solidifies the identification.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the conversion of the acid to the ester, the acidic proton signal at ~13.0 ppm vanishes and is replaced by a sharp singlet at ~3.9 ppm, integrating to three protons, a classic signature of a methyl ester group.[9] Upon conversion to the hydrazide, this methyl singlet disappears. In its place, two new signals emerge: a broad singlet around 4.5 ppm for the two -NH₂ protons and a sharper singlet downfield (~9.5 ppm) for the single -CONH- proton.[6] These amide and amine protons are exchangeable with D₂O, a simple test to confirm their assignment. The aromatic protons on the thienothiophene core show minimal shifts throughout the synthesis.
-
¹³C NMR: The carbonyl carbon signal provides a subtle but clear confirmation of the transformations. It shifts slightly upfield from the acid (~165 ppm) to the ester (~162 ppm) and then to the hydrazide (~161 ppm), reflecting the changing electronic environment. The most definitive change is the appearance of the methoxy carbon (-OCH₃) signal around 52 ppm in the ester, which is absent in both the starting acid and the final hydrazide product.[9]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry provides the ultimate confirmation of the molecular formula. The molecular ion peak for the carboxylic acid appears at m/z 184. The addition of a methyl group and loss of a proton in the esterification results in a molecular ion at m/z 198.[5] The subsequent reaction with hydrazine involves the substitution of the -OCH₃ group (mass 31) with a -NHNH₂ group (mass 31). Therefore, the final this compound product has the same nominal mass of 198 as its methyl ester precursor.[7] While the nominal mass is identical, high-resolution mass spectrometry (HRMS) can distinguish them based on their exact masses due to the different elemental compositions (C₈H₆O₂S₂ vs. C₇H₆N₂OS₂).
-
Part 4: Conclusion and Outlook
The synthesis and characterization of this compound are confirmed through a logical and self-validating spectroscopic workflow. Each step of the synthesis—from carboxylic acid to methyl ester to the final carbohydrazide—is accompanied by predictable and distinct changes in FT-IR, NMR, and mass spectra. By comparing the spectral data of the product with its precursors, researchers can confidently verify the identity and purity of their synthesized compounds. This guide provides a foundational dataset and interpretive framework, enabling professionals in drug discovery and materials science to effectively utilize this valuable chemical building block in their research endeavors.
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A Comparative Guide to the Purity Assessment of Synthesized Thieno[3,2-b]thiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Purity for Thieno[3,2-b]thiophene-2-carbohydrazide
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, electron-rich bicyclic core makes it a valuable scaffold for the synthesis of novel therapeutic agents and organic electronic materials.[1] The biological activity and material properties of its derivatives are exquisitely sensitive to their molecular structure. Consequently, the purity of the starting carbohydrazide is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and meaningful research.
Impurities, which can arise from starting materials, side reactions, or degradation, can lead to erroneous biological data, failed synthetic steps, and misleading structure-activity relationships (SAR).[2] For professionals in drug development, rigorous purity assessment is a regulatory mandate, governed by guidelines from bodies like the International Council for Harmonisation (ICH), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][4]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a self-validating system for purity determination.
The Synthetic Landscape and Anticipated Impurities
A robust purity assessment strategy begins with an understanding of the synthetic route. This compound is typically synthesized from the corresponding methyl or ethyl ester, Thieno[3,2-b]thiophene-2-carboxylate, by reaction with hydrazine hydrate.[5]
While seemingly straightforward, this step can introduce specific impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual Thieno[3,2-b]thiophene-2-carboxylate.
-
Hydrazine-Related Impurities: Excess or residual hydrazine hydrate is a major concern due to its reactivity and potential genotoxicity.[5]
-
Side-Products: Dimerization or other condensation reactions can occur under certain conditions.
Understanding these potential contaminants is crucial for selecting and optimizing the analytical methods best suited for their detection and quantification.
Caption: Potential impurity sources in the synthesis of this compound.
An Orthogonal Approach: The Cornerstone of Confident Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating assessment relies on an orthogonal approach , which involves using multiple analytical methods that measure different physicochemical properties of the molecule.[2][5] This strategy ensures that impurities not detected by one method (e.g., those that co-elute in chromatography or are silent in an NMR spectrum) are likely to be detected by another.
This guide focuses on a powerful combination of four orthogonal techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity and separation of impurities.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of structurally related impurities.
-
Elemental Analysis (EA): For confirmation of elemental composition.
Caption: Orthogonal workflow for comprehensive purity assessment.
Comparative Analysis of Core Techniques
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a polar compound like this compound, a reversed-phase (RP-HPLC) method is typically most effective. The area under the peak for the main compound, relative to the total area of all peaks, provides a quantitative measure of purity (often expressed as "% area").
Experimental Protocol (RP-HPLC):
-
System Preparation:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Integrate all peaks with an area greater than the reporting threshold (e.g., 0.05% as per ICH Q3A guidelines).[3]
-
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides an unequivocal confirmation of the molecular weight of the synthesized compound, a critical piece of identity verification. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, further confirming the compound's identity and distinguishing it from potential isomers.[9]
Experimental Protocol (LC-MS):
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for the carbohydrazide moiety, which is readily protonated.
-
Analysis:
-
Perform the LC separation as in the HPLC protocol.
-
Acquire mass spectra across a range of m/z 50-1000.
-
Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ of this compound (C₇H₆N₂OS₂; Calculated MW: 198.00). The expected m/z would be ~199.0076.
-
Analyze the mass spectra of any impurity peaks observed in the HPLC chromatogram to aid in their identification.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[6][10] It is arguably the most powerful technique for structural confirmation. For purity assessment, ¹H NMR is particularly useful because the integral of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in some cases, quantification of impurities with different chemical structures.[11]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the -NH and -NH₂ protons are exchangeable and best observed in this solvent).
-
Add a small amount of a reference standard (e.g., Tetramethylsilane, TMS).
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals for this compound would include distinct aromatic protons on the thiophene rings and exchangeable protons for the hydrazide group (-CONHNH₂ and -CONH NH₂).
-
Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms in the molecule.
-
-
Interpretation:
-
Confirm that all observed peaks in the ¹H and ¹³C spectra correspond to the target structure.
-
Scrutinize the baseline for small, unassigned peaks that may indicate impurities. The presence of signals corresponding to the starting ester (e.g., a singlet for a -OCH₃ group around 3.8 ppm) would be a clear indicator of incomplete reaction.
-
Elemental Analysis (EA)
Principle & Rationale: Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure organic compound.[12] This is achieved by combusting a small, precise amount of the sample and quantitatively measuring the resulting gases (CO₂, H₂O, N₂, SO₂).[12] The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) is strong evidence of purity, particularly with respect to inorganic impurities or residual solvents that would alter the elemental ratios.[13][14]
Experimental Protocol (CHNS Analysis):
-
Sample Preparation:
-
Ensure the sample is meticulously dried under high vacuum to remove any residual solvents or water, which would skew the hydrogen and carbon percentages.
-
Accurately weigh ~2 mg of the dried sample into a tin capsule.
-
-
Analysis:
-
Analyze the sample using a commercial CHNS elemental analyzer.
-
The instrument will perform the combustion and subsequent detection of the elemental gases.
-
-
Interpretation:
Data Synthesis and Comparative Summary
A final purity statement should be a synthesis of the results from all orthogonal methods. No single value is sufficient.
Table 1: Comparison of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity (% area), number of impurities, retention times. | Highly sensitive and quantitative for impurities that absorb UV light.[5] | Co-eluting impurities may be missed. Requires a chromophore.[5] |
| Mass Spec. | Molecular weight confirmation, molecular formula (HRMS).[15] | Unambiguous molecular weight data. Excellent for impurity identification when coupled with LC.[8] | Not inherently quantitative without standards. Isomers are not differentiated. |
| ¹H NMR | Structural confirmation, detection of structurally different impurities.[16] | Provides detailed structural information. Can detect non-UV active impurities.[11] | Less sensitive than HPLC for trace impurities. Complex mixtures can be difficult to interpret.[6] |
| Elemental | Confirmation of elemental composition and overall purity.[13] | Provides an absolute measure of elemental composition. Good for detecting inorganic impurities and residual solvents. | Not suitable for detecting isomeric impurities. Requires a highly pure and dry sample. |
Table 2: Hypothetical Purity Data for a Batch of this compound
| Analysis | Result | Interpretation |
| HPLC Purity | 99.2% (by area %) | High purity. Two minor impurities detected at 0.3% and 0.5%. |
| LC-MS | Major Peak: m/z = 199.0078 [M+H]⁺ (Calc. 199.0076) | Confirms the molecular weight and formula of the main product. |
| ¹H NMR | Spectrum consistent with structure. Small signals at 3.85 ppm. | Structure confirmed. The small singlet suggests trace amounts of the methyl ester starting material. |
| Elemental | C: 42.25%, H: 3.10%, N: 14.05%, S: 32.20% | All values are within ±0.4% of the theoretical values, confirming high elemental purity. |
| Overall Purity | >99% | The combination of data provides high confidence in the identity and purity of the material. The primary impurity is identified as the starting ester. |
Conclusion: A Multi-faceted Approach to Ensure Quality
The purity assessment of a critical synthetic intermediate like this compound demands a rigorous, multi-faceted analytical strategy. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading picture. By adopting an orthogonal approach that combines the quantitative power of chromatography (HPLC), the structural detail of spectroscopy (NMR), and the definitive identity confirmation of mass spectrometry (MS) and elemental analysis (EA), researchers and drug developers can establish a self-validating system. This comprehensive methodology ensures the quality and integrity of the compound, which is the essential foundation for reliable and reproducible scientific outcomes.
References
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Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024). MDPI. [Link]
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Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. (2024). MDPI. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
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Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. [Link]
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Recent trends in the impurity profile of pharmaceuticals. PubMed Central. [Link]
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Synthesis of theThieno[3,2-b]thiophene and Thieno[3,2-b]furan Bare Ring Systems. Sci-Hub. [Link]
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Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Royal Society of Chemistry. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]
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Determination of carbohydrazide at trace and subtrace levels. PubMed. [Link]
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Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]
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Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing. [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. IntechOpen. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]
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The Thienothiophene Family: An Introduction to Isomeric Scaffolds in Organic Electronics
An In-depth Comparative Study of Thieno[3,2-b]thiophene Isomers for Advanced Electronic Applications
This guide provides a comprehensive comparison of thieno[3,2-b]thiophene and its constitutional isomers, thieno[2,3-b]thiophene and thieno[3,4-b]thiophene, for researchers, scientists, and professionals in organic electronics and materials science. By examining their intrinsic electronic properties and performance in electronic devices, this document serves as a crucial resource for selecting the optimal isomeric core for specific applications.
Thienothiophenes, bicyclic aromatic compounds consisting of two fused thiophene rings, are fundamental building blocks in the design of high-performance organic semiconductors.[1][2] Their rigid, planar structure and electron-rich nature facilitate efficient charge transport, making them ideal candidates for active materials in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3] The three stable constitutional isomers—thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene—exhibit distinct electronic and charge transport properties due to the different fusion topologies of the thiophene rings.[1] This guide will delve into a comparative analysis of these isomers to elucidate the structure-property relationships that govern their performance in electronic applications.
Caption: Molecular structures of thieno[3,2-b]thiophene and its isomers.
A Comparative Analysis of Isomeric Electronic Properties
The arrangement of the sulfur atoms within the fused-ring system significantly influences the frontier molecular orbital (FMO) energy levels, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently the electronic bandgap. These parameters are critical in determining the charge injection and transport characteristics of the material, as well as its stability in ambient conditions.
The thieno[3,2-b]thiophene isomer is the most widely utilized in high-performance organic semiconductors.[4] Its linear, "anti-aromatic" central fused bond character leads to a more extended π-conjugation, which generally results in a lower bandgap and higher charge carrier mobility compared to its isomers.[4][5] The orientation of the sulfur lone pairs in thieno[3,2-b]thiophene promotes strong intermolecular S---S interactions, which can facilitate charge hopping between adjacent molecules in the solid state.[6] In contrast, the "bent" or kinked structures of thieno[2,3-b]thiophene and thieno[3,4-b]thiophene can disrupt long-range molecular packing, which may affect charge transport.[1]
| Isomer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| Thieno[3,2-b]thiophene | -5.70 to -5.50 | -2.90 to -2.70 | ~2.80 |
| Thieno[2,3-b]thiophene | -5.80 to -5.60 | -2.80 to -2.60 | ~3.00 |
| Thieno[3,4-b]thiophene | -5.30 to -5.10 | -3.50 to -3.30 | ~1.70-1.90 |
Note: The values presented are typical ranges compiled from various literature sources and can vary based on the specific derivatives and measurement techniques.[1][7][8]
The lower-lying HOMO level of the thieno[3,2-b]thiophene and thieno[2,3-b]thiophene isomers contributes to their enhanced oxidative stability, a crucial factor for the longevity of electronic devices operating in air.[8] Conversely, the thieno[3,4-b]thiophene isomer exhibits a higher HOMO and a lower LUMO, resulting in a significantly smaller bandgap. This makes it a compelling candidate for applications in organic photovoltaics where broad absorption of the solar spectrum is desirable.[7]
Performance in Organic Field-Effect Transistors (OFETs)
The choice of the thienothiophene isomer has a profound impact on the performance of OFETs, primarily affecting the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff).
Derivatives of thieno[3,2-b]thiophene consistently demonstrate superior hole mobilities in OFETs. This is attributed to its linear structure which promotes ordered molecular packing and efficient intermolecular charge transport pathways. Mobilities for solution-processed OFETs based on thieno[3,2-b]thiophene derivatives have been reported to exceed 1.0 cm²/Vs.
While less common, thieno[2,3-b]thiophene -based materials have also been successfully employed in OFETs, though they generally exhibit lower mobilities compared to their thieno[3,2-b]thiophene counterparts. The kinked nature of the thieno[2,3-b]thiophene core can lead to less optimal molecular packing in thin films.
The unique electronic structure of thieno[3,4-b]thiophene makes it more suitable for ambipolar or n-type transistors, although its inherent instability has limited its widespread application in OFETs.[7]
Experimental Protocol: Fabrication and Characterization of Solution-Processed Thienothiophene-Based OFETs
This protocol outlines a standardized procedure for the fabrication and characterization of bottom-gate, top-contact (BGTC) OFETs using a solution-shearing technique, which is known to produce highly crystalline and oriented thin films.[9][10]
Materials and Reagents:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (gate dielectric)
-
Thienothiophene derivative (e.g., a soluble derivative of thieno[3,2-b]thiophene)
-
Anhydrous organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Hydroxyl-terminated polystyrene (PS-OH) for surface treatment
-
Gold (Au) for source/drain electrodes (99.99% purity)
-
Acetone, Isopropyl alcohol (IPA) (semiconductor grade)
Equipment:
-
Spin coater
-
Solution-shearing coater with a heated substrate stage
-
Thermal evaporator
-
Probe station with semiconductor parameter analyzer
-
Atomic Force Microscope (AFM)
-
X-ray Diffractometer (XRD)
Caption: Workflow for the fabrication and characterization of solution-processed OFETs.
Step-by-Step Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Clean the Si/SiO₂ substrates by sequential sonication in acetone and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen and then treat with oxygen plasma for 5-10 minutes to create a hydrophilic surface.
-
Prepare a dilute solution of PS-OH in toluene (e.g., 0.5 wt%).
-
Spin-coat the PS-OH solution onto the SiO₂ surface and anneal at a high temperature (e.g., 170 °C) in a vacuum oven for an extended period (e.g., 48 hours) to form a uniform brush layer. This treatment improves the interface quality and promotes better crystal growth of the organic semiconductor.[10]
-
-
Active Layer Deposition:
-
Prepare a solution of the thienothiophene derivative in a suitable anhydrous solvent at a specific concentration (e.g., 5-10 mg/mL).
-
Preheat the substrate to a desired temperature on the solution-shearing stage (e.g., 60-100 °C).
-
Deposit the organic semiconductor thin film using the solution-shearing technique at a controlled coating speed (e.g., 0.5-2 mm/s).
-
Keep the coated substrate on the heated stage for a defined period (e.g., 10-30 minutes) to allow for solvent annealing, which can improve the crystallinity of the film.
-
-
Electrode Deposition and Device Characterization:
-
Thermally evaporate gold through a shadow mask to define the source and drain electrodes, creating a bottom-gate, top-contact device architecture.
-
Characterize the electrical performance of the OFETs using a semiconductor parameter analyzer to obtain the output and transfer characteristics.
-
Analyze the morphology and microstructure of the active layer using AFM and XRD to correlate the device performance with the film properties.
-
Application in Organic Photovoltaics (OPVs)
Thienothiophene isomers are also valuable components in the active layer of organic solar cells, often acting as electron-donating or electron-accepting units in donor-acceptor (D-A) type polymers and small molecules. The choice of isomer influences the optical absorption, energy level alignment, and morphology of the bulk heterojunction (BHJ) active layer.
Thieno[3,2-b]thiophene is frequently incorporated into high-efficiency polymer donors due to its ability to promote planar backbones and strong intermolecular interactions, leading to favorable morphologies for charge separation and transport.
The wider bandgap of thieno[2,3-b]thiophene can be advantageous in certain OPV applications, particularly in ternary blend solar cells or as a component in wide-bandgap donor polymers for indoor photovoltaics.
The low bandgap of thieno[3,4-b]thiophene makes it an attractive building block for narrow-bandgap polymers and small molecules that can harvest near-infrared photons, potentially boosting the overall power conversion efficiency of OPVs.[7]
General Protocol for Thienothiophene-Based Organic Solar Cell Fabrication
This protocol provides a general outline for the fabrication of a conventional bulk heterojunction organic solar cell.
Caption: Schematic of a conventional organic photovoltaic device architecture.
Fabrication Steps:
-
Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Hole Transport Layer (HTL) Deposition: Spin-coat an HTL, such as PEDOT:PSS, onto the ITO and anneal.
-
Active Layer Deposition: Prepare a blend solution of the thienothiophene-based donor material and a suitable acceptor (e.g., a fullerene derivative) in an organic solvent. Spin-coat the active layer in an inert atmosphere (e.g., a glovebox).
-
Electron Transport Layer (ETL) and Cathode Deposition: Thermally evaporate a thin ETL (e.g., Ca or LiF) followed by a thicker metal cathode (e.g., Al) under high vacuum.
-
Encapsulation and Characterization: Encapsulate the device to prevent degradation from air and moisture. Measure the current-voltage characteristics under simulated solar illumination.
Conclusion and Future Outlook
The isomeric form of the thienothiophene core is a critical design parameter that dictates the electronic properties and ultimate performance of organic electronic devices. Thieno[3,2-b]thiophene remains the isomer of choice for high-mobility p-type OFETs due to its linear structure and favorable packing motifs. Thieno[2,3-b]thiophene offers a wider bandgap alternative, while the low bandgap of thieno[3,4-b]thiophene presents opportunities for near-infrared applications in photovoltaics.
Future research will likely focus on the development of novel derivatives of these isomers with tailored side chains to further optimize their solubility, molecular packing, and electronic properties. The exploration of non-fullerene acceptors in combination with thienothiophene-based donors is also a promising avenue for advancing the efficiency and stability of organic solar cells. A deeper understanding of the interplay between isomeric structure, thin-film morphology, and device performance will continue to drive the innovation of next-generation organic electronic materials.
References
[11] Lee, M. J., Gupta, D., Zhao, N., Heeney, M., McCulloch, I., & Sirringhaus, H. (2011). Anisotropy of Charge Transport in a Uniaxially Aligned and Chain-Extended, High-Mobility, Conjugated Polymer Semiconductor. Advanced Functional Materials. [4] Isci, R., Ozturk, T., et al. (2021). A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). PMC. [1] Cinar, M. E., & Ozturk, T. (2015). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. [5] Kim, D. H., et al. (2009). Influence of sulfur oxidation on the absorption and electronic energy levels of poly(thienothiophene) derivatives. PubMed. [9] Kim, C., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [2] Wikipedia. (n.d.). Thienothiophene. [10] Cho, E., et al. (2021). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI. [7] Li, Z., et al. (2017). Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. Accounts of Chemical Research. [8] Ahmed, E., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [12] Fraboni, B., et al. (2022). Helical thienothiophene (TT) and benzothieno–benzothiophene (BTBT) derivatives: synthesis, structural characterization and semiconducting properties. Journal of Materials Chemistry C. [13] Isci, R., et al. (2025). Impact of Doping on Charge Transport Properties in Thienothiophene-Based Organic Porous Polymers. Istanbul Technical University. [14] Kim, C., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [15] Savva, A., et al. (2022). Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [16] Bhattacharya, A., et al. (2019). Representative transfer characteristics of solution‐sheared OFETs... ResearchGate. [3] Bao, Z., et al. (n.d.). Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology. Stanford University. Acar, H. Y., et al. (2014). Synthesis and characterization of novel thieno[3,2-b]thiophene based metal-free organic dyes with different heteroaromatic donor moieties as sensitizers for dye-sensitized solar cells. Scholars Portal. [17] Isci, R., et al. (2025). Thieno[3,2- b ]thiophene-Based Organic Cation Forming Semitransparent Thin Film: Synthesis, Photophysical Properties, and Inverted Perovskite Solar Cells. ResearchGate. [18] Skabara, P. J., et al. (2016). Regiochemical Effects of Sulfur Oxidation on the Electronic and Solid-State Properties of Planarized Oligothiophenes Containing Thieno[3,2-b]thiophene Units. ACS Figshare. [6] Puschnig, P., et al. (2018). Lone-Pair Delocalization Effects within Electron Donor Molecules: The Case of Triphenylamine and Its Thiophene-Analog. Beijing Institute of Technology. [19] Chen, W., et al. (2012). Synthesis and characterization of thieno[3,2-b]thiophene-isoindigo-based copolymers as electron donor and hole transport materials for bulk-heterojunction polymer solar cells. ResearchGate. [20] Kivala, M., et al. (2024). Modulation of Properties in[11]Benzothieno[3,2-b][11]benzothiophene Derivatives through Sulfur Oxidation. MDPI.
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Validating the structure of Thieno[3,2-b]thiophene-2-carbohydrazide derivatives
<_-3a_bd>## A Comparative Guide to the Structural Validation of Thieno[3,2-b]thiophene-2-carbohydrazide Derivatives
In the landscape of medicinal chemistry, the thieno[3,2-b]thiophene scaffold is a privileged structure, imparting significant biological activity to its derivatives.[1][2][3][4] Among these, the 2-carbohydrazide derivatives are of particular interest due to their versatile role as synthons for a wide array of heterocyclic systems with potential therapeutic applications, including as antimicrobial and anticancer agents.[5][6][7] The rigorous and unambiguous validation of their molecular structure is a cornerstone of the drug discovery and development process. This guide provides a comprehensive, experience-driven comparison of the key analytical techniques employed for the structural elucidation of this compound and its derivatives, offering insights into the causality behind experimental choices and presenting self-validating protocols.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with exacting standards, chief among them being the absolute certainty of its chemical structure. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen toxicological profiles. For this compound derivatives, which often serve as precursors to potent therapeutic agents, this structural certitude is non-negotiable.
This guide will navigate the multi-technique approach required for the robust validation of these molecules, focusing on the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
The Analytical Gauntlet: A Multi-Pronged Approach to Validation
The validation of a novel this compound derivative is not a linear process but rather a convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement forms the bedrock of our confidence in the assigned structure.
Figure 1: A generalized workflow for the synthesis and structural validation of this compound derivatives. This illustrates the progression from synthesis and purification to a multi-faceted validation process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is the cornerstone of small molecule characterization in organic chemistry. For this compound derivatives, a suite of NMR experiments is typically employed to piece together the molecular framework.
¹H NMR: The Initial Fingerprint
Proton NMR (¹H NMR) provides the first and most immediate structural insights. The chemical shifts, coupling constants, and integration of the proton signals reveal the electronic environment and connectivity of the hydrogen atoms in the molecule.[8]
-
Causality of Experimental Choice: ¹H NMR is rapid, highly sensitive, and provides a wealth of information about the proton skeleton. For our target molecules, it allows for the clear identification of the protons on the thieno[3,2-b]thiophene core and any substituents.[9][10]
¹³C NMR: Mapping the Carbon Framework
Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a direct map of the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and bonding environment.
-
Causality of Experimental Choice: While less sensitive than ¹H NMR, ¹³C NMR is crucial for confirming the number and types of carbon atoms present, including the characteristic carbonyl carbon of the hydrazide moiety.[11]
A Self-Validating NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid exchange of labile protons (e.g., -NH, -NH₂) with the solvent.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient signal-to-noise by adjusting the number of scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to resolve any ambiguities in the assignments.
-
Data Analysis: Integrate the ¹H NMR signals, determine the coupling constants, and assign all proton and carbon signals to the proposed structure. The data should be internally consistent.
Comparative NMR Data for a Representative this compound Derivative:
| Proton (¹H) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | s | 1H | Thienothiophene H-3 | |
| 7.95 | d | 5.2 | 1H | Thienothiophene H-5 |
| 7.45 | d | 5.2 | 1H | Thienothiophene H-6 |
| 9.80 | s | 1H | -NH- | |
| 4.60 | br s | 2H | -NH₂ |
| Carbon (¹³C) | Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O | |
| 144.0 | C-2 | |
| 138.0 | C-3a | |
| 130.0 | C-6a | |
| 128.5 | C-5 | |
| 125.0 | C-6 | |
| 120.0 | C-3 |
Note: The chemical shifts are illustrative and can vary depending on the specific substituents on the thieno[3,2-b]thiophene core and the solvent used.
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry (MS) is a powerful analytical technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For structural validation, high-resolution mass spectrometry (HRMS) is the gold standard.
-
Causality of Experimental Choice: HRMS provides the elemental composition of the molecule with high accuracy, serving as an independent and definitive confirmation of the molecular formula.[12] This is a critical checkpoint that the proposed structure must pass.
A Self-Validating HRMS Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), which are soft ionization methods that minimize fragmentation and preserve the molecular ion.[13][14]
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Compare the experimentally determined monoisotopic mass of the molecular ion with the calculated theoretical mass for the proposed elemental composition. The mass error should ideally be less than 5 ppm.
Comparative HRMS Data:
| Proposed Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) | Conclusion |
| C₇H₇N₂OS₂ | 199.0000 | 198.9998 | -1.0 | Confirmed |
Single-Crystal X-ray Diffraction: The Ultimate Arbiter
When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the definitive technique. It provides the precise spatial arrangement of atoms in the crystal lattice, leaving no room for doubt about the connectivity and stereochemistry of the molecule.[15]
-
Causality of Experimental Choice: While NMR and MS provide strong evidence for the planar structure and molecular formula, X-ray crystallography provides the ultimate proof of the three-dimensional structure.[1][16] This is particularly crucial for complex molecules or when stereoisomers are possible.
A Self-Validating X-ray Crystallography Protocol:
-
Crystal Growth: The most challenging step is often growing single crystals of sufficient quality. This typically involves slow evaporation of a saturated solution of the compound, vapor diffusion, or layering techniques with a suitable solvent system.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.
-
Structure Validation: The final structure is validated using crystallographic metrics such as the R-factor, goodness-of-fit, and residual electron density maps to ensure the quality and reliability of the model.
Figure 2: The workflow for determining the three-dimensional structure of a this compound derivative using single-crystal X-ray diffraction, a process that provides unequivocal structural proof.
Conclusion: A Triad of Trust in Structural Validation
The structural validation of this compound derivatives is a critical endeavor that relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational understanding of the molecular framework and Mass Spectrometry confirms the elemental composition, single-crystal X-ray diffraction stands as the ultimate arbiter of the three-dimensional structure. By employing this triad of techniques in a self-validating manner, researchers can proceed with confidence in their structure-activity relationship studies and the overall integrity of their drug discovery programs. This rigorous approach ensures that the journey from a promising molecule to a potential therapeutic is built on a solid foundation of structural certainty.
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Bura, T., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. Available from: [Link]
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Chen, Y., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules. Available from: [Link]
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Bura, T., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. ResearchGate. Available from: [Link]
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Cinar, M. E., & Ozturk, T. (2015). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. Available from: [Link]
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ResearchGate. (n.d.). 5,5′-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-5,2-diyl)diboronic acid (7). Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Available from: [Link]
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Kirsanov, N. A., et al. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. International Journal of Molecular Sciences. Available from: [Link]
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Chen, Y., et al. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. Available from: [Link]
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Petrou, A., et al. (2021). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules. Available from: [Link]
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The Royal Society of Chemistry. (2016). Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Organic & Biomolecular Chemistry. Available from: [Link]
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Zhang, Q., et al. (2017). Thieno[3,4-b]thiophene-Based Novel Small-Molecule Optoelectronic Materials. Accounts of Chemical Research. Available from: [Link]
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Mamedov, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available from: [Link]
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Mamedov, V. A., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Ghorab, M. M., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega. Available from: [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
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Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. Available from: [Link]
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The Royal Society of Chemistry. (1981). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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A Comparative Benchmark of Novel Thieno[3,2-b]thiophene-Based Materials in Organic Electronics
The thieno[3,2-b]thiophene (TT) scaffold has become a cornerstone in the design of high-performance organic semiconductors.[1][2][3] Its rigid, planar structure and extended π-conjugation facilitate efficient charge transport, making it an exemplary building block for materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3][4][5] This guide provides a comparative benchmark of new-generation TT-based materials, contextualizing their performance against established analogues and alternative material classes. We will delve into the key performance metrics, present supporting experimental data, and detail the methodologies required to validate these findings.
Thieno[3,2-b]thiophene in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components for next-generation flexible electronics. The performance of the semiconductor layer is paramount, governed by metrics such as charge carrier mobility (μ), the on/off current ratio (ION/IOFF), and threshold voltage (Vth). The TT core has been instrumental in developing p-type (hole-transporting) semiconductors with high mobility and excellent air stability.[3][6]
Newer TT-based materials often involve copolymerization or the addition of functional groups to fine-tune their electronic properties and molecular packing.[3][7] Let's compare a recent TT-based copolymer with a classic small molecule and a non-TT alternative.
| Material Class | Specific Material | Hole Mobility (μ) (cm²/Vs) | ION/IOFF Ratio | Key Structural Feature |
| New TT-Polymer | TT-BT Copolymer (with nonyl side chain) | 0.1 | 3.5 x 10³ | Donor-acceptor structure with benzothiadiazole (BT) for enhanced charge transport.[7] |
| Established TT-Small Molecule | Didecyl-DNTT | Up to 8.0 | > 10⁷ | Fused dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene core for extensive π-stacking.[8] |
| Alternative Small Molecule | Benzo[b]thieno[2,3-d]thiophene (BTT) Dimer | 0.22 | > 10⁶ | Dimer of BTT semiconductors.[9] |
Causality Behind Performance: The high mobility of Didecyl-DNTT stems from its highly ordered crystalline structure in thin films, which facilitates efficient intermolecular charge hopping.[8] The TT-BT copolymer, while having lower mobility, offers excellent solution processability and tunable electronic properties through copolymerization, making it suitable for large-area, low-cost fabrication.[7] The BTT dimer demonstrates that extending conjugation through dimerization is a viable strategy to achieve high performance.[9]
This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for evaluating new semiconductor materials.
Protocol Steps:
-
Substrate Cleaning: Begin with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (Si/SiO₂). Sonicate the substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry thoroughly with a stream of nitrogen.
-
Rationale: This rigorous cleaning process is critical to remove organic and particulate contaminants, ensuring a pristine dielectric surface for uniform semiconductor film deposition.
-
-
Dielectric Surface Treatment (Optional but Recommended): To improve the semiconductor-dielectric interface, apply a self-assembled monolayer (SAM) of a material like n-octyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute OTS solution in toluene.
-
Rationale: The OTS treatment reduces surface trap states and promotes better molecular ordering of the semiconductor, which is crucial for achieving high charge carrier mobility.
-
-
Semiconductor Deposition: Deposit the thieno[3,2-b]thiophene-based material onto the substrate. For solution-processable materials like the TT-BT copolymer, this is typically done by spin-coating a solution of the material in a solvent like chloroform or chlorobenzene. For small molecules, thermal evaporation under high vacuum is used to form a thin film (typically 40-60 nm).[10]
-
Source/Drain Electrode Deposition: Using a shadow mask to define the channel dimensions (e.g., channel length L = 50 µm, width W = 1.5 mm), thermally evaporate 40-50 nm of gold (Au) to form the source and drain electrodes.[10][12]
-
Rationale: Gold is chosen for its high work function, which aligns well with the HOMO levels of many p-type organic semiconductors, facilitating efficient hole injection.
-
-
Device Characterization: Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer. Measure the output characteristics (Id vs. Vd at various Vg) and transfer characteristics (Id vs. Vg at a fixed Vd) to extract the key performance metrics.[12]
Caption: Workflow for OFET fabrication and characterization.
Thieno[3,2-b]thiophene in Organic Photovoltaics (OPVs)
In OPVs, TT derivatives are widely used as electron-donor materials in the bulk heterojunction (BHJ) active layer, often blended with fullerene or non-fullerene acceptors (NFAs).[13] The key performance metrics for OPVs are the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Recent advancements have focused on developing new TT-based small molecules and polymers for use with NFAs, which have propelled PCEs to new heights.[14] A notable strategy is the development of A-π-D-π-A type small molecules where TT acts as a π-bridge.[15]
| Material System (Donor:Acceptor) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Key Feature of TT-Material |
| New TT-NFA System | PM6:ThPy3 | 0.83 | 23.82 | 77.1 | 15.3 |
| Established TT-Fullerene System | BTTR:PC₇₁BM | 0.93 | 13.2 | 65.4 | 8.0 |
| Alternative Polymer System | PTB7-Th:ATT-1 | 0.87 | 16.48 | 70.0 | 10.07 |
Causality Behind Performance: The superior performance of the PM6:ThPy3 system is attributed to the low energy loss and balanced charge transport enabled by the novel NFA design.[14] The use of thieno[3,2-b]pyrrole units upshifts the energy levels compared to standard thiophene, leading to a higher Voc.[14] The BTTR system demonstrates the effectiveness of the TT core as a rigid and planar π-linker to facilitate intramolecular charge transfer and achieve high hole mobility.[15]
This protocol describes the fabrication of an inverted BHJ solar cell, which offers improved stability.
Protocol Steps:
-
Substrate Preparation: Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them using the same sonication procedure as for OFETs.
-
Electron Transport Layer (ETL) Deposition: Deposit a thin layer (20-30 nm) of zinc oxide (ZnO) nanoparticles from a solution onto the ITO surface via spin-coating, followed by annealing.
-
Rationale: The ZnO layer serves as an ETL, selectively collecting electrons and transporting them to the ITO electrode while blocking holes.
-
-
Active Layer Deposition: Prepare a blend solution of the TT-based donor and the acceptor (e.g., PM6:ThPy3) in a suitable solvent like chloroform. Spin-coat this solution inside a nitrogen-filled glovebox to form the BHJ active layer (~100 nm).
-
Rationale: The morphology of this blend is critical. Solvent additives or post-deposition annealing are often required to optimize the nanoscale phase separation for efficient exciton dissociation and charge transport.[16]
-
-
Hole Transport Layer (HTL) Deposition: On top of the active layer, thermally evaporate a thin layer (5-10 nm) of Molybdenum(VI) oxide (MoO₃).
-
Rationale: MoO₃ is an effective HTL that helps extract holes from the donor material and transport them to the top electrode.
-
-
Top Electrode Deposition: Complete the device by thermally evaporating a thick layer (~100 nm) of Silver (Ag) or Aluminum (Al) through a shadow mask to define the device area.
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. From the J-V curve, extract the PCE, Voc, Jsc, and FF.
Caption: Inverted OPV device architecture and a representative energy level diagram.
Conclusion
The thieno[3,2-b]thiophene core continues to be a highly versatile and effective building block for creating state-of-the-art organic semiconductors. For OFETs, new derivatives demonstrate a trade-off between exceptional charge mobility in highly crystalline small molecules and the processability of copolymers. In the realm of OPVs, the strategic incorporation of TT units into donor materials and the emergence of related fused-thiophene NFAs are pushing power conversion efficiencies to unprecedented levels. The protocols provided herein offer a standardized framework for researchers to fabricate and reliably benchmark the performance of their own novel TT-based materials, ensuring that the field continues to advance on a foundation of robust and comparable data.
References
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- Two Thieno[3,2- b ]thiophene-Based Small Molecules as Bifunctional Photoactive Materials for Organic Solar Cells.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). PMC.
- Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. Frontiers.
- A Thieno[3,4-b]thiophene-Based Non-fullerene Electron Acceptor for High-Performance Bulk-Heterojunction Organic Solar Cells. Journal of the American Chemical Society.
- Application Notes and Protocols for 3-Acetylthiophene Derivatives in Organic Field-effect Transistors (OFETs). Benchchem.
- Thieno[3,2-B]Thiophene Semiconducting Co-Polymers for Organic Field Effect Transistor (OFET) Applications.
- Optimizing OFET Performance with High-Purity Thieno[3,2-b]thiophene. Boronpharm.
- Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI.
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- Organic Transistor (OFET)
- Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thieno[3,2-b]thiophene-2-carbohydrazide
This document provides a detailed protocol for the safe handling and disposal of Thieno[3,2-b]thiophene-2-carbohydrazide (CAS: 685114-87-8). As a compound frequently utilized in the synthesis of novel organic materials and potential pharmaceutical agents, its proper management is paramount to ensuring laboratory safety and environmental compliance.[1][2][3] This guide is intended for researchers, chemists, and laboratory personnel actively engaged in drug development and materials science.
The disposal of any chemical waste must be approached with a thorough understanding of its intrinsic hazards and the regulatory landscape governing its disposal. This protocol is grounded in guidelines set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), emphasizing risk mitigation at every step.
Hazard Identification and Risk Assessment
This compound is a specialty chemical for which comprehensive toxicological data may not be fully available. Therefore, a conservative approach is mandated, treating the substance as hazardous unless confirmed otherwise by institutional safety officers.[4] The hazard profile is extrapolated from its constituent moieties: the thienothiophene core and the carbohydrazide functional group.
-
Thieno[3,2-b]thiophene Core: The parent compound is known to cause skin and eye irritation and may cause respiratory irritation.[5][6]
-
Carbohydrazide Group: Compounds containing the hydrazide functional group require cautious handling. Carbohydrazide itself can be harmful if swallowed and is an irritant to the eyes, skin, and respiratory system.[7][8] Substituted hydrazines should be treated as potentially toxic.[9]
A summary of the known and potential hazards is presented below.
| Hazard Category | Description | Primary Sources |
| Acute Toxicity | The toxicological properties have not been fully investigated. Assume harmful if swallowed, inhaled, or in contact with skin.[10][11] | SDS for Carbohydrazide and related compounds |
| Skin Corrosion/Irritation | Causes skin irritation.[5] Avoid all personal contact.[12] | SDS for Thieno[3,2-b]thiophene |
| Eye Damage/Irritation | Causes serious eye irritation.[5][6] | SDS for Thieno[3,2-b]thiophene |
| Respiratory Irritation | May cause respiratory tract irritation.[5][11] Avoid generating dust.[11][12] | SDS for Thieno[3,2-b]thiophene |
| Reactivity | While the parent compound is stable, hydrazide derivatives can be reactive. Avoid contact with strong oxidizing agents.[12] | General Chemical Safety Principles |
Personal Protective Equipment (PPE)
Adequate protection is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[10][11] A face shield should be worn where splashing is a significant risk.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.[13]
-
Skin and Body Protection: A lab coat is required. Ensure it is kept clean and laundered separately from personal clothing.[12] For larger quantities or spill cleanup, consider additional protective clothing.
-
Respiratory Protection: All handling of solid material that could generate dust, or concentrated solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[9] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary.[10]
Waste Segregation and Containerization Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions and facilitates compliant disposal.[14]
-
Waste Classification: this compound waste must be classified as Hazardous Chemical Waste . Do not dispose of it down the drain or in regular trash.[4]
-
Waste Stream: This compound should be collected in a dedicated waste stream for non-halogenated organic solids or liquids, depending on its form. Do not mix with other waste streams like halogenated solvents, strong acids, bases, or oxidizers.[15]
-
Container Selection:
-
Use only containers that are compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[15][16]
-
The container must be in good condition, with a secure, tightly-sealing lid to prevent leaks or the release of vapors.[7][14]
-
Do not use food-grade containers.[14]
-
-
Labeling:
Step-by-Step Disposal Workflow
The following workflow provides a systematic procedure for the disposal of this compound waste from the point of generation to its final collection.
Workflow Diagram: Chemical Waste Disposal
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
